1-Bromohexahydro-2H-azepin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromoazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c7-8-5-3-1-2-4-6(8)9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNCXCPHNRATIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947258 | |
| Record name | 1-Bromoazepan-2-one | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-83-0 | |
| Record name | N-Bromocaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromohexahydro-2H-azepin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromoazepan-2-one | |
| Source | EPA DSSTox | |
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| Record name | 1-bromohexahydro-2H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromohexahydro-2H-azepin-2-one (N-Bromo-ε-caprolactam)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Bromohexahydro-2H-azepin-2-one, more commonly known as N-Bromo-ε-caprolactam. It delves into the compound's core chemical properties, synthesis protocols, reactivity, and applications, with a focus on its utility in modern organic synthesis and drug development.
Introduction and Nomenclature
1-Bromohexahydro-2H-azepin-2-one is a versatile N-bromoimide reagent used for electrophilic bromination and oxidation reactions in organic synthesis.[1] Its seven-membered lactam structure distinguishes it from more common reagents like N-bromosuccinimide (NBS), offering different reactivity and selectivity profiles. As a stable, crystalline solid, it serves as a convenient and often milder source of electrophilic bromine.[1]
Common Synonyms:
The parent molecule, ε-caprolactam, is a crucial monomer for the production of Nylon-6 and its derivatives are significant scaffolds in medicinal chemistry and materials science.[4]
Physicochemical Properties
The fundamental properties of 1-Bromohexahydro-2H-azepin-2-one are summarized below. These characteristics are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 2439-83-0 | [2][3] |
| Molecular Formula | C₆H₁₀BrNO | [2][3] |
| Molecular Weight | 192.05 g/mol | [2][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 64–66 °C | [1] |
| IUPAC Name | 1-bromoazepan-2-one | [2] |
Synthesis and Mechanistic Considerations
The primary route to N-Bromo-ε-caprolactam involves the direct N-bromination of the parent lactam, ε-caprolactam. This transformation leverages the nucleophilicity of the amide nitrogen.
Experimental Protocol: Synthesis of N-Bromo-ε-caprolactam
This protocol is based on established methods for the N-bromination of amides and lactams. The core principle is the reaction of the ε-caprolactam anion with a source of electrophilic bromine.
Step-by-Step Methodology:
-
Pre-Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with ε-caprolactam (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. A strong base, typically sodium hydride (NaH, 1.1 eq), is added portion-wise to the stirred solution. The causality here is critical: the hydride deprotonates the amide N-H, forming the corresponding sodium salt (sodium caprolactamate) and hydrogen gas. This in situ formation of the more nucleophilic lactamate anion is essential for the subsequent bromination step.
-
Bromination: A solution of a brominating agent, such as bromine (Br₂, 1.0 eq) or N-bromosuccinimide (NBS), dissolved in the same anhydrous solvent, is added dropwise via the dropping funnel while maintaining the temperature at 0 °C. The lactamate anion attacks the electrophilic bromine, displacing the bromide or succinimide anion and forming the N-Br bond.
-
Quenching and Workup: After the addition is complete and the reaction has stirred for a designated time (monitored by TLC), the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic extracts are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) affords pure 1-Bromohexahydro-2H-azepin-2-one as a crystalline solid.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of N-Bromo-ε-caprolactam.
Chemical Reactivity and Synthetic Utility
The reactivity of N-Bromo-ε-caprolactam is dominated by the polarized N-Br bond, which allows the bromine atom to function as an electrophile ("Br⁺" source) or a bromine radical (Br•) precursor. It is often considered a milder alternative to NBS and does not typically require peroxide or light initiation for bromination reactions.[1]
Key Reaction Types:
-
Electrophilic Bromination of Aromatics: It is effective for the bromination of electron-rich aromatic and heteroaromatic compounds.[1]
-
Oxidation of Alcohols: The compound can be used to oxidize secondary alcohols to ketones.[1]
-
Halocyclization Reactions: In modern catalysis, it has been employed as a key brominating agent in gold-catalyzed enantioselective bromocyclization reactions of allenes, producing valuable vinyl bromides for cross-coupling.[1]
-
Allylic and Benzylic Bromination: Similar to NBS, it can participate in the bromination of allylic and benzylic positions, typically via a radical pathway, although it is noted for its ability to perform these reactions without radical initiators.[1][3]
Reactivity Pathways Diagram
This diagram outlines the major reactive pathways available to N-Bromo-ε-caprolactam.
Sources
An In-Depth Technical Guide to 1-Bromohexahydro-2H-azepin-2-one (N-Bromocaprolactam)
CAS Number: 2439-83-0 Molecular Formula: C₆H₁₀BrNO Molecular Weight: 192.05 g/mol
Foreword for the Advanced Practitioner
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical compound 1-Bromohexahydro-2H-azepin-2-one, more commonly known as N-Bromocaprolactam. Moving beyond a simple recitation of properties, this guide delves into the practical synthesis, mechanistic nuances, and strategic applications of this versatile reagent. As a milder and often more selective brominating agent compared to its more traditional counterpart, N-bromosuccinimide (NBS), N-Bromocaprolactam offers unique advantages in complex organic synthesis, particularly in the construction of sensitive and elaborate molecular architectures inherent to pharmaceutical development. This guide is structured to provide not only procedural details but also the underlying chemical principles that govern its reactivity, empowering the reader to leverage its full potential in their research and development endeavors.
Physicochemical and Spectroscopic Profile
1-Bromohexahydro-2H-azepin-2-one is a white to off-white crystalline solid. It is soluble in a range of organic solvents, which contributes to its utility in various reaction conditions.[1]
| Property | Value | Source |
| Melting Point | 64–66 °C | [1] |
| Molecular Formula | C₆H₁₀BrNO | [2] |
| Molecular Weight | 192.05 g/mol | [2] |
| IUPAC Name | 1-bromoazepan-2-one | [3] |
| Synonyms | N-Bromocaprolactam, N-Bromo-ε-caprolactam, 1-Bromoazepan-2-one | [1] |
Spectroscopic Data for Structural Elucidation
The following data is crucial for the unambiguous identification and characterization of 1-Bromohexahydro-2H-azepin-2-one.
¹H NMR Spectrum: While a publicly available high-resolution spectrum image is not readily available, the expected proton NMR signals can be predicted based on the structure. The spectrum would show complex multiplets for the methylene protons of the caprolactam ring.
¹³C NMR Spectrum: The carbon NMR spectrum provides key information about the carbon framework of the molecule.
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~175 |
| CH₂ (adjacent to N) | ~50-60 |
| Other CH₂ | ~25-40 |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions. For definitive assignments, it is recommended to acquire experimental data or consult specialized databases.
Infrared (IR) Spectrum: The IR spectrum is instrumental in identifying the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (amide) | ~1650-1680 |
| C-N | ~1200-1300 |
| C-H (alkane) | ~2850-2960 |
Mass Spectrum (MS): Mass spectrometry confirms the molecular weight and can provide insights into the fragmentation pattern of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion and bromine-containing fragments.
Synthesis Protocol
The synthesis of 1-Bromohexahydro-2H-azepin-2-one is typically achieved through the N-bromination of ε-caprolactam. The seminal work by Taub and Hino in 1960 provides a foundational method.[4]
Laboratory-Scale Synthesis of N-Bromocaprolactam
This protocol is based on the principles outlined in the literature for N-bromination of amides and lactams.
Materials:
-
ε-Caprolactam
-
Sodium hypobromite (NaOBr) solution (freshly prepared from bromine and sodium hydroxide)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Step-by-Step Procedure:
-
Preparation of Sodium Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, a solution of sodium hydroxide is prepared. To this cooled solution, bromine is added dropwise with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature.
-
Reaction Setup: A solution of ε-caprolactam in dichloromethane is prepared in a separate reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.
-
N-Bromination: The freshly prepared, cold sodium hypobromite solution is added dropwise to the ε-caprolactam solution over a period of 30-60 minutes, ensuring the temperature is maintained below 5 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the ε-caprolactam spot.
-
Workup: Once the reaction is complete, the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with cold, dilute sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude N-Bromocaprolactam can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford a white to off-white crystalline solid.
Caption: Synthetic workflow for 1-Bromohexahydro-2H-azepin-2-one.
Reactivity and Mechanistic Considerations
1-Bromohexahydro-2H-azepin-2-one is primarily utilized as an electrophilic brominating agent.[1] Its reactivity is attributed to the polarized N-Br bond, which allows for the transfer of a bromonium ion (Br⁺) to a nucleophilic substrate.
The "Milder" Brominating Agent: A Mechanistic Comparison with NBS
A key advantage of N-Bromocaprolactam is that it often serves as a milder alternative to N-bromosuccinimide (NBS).[1] This difference in reactivity is rooted in their reaction mechanisms.
-
N-Bromosuccinimide (NBS): In many applications, particularly allylic and benzylic brominations, NBS reactions are initiated by radical initiators (e.g., AIBN, benzoyl peroxide) or UV light. This generates a bromine radical, which then propagates a radical chain reaction.
-
N-Bromocaprolactam: In contrast, many reactions involving N-Bromocaprolactam proceed via an electrophilic mechanism without the need for radical initiators.[1] The N-Br bond is sufficiently polarized to allow for the direct transfer of Br⁺ to a nucleophile, such as an alkene or an aromatic ring. This avoids the often harsh conditions and potential side reactions associated with radical processes, making it ideal for sensitive substrates.
Caption: Mechanistic divergence of NBS and N-Bromocaprolactam.
Applications in Drug Development and Organic Synthesis
The unique reactivity profile of 1-Bromohexahydro-2H-azepin-2-one makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Key Synthetic Transformations
-
Bromination of Alkenes and Aromatic Compounds: It is effective for the bromination of electron-rich double bonds and activated aromatic systems.[1]
-
Oxidation of Alcohols: N-Bromocaprolactam can be used for the oxidation of secondary alcohols to ketones.[1]
-
Selective Bromination of Heterocycles: It has been employed for the selective bromination of sensitive heterocyclic systems like isatins.[1]
-
Gold-Catalyzed Bromocyclization: In modern synthetic methodology, it is used as a bromine source in gold-catalyzed enantioselective bromocyclization reactions of allenes, leading to the formation of chiral vinyl bromides which are versatile intermediates for cross-coupling reactions.[1]
Safety, Handling, and Disposal
As with any reactive chemical, proper safety precautions must be observed when handling 1-Bromohexahydro-2H-azepin-2-one.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service to dispose of this material.
Conclusion
1-Bromohexahydro-2H-azepin-2-one is a valuable and versatile reagent in organic synthesis with distinct advantages over more traditional brominating agents. Its capacity for mild, electrophilic bromination makes it particularly well-suited for the synthesis of complex and sensitive molecules, a common requirement in drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. As the demand for more selective and efficient synthetic methodologies continues to grow, the importance of reagents like N-Bromocaprolactam is poised to increase.
References
-
Enamine. N-Bromocaprolactam.
-
PubChem. 1-Bromohexahydro-2H-azepin-2-one.
-
Taub, B., & Hino, J. (1960). Notes- N-Bromocaprolactam. The Journal of Organic Chemistry, 25(2), 263–264.
-
Santa Cruz Biotechnology. N-Bromo-ε-caprolactam.
Sources
The Versatile Reagent: An In-Depth Technical Guide to N-Bromocaprolactam
This guide provides an in-depth technical overview of N-Bromocaprolactam, a valuable and versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of N-Bromocaprolactam, its synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights.
Introduction: Beyond a Simple Brominating Agent
N-Bromocaprolactam (NBC) is a crystalline solid that has carved a niche in organic chemistry as a stable, selective, and milder alternative to traditional brominating agents like elemental bromine or N-bromosuccinimide (NBS).[1] Its seven-membered lactam ring structure, with a bromine atom attached to the nitrogen, bestows upon it a unique reactivity profile. This guide will explore the nuances of its molecular structure and how that dictates its function not only as an electrophilic brominating agent for aromatic compounds and alkenes but also as an oxidant for alcohols.[1] The discussion will extend to its practical applications, particularly in the synthesis of complex molecules relevant to the pharmaceutical industry.
Molecular Structure and Physicochemical Properties
The defining feature of N-Bromocaprolactam is the N-Br bond within the seven-membered caprolactam ring. This structure renders the bromine atom electrophilic and a good source of a "soft" bromine cation equivalent.
Molecular Formula: C₆H₁₀BrNO[2]
Molecular Weight: 192.05 g/mol [2]
Appearance: White to off-white crystalline solid[1]
Melting Point: 64–66 °C[1]
Key Structural Identifiers:
-
CAS Number: 2439-83-0[2]
-
Synonyms: 1-Bromoazepan-2-one, 1-Bromohexahydro-2H-azepin-2-one, N-Bromo-ε-caprolactam[2]
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show multiplets corresponding to the methylene protons of the caprolactam ring. The protons on the carbon alpha to the nitrogen (C6) and the carbon alpha to the carbonyl group (C2) would likely appear as distinct multiplets.
-
¹³C NMR: The spectrum would feature six distinct signals for the methylene carbons of the ring and a characteristic downfield signal for the carbonyl carbon.
-
FT-IR: The most prominent peak would be the strong carbonyl (C=O) stretch of the amide, typically appearing around 1650-1700 cm⁻¹. The C-N stretching and various C-H bending and stretching vibrations would also be present.
Synthesis of N-Bromocaprolactam: A Detailed Experimental Protocol
The synthesis of N-Bromocaprolactam is achieved through the direct bromination of ε-caprolactam. The following protocol is adapted from the foundational work in the field and is intended for laboratory-scale preparation.
Materials and Equipment
-
ε-Caprolactam
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Apparatus for filtration (e.g., Büchner funnel)
Step-by-Step Synthesis Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve ε-caprolactam in carbon tetrachloride. Cool the solution in an ice bath.
-
Bromination: Slowly add a solution of bromine in carbon tetrachloride to the cooled caprolactam solution using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete conversion.
-
Isolation: The product, N-Bromocaprolactam, will precipitate out of the solution as a crystalline solid.
-
Purification: Collect the solid by filtration and wash with cold carbon tetrachloride to remove any unreacted bromine. The product can be further purified by recrystallization.
Reaction Mechanisms and Applications in Synthesis
N-Bromocaprolactam's utility stems from its ability to participate in a variety of transformations, primarily as an electrophile and an oxidant.
Electrophilic Bromination of Alkenes
N-Bromocaprolactam serves as an excellent source of electrophilic bromine for the bromination of alkenes. The reaction proceeds through a bromonium ion intermediate, leading to anti-addition of bromine across the double bond.
Caption: Electrophilic addition of bromine to an alkene via a bromonium ion intermediate.
Oxidation of Alcohols
N-Bromocaprolactam can effectively oxidize secondary alcohols to ketones and primary alcohols to aldehydes. The reaction is believed to proceed through the formation of a hypobromite intermediate, followed by an E2-like elimination.
Caption: Oxidation of a secondary alcohol to a ketone using N-Bromocaprolactam.
Applications in Drug Development and Complex Molecule Synthesis
The caprolactam scaffold itself is a key structural motif in various biologically active compounds. Derivatives of caprolactam have been explored for their anticonvulsant properties.[3] While direct examples of N-Bromocaprolactam in the synthesis of marketed drugs are not extensively documented in readily available literature, its role as a selective brominating agent makes it a valuable tool in the synthesis of complex intermediates where mild reaction conditions are paramount. Its application is particularly relevant in the late-stage functionalization of intricate molecular architectures, a common strategy in modern drug discovery.
Safety, Handling, and Waste Disposal: A Protocol for Trustworthiness
As with all N-bromo compounds, N-Bromocaprolactam should be handled with care in a well-ventilated fume hood. It is a corrosive and oxidizing solid.[4][5][6]
Personal Protective Equipment (PPE)
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
Flame-resistant lab coat
Quenching of Unreacted N-Bromocaprolactam
After a reaction is complete, any unreacted N-Bromocaprolactam should be quenched before workup.
-
Cooling: Cool the reaction mixture in an ice bath.
-
Reducing Agent: Slowly add a saturated aqueous solution of a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) with vigorous stirring.[7] The disappearance of the characteristic yellow/orange color of active bromine species indicates that the quenching is complete.
Waste Disposal
-
Aqueous waste containing quenched N-Bromocaprolactam and its byproducts should be neutralized before disposal.
-
Organic waste should be collected in a designated halogenated waste container.
-
Contaminated solid materials should be disposed of as hazardous waste according to institutional guidelines.[4][8]
Conclusion
N-Bromocaprolactam is a reagent of significant utility in organic synthesis, offering a mild and selective alternative for a range of bromination and oxidation reactions. Its predictable reactivity, coupled with its ease of handling as a crystalline solid, makes it an attractive choice for both academic research and industrial applications, including the synthesis of pharmaceutical intermediates. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
-
Carl Roth. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Taub, B., & Hino, J. B. (1960). Notes- N-Bromocaprolactam. The Journal of Organic Chemistry, 25(2), 263–264. [Link]
-
Miles, D. H., Veguillas, M., & Toste, F. D. (2013). Gold(I)-Catalyzed Enantioselective Bromocyclization Reactions of Allenes. Chemical Science, 4(9), 3427–3431. [Link]
-
Ashtekar, K. D., Jaganathan, A., Borhan, B., & Whitehead, D. C. (2021). Enantioselective Halofunctionalization of Alkenes. Organic Reactions, 105, 1–266. [Link]
-
Design, synthesis, and development of novel caprolactam anticonvulsants. (2003). Bioorganic & Medicinal Chemistry Letters, 13(17), 2841-2844. [Link]
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- 1. N-Bromocaprolactam - Enamine [enamine.net]
- 2. scbt.com [scbt.com]
- 3. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
An In-Depth Technical Guide to the Physical Properties of N-Bromocaprolactam
Introduction
N-Bromocaprolactam (NBC) is a highly valuable N-bromo amide reagent utilized extensively in modern organic synthesis. Structurally, it is a seven-membered lactam ring with a bromine atom attached to the nitrogen[1]. This configuration renders it an effective electrophilic brominating agent for a wide array of applications, including the bromination of aromatic compounds and the oxidation of alcohols[2]. Unlike more aggressive reagents like N-bromosuccinimide (NBS), N-Bromocaprolactam often provides a milder reaction pathway, obviating the need for peroxide catalysts or light initiation[2]. Its utility in synthesizing pharmaceuticals and agrochemicals underscores the importance of a thorough understanding of its physical properties for safe handling, reaction optimization, and purity assessment[1]. This guide provides a detailed examination of the key physical characteristics of N-Bromocaprolactam, with a primary focus on its melting point—a critical indicator of purity and stability.
Core Physicochemical Properties
N-Bromocaprolactam is typically a white to off-white, stable crystalline solid[1][2]. Its key identifiers and properties are summarized in the table below. A precise understanding of these characteristics is fundamental for its effective use in a laboratory or industrial setting.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₀BrNO | [1][3] |
| Molecular Weight | 192.05 g/mol | [3] |
| CAS Number | 2439-83-0 | [3] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 62-66 °C (144-151 °F) | [2][4] |
| Solubility | Soluble in organic solvents | [1] |
In-Depth Analysis of Melting Point
The melting point of a crystalline solid is a crucial physical constant, serving as a primary indicator of its identity and purity. For N-Bromocaprolactam, the reported melting point generally falls within the range of 62 °C to 66 °C [2][4]. Some sources may provide a slightly wider or shifted range, such as 68-71 °C, which can be attributed to different measurement methods or residual impurities[5].
Significance in Research and Quality Control
-
Purity Assessment: A sharp melting point within the established range is a strong indicator of high purity. Impurities disrupt the crystal lattice of the solid, typically causing a depression and broadening of the melting point range. A researcher observing a melting point below 62 °C or a range wider than 2-3 °C should suspect the presence of contaminants, such as residual starting materials or decomposition products.
-
Stability Indicator: N-Bromocaprolactam, while stable, should be stored under appropriate conditions to prevent degradation. A significant deviation in the melting point from a previously measured batch can indicate decomposition, necessitating re-purification or disposal of the reagent.
-
Reaction Condition Planning: Knowledge of the melting point is vital for designing synthetic protocols. For reactions conducted at elevated temperatures, understanding the phase change from solid to liquid is essential for ensuring homogeneity and predictable reaction kinetics.
Experimental Protocol: Capillary Melting Point Determination
The following protocol outlines a standardized, self-validating method for accurately determining the melting point of N-Bromocaprolactam using a digital melting point apparatus.
Causality and Rationale
This method is chosen for its high precision and the small sample quantity required. The use of a certified standard validates the apparatus's performance, ensuring the trustworthiness of the measurement.
Step-by-Step Methodology
-
Apparatus Calibration:
-
Action: Before analyzing the sample, determine the melting point of a certified standard with a known melting point close to that of N-Bromocaprolactam (e.g., Benzophenone, M.P. 48.1 °C).
-
Rationale: This step verifies the accuracy of the apparatus's thermometer and heating block, establishing a baseline for trustworthy measurements. The calibration provides a correction factor if a consistent deviation is observed.
-
-
Sample Preparation:
-
Action: Place a small amount of dry N-Bromocaprolactam onto a clean watch glass. Using a spatula, crush the crystalline solid into a fine, uniform powder.
-
Rationale: A finely powdered sample ensures efficient and uniform packing into the capillary tube, which promotes even heat distribution and a sharper, more accurate melting point reading.
-
-
Capillary Tube Loading:
-
Action: Tamp the open end of a capillary tube into the powdered sample until a small amount (2-3 mm in height) of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.
-
Rationale: Dense packing eliminates air pockets, which can cause uneven heating and lead to inaccuracies in observing the phase transition.
-
-
Measurement Execution:
-
Action: Insert the loaded capillary tube into the heating block of the melting point apparatus. Set a rapid heating ramp (e.g., 10-15 °C/min) to approach the expected melting range (approx. 60 °C).
-
Rationale: A fast initial ramp saves time by quickly reaching the vicinity of the melting point.
-
-
Precise Determination:
-
Action: Once the temperature is ~5-10 °C below the expected melting point, reduce the ramp rate to a slow 1-2 °C per minute. Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is T1-T2.
-
Rationale: A slow ramp rate is critical for thermal equilibrium between the sample, heating block, and thermometer, allowing for a precise and reproducible measurement of the melting range.
-
-
Post-Analysis:
-
Action: Allow the apparatus to cool. Perform two additional measurements to ensure reproducibility. The average of the three determinations should be reported as the final melting point range.
-
Rationale: Repetition ensures the reliability and precision of the obtained data, minimizing the impact of any single anomalous reading.
-
Experimental Workflow Visualization
The logical flow of the melting point determination protocol is illustrated below. This diagram outlines the critical steps from initial setup to final data reporting, emphasizing the cyclical nature of verification and measurement.
Caption: Workflow for Melting Point Determination.
Safety and Handling
N-Bromocaprolactam is a hazardous substance that requires careful handling. It is harmful if swallowed or inhaled and causes skin and serious eye irritation[5]. It may also cause respiratory irritation. Therefore, all handling should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[5][6]. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
The physical properties of N-Bromocaprolactam, particularly its melting point of 62-66 °C, are critical parameters for its effective and safe use in research and development. The melting point serves as a reliable and readily accessible benchmark for assessing the purity and stability of the reagent. Adherence to a rigorous and well-validated experimental protocol for its determination is essential for ensuring data integrity and achieving reproducible success in the synthetic applications of this versatile brominating agent.
References
Sources
A Technical Guide to the Electrophilic Bromination Mechanism of N-Bromocaprolactam
Abstract
N-Bromocaprolactam (NBC) has emerged as a versatile and effective electrophilic brominating reagent in modern organic synthesis. Characterized as a stable, crystalline solid, it offers distinct advantages over traditional reagents like molecular bromine and even N-bromosuccinimide (NBS), particularly in terms of handling and reaction control. This technical guide provides an in-depth exploration of the electrophilic bromination mechanism of N-Bromocaprolactam, intended for researchers, chemists, and drug development professionals. We will dissect the fundamental principles governing its reactivity, the factors influencing the mechanistic pathway, and provide practical, field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating.
Introduction to N-Bromocaprolactam (NBC)
N-Bromocaprolactam is a cyclic amide featuring a bromine atom attached to the nitrogen, rendering it an effective source of electrophilic bromine.[1] Its structure confers a unique reactivity profile, making it a valuable tool for a range of chemical transformations.
Chemical and Physical Properties
A comprehensive understanding of a reagent's properties is fundamental to its effective application. NBC is a white to off-white crystalline solid with a melting point of 64–66°C.[2] It is soluble in a variety of common organic solvents, which allows for flexibility in reaction design.[1]
| Property | Value | Source |
| CAS Number | 2439-83-0 | [2][3] |
| Molecular Formula | C₆H₁₀BrNO | [1][3] |
| Molecular Weight | 192.05 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 64–66 °C | [2] |
Synthesis of N-Bromocaprolactam
The synthesis of N-bromoamides, including NBC, is conceptually straightforward and analogous to the well-established preparation of N-bromosuccinimide. The process typically involves the reaction of the parent lactam, ε-caprolactam, with a source of bromine in the presence of a base. A common laboratory-scale synthesis involves treating an aqueous solution of ε-caprolactam and a base like sodium hydroxide with elemental bromine at low temperatures. The N-Bromocaprolactam product, being less soluble, precipitates from the reaction mixture and can be isolated via filtration.
Advantages of NBC in Synthesis
N-Bromocaprolactam is often considered a milder alternative to more traditional brominating agents.[2] Unlike N-bromosuccinimide (NBS) in many applications, NBC often does not require the use of radical initiators such as peroxides or UV light to effect bromination, suggesting a more pronounced electrophilic character under thermal conditions.[2] This property allows for greater selectivity and functional group tolerance in complex molecular settings, a critical consideration in pharmaceutical and fine chemical synthesis.
The Dual Mechanistic Nature of N-Bromoamides
Reagents like NBC and its more common counterpart, NBS, exhibit a fascinating mechanistic duality. Their reaction pathway—either radical or electrophilic—is not an intrinsic property of the reagent alone but is dictated by the reaction conditions and the nature of the substrate.
Electrophilic vs. Radical Bromination
-
Radical Pathway: This pathway is favored by the presence of radical initiators (e.g., AIBN), irradiation with light, or in non-polar solvents. The reaction begins with the homolytic cleavage of the N-Br bond to generate a bromine radical (Br•).[4][5] This pathway is characteristic of allylic and benzylic C-H brominations.[4][6]
-
Electrophilic Pathway: This pathway predominates in polar solvents and is often accelerated by the presence of acid catalysts (Brønsted or Lewis acids).[7] The N-Br bond, while covalent, is polarized, with the bromine atom bearing a partial positive charge (δ+). This inherent electrophilicity can be significantly enhanced by an activator, enabling the reagent to react with electron-rich species like alkenes and aromatic rings.[8][9]
Factors Influencing the Reaction Pathway
The choice between these two pathways is a critical experimental decision. For the selective bromination of an electron-rich aromatic ring, conditions must be chosen to favor the electrophilic mechanism while suppressing the radical pathway. This is typically achieved by:
-
Running the reaction in the dark: To prevent photochemical initiation of radical chains.
-
Using polar solvents: To stabilize charged intermediates, such as the arenium ion in electrophilic aromatic substitution.
-
Adding an acid catalyst: To activate the N-bromoamide and increase the electrophilicity of the bromine atom.
Mechanism of Electrophilic Bromination with N-Bromocaprolactam
In the context of electrophilic aromatic substitution, NBC serves as a source for a "Br+" equivalent. The mechanism is a stepwise process involving the activation of the reagent, attack by the aromatic nucleophile, and subsequent restoration of aromaticity.
Generation of the Electrophilic Bromine Species
While the N-Br bond is polarized, for many aromatic substrates, NBC is not sufficiently electrophilic to react at a practical rate. An acid catalyst is employed to "activate" the reagent. Protonation of the carbonyl oxygen of the caprolactam ring by a Brønsted acid (like HCl or H₂SO₄) creates a highly resonance-stabilized cation.[7] This resonance withdrawal of electron density from the nitrogen atom significantly increases the electrophilic character of the attached bromine, making it susceptible to attack by even moderately activated aromatic rings.[7]
Step-by-Step Mechanistic Pathway
The electrophilic bromination of an aromatic compound, such as acetanilide, proceeds through the following key steps:
-
Activation of NBC: The carbonyl oxygen of NBC is protonated by an acid catalyst.
-
Nucleophilic Attack: The π-electron system of the aromatic ring attacks the now highly electrophilic bromine atom of the activated NBC. This step breaks the N-Br bond and forms a C-Br bond.
-
Formation of the Arenium Ion: The attack on the bromine atom disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[10]
-
Deprotonation: A weak base (e.g., water, or the caprolactam byproduct) removes a proton from the sp³-hybridized carbon of the arenium ion. This step restores the aromaticity of the ring and generates the brominated product.[10]
Caption: Acid-catalyzed electrophilic bromination mechanism.
Experimental Protocol: Electrophilic Bromination of Acetanilide
This protocol provides a reliable, self-validating method for the regioselective bromination of an activated aromatic substrate using N-bromosuccinimide, a procedure directly analogous for N-Bromocaprolactam.[7][11] The electron-donating amide group of acetanilide directs bromination primarily to the para position.
Materials and Reagents
-
Acetanilide
-
N-Bromocaprolactam (or N-Bromosuccinimide)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a solution of acetanilide (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask equipped with a magnetic stir bar, add N-Bromocaprolactam (1.0 mmol) in one portion at 0 °C (ice bath).[11]
-
Reaction Progress: Allow the resulting mixture to stir at 0 °C for 30 minutes.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding deionized water (10 mL).[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).[11]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the pure p-bromoacetanilide.[11]
Experimental Workflow Diagram
Caption: Workflow for electrophilic bromination of acetanilide.
In-process Controls and Validation
The integrity of this protocol is validated by in-process controls. TLC monitoring confirms the consumption of starting material and the formation of a single major product. The final product's identity and purity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR), which should match literature values for 4-bromoacetanilide.
Applications in Organic Synthesis
N-Bromocaprolactam is a versatile reagent with broad applications beyond simple aromatic bromination.[2]
| Application | Description | Key Features |
| Aromatic Bromination | Electrophilic substitution on activated aromatic and heteroaromatic rings.[2] | High regioselectivity, mild conditions. |
| Oxidation of Alcohols | Oxidizes secondary alcohols to ketones.[2] | Milder than many chromium-based oxidants. |
| Bromocyclization | Participates in gold-catalyzed bromocyclization reactions of allenes to yield vinyl bromides.[2] | Enables enantioselective transformations. |
| Bromohydrin Formation | Reacts with alkenes in aqueous solvents to form bromohydrins, analogous to NBS.[12] | Follows Markovnikov's rule with anti-stereoselectivity. |
| Selective Bromination of Isatins | Used for the selective bromination of isatin scaffolds, which are important in medicinal chemistry.[2] | Demonstrates good chemoselectivity. |
Safety and Handling
As with all chemical reagents, proper safety precautions are paramount when handling N-Bromocaprolactam.[1]
-
Hazard Identification: N-bromoamides can be harmful if swallowed or inhaled and may cause skin and eye irritation.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Do not ingest or allow contact with skin, eyes, or clothing.[13][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[15]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]
Conclusion
N-Bromocaprolactam is a highly valuable reagent for electrophilic bromination, offering a milder and often more selective alternative to traditional methods. A thorough understanding of its reactivity, particularly the factors that govern the switch between electrophilic and radical pathways, is essential for its successful application. By controlling reaction conditions—specifically through the use of polar solvents and acid catalysis in the absence of light—chemists can harness the powerful electrophilic nature of NBC for a wide range of synthetic transformations, from the regioselective bromination of complex aromatics to stereoselective bromocyclizations. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to incorporate this versatile reagent into their synthetic strategies.
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Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society. [Link]
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Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
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Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry. [Link]
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Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]
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Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. Chemical Communications (RSC Publishing). [Link]
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N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
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General mechanism for bromination reaction using N-bromosuccinimide and organic dye catalysis. ResearchGate. [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - National Center for Biotechnology Information. [Link]
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Notes- N-Bromocaprolactam. The Journal of Organic Chemistry. [Link]
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SAFETY DATA SHEET - ε-Caprolactam. DOMO Chemicals. [Link]
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electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]
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(PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]
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Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
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Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]
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α-BROMO-n-CAPROIC ACID. Organic Syntheses Procedure. [Link]
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Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health. [Link]
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Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
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New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. [Link]
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Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave. [Link]
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Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. MDPI. [Link]
- Caprolactam preparation method.
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Br2 and Electorphilic Br+ reagents. Wordpress. [Link]
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The Enduring Utility of 1-Bromohexahydro-2H-azepin-2-one: A Technical Guide for Synthetic and Medicinal Chemists
An in-depth exploration of the synthesis, characterization, and strategic applications of N-Bromocaprolactam, a versatile yet milder brominating agent, in modern organic synthesis and drug development.
Introduction: Beyond the Workhorse Reagents
In the vast arsenal of reagents available to the modern synthetic chemist, N-haloamides hold a prominent position as versatile sources of electrophilic halogens. While N-bromosuccinimide (NBS) has long been the workhorse for a myriad of bromination reactions, the nuanced demands of complex molecule synthesis, particularly in the pharmaceutical industry, necessitate a broader palette of reagents with distinct reactivity profiles. 1-Bromohexahydro-2H-azepin-2-one, commonly known as N-Bromocaprolactam, has emerged as a valuable alternative, offering a unique combination of stability, selectivity, and milder reaction conditions. This guide provides a comprehensive technical overview of N-Bromocaprolactam, from its foundational synthesis and characterization to its strategic deployment in intricate synthetic pathways and drug discovery endeavors.
Physicochemical Properties and Safety Profile
1-Bromohexahydro-2H-azepin-2-one is a stable, crystalline solid with a melting point of 64–66 °C.[1] Its solid nature and relative stability make it easier to handle and store compared to liquid bromine.
| Property | Value | Reference |
| Molecular Formula | C6H10BrNO | [2] |
| Molecular Weight | 192.05 g/mol | [2][3] |
| CAS Number | 2439-83-0 | [2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 64–66 °C | [1] |
Safety and Handling: 1-Bromohexahydro-2H-azepin-2-one is harmful if swallowed and causes severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the material safety data sheet (MSDS).
Synthesis and Characterization: From Lactam to Reagent
The seminal synthesis of 1-Bromohexahydro-2H-azepin-2-one was reported by Taub and Hino in 1960.[1] The procedure involves the direct bromination of ε-caprolactam.
Experimental Protocol: Synthesis of 1-Bromohexahydro-2H-azepin-2-one
This protocol is based on established synthetic methods for N-bromoamides and should be performed by trained chemists with appropriate safety precautions.
Materials:
-
ε-Caprolactam
-
N-Bromosuccinimide (NBS) or an alternative bromine source
-
Appropriate solvent (e.g., carbon tetrachloride, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve ε-caprolactam in the chosen solvent.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the brominating agent (e.g., NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., succinimide if NBS is used).
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., hexane/ethyl acetate) to afford pure 1-Bromohexahydro-2H-azepin-2-one.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the seven-membered ring. The protons alpha to the nitrogen and the carbonyl group will be deshielded.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon and the five methylene carbons of the caprolactam ring.
-
FTIR: The infrared spectrum will be characterized by a strong absorption band for the lactam carbonyl group (C=O) typically in the range of 1650-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a bromine-containing molecule.
Reactivity and Mechanistic Insights: A Milder Approach to Bromination
1-Bromohexahydro-2H-azepin-2-one serves as an electrophilic brominating agent for a wide range of organic transformations.[1] A key advantage is its milder reactivity compared to NBS, which often allows for higher selectivity and functional group tolerance.[1] Notably, it does not typically require the use of radical initiators like peroxides or UV light for many of its reactions.[1]
Mechanism of Electrophilic Aromatic Bromination
The bromination of aromatic compounds with 1-Bromohexahydro-2H-azepin-2-one generally proceeds via an electrophilic aromatic substitution (SEAr) mechanism.
Caption: Workflow for gold-catalyzed bromocyclization of allenes.
Role in Drug Discovery and Development
While direct applications of 1-Bromohexahydro-2H-azepin-2-one in the synthesis of commercial drugs are not extensively documented in readily available literature, its utility in constructing key pharmaceutical intermediates is evident. The caprolactam scaffold itself is a privileged structure in medicinal chemistry. For instance, various caprolactam derivatives have been investigated for their anticonvulsant properties. The ability to selectively introduce a bromine atom onto a caprolactam-containing molecule or other precursors using a mild reagent like N-Bromocaprolactam provides a strategic advantage in the synthesis of analog libraries for structure-activity relationship (SAR) studies. The resulting aryl and vinyl bromides are versatile handles for diversification through cross-coupling reactions, enabling the rapid exploration of chemical space around a lead compound. The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step sequences where mild and selective reagents are crucial to preserve sensitive functional groups and stereocenters. [4][5]
Comparative Analysis with N-Bromosuccinimide (NBS)
A critical aspect of reagent selection is understanding its performance relative to established alternatives. N-Bromocaprolactam is often cited as a milder alternative to NBS.
| Feature | 1-Bromohexahydro-2H-azepin-2-one | N-Bromosuccinimide (NBS) |
| Reactivity | Generally milder | More reactive |
| Initiators | Often does not require radical initiators | Frequently used with radical initiators (e.g., AIBN, benzoyl peroxide) or light |
| Selectivity | Can offer higher regioselectivity in certain cases | Can sometimes lead to over-bromination or side reactions |
| Handling | Crystalline solid, relatively stable | Crystalline solid, can be less stable, especially when impure |
While both reagents are effective for various brominations, the choice between them depends on the specific substrate and the desired outcome. For highly activated or sensitive substrates, the milder nature of N-Bromocaprolactam can be a significant advantage, leading to cleaner reactions and higher yields of the desired product.
Conclusion and Future Outlook
1-Bromohexahydro-2H-azepin-2-one represents a valuable and often overlooked tool in the synthetic chemist's repertoire. Its identity as a stable, crystalline solid, coupled with its milder reactivity profile compared to NBS, makes it an attractive choice for a range of bromination and oxidation reactions. Its demonstrated utility in modern catalytic methods, such as gold-catalyzed bromocyclizations, highlights its ongoing relevance in the synthesis of complex and stereochemically rich molecules. For researchers and professionals in drug development, N-Bromocaprolactam offers a means to achieve selective transformations on sensitive substrates, facilitating the synthesis of novel chemical entities and the optimization of lead compounds. As the demand for more efficient and selective synthetic methods continues to grow, the strategic application of reagents like 1-Bromohexahydro-2H-azepin-2-one will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis and medicinal chemistry.
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1-Bromohexahydro-2H-azepin-2-one | C6H10BrNO | CID 75541 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study - RJ Wave. (2025, July). Retrieved January 21, 2026, from [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
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α-BROMO-n-CAPROIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
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NMR Spectra and Molecular Structure. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis and Characterization of Caprolactam Derivatives via the Wittig–Claisen Protocol: A Comprehensive Study | INTERNATIONAL JOURNAL OF ENGINEERING DEVELOPMENT AND RESEARCH - RJ Wave. (2025, July). Retrieved January 21, 2026, from [Link]
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Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]
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??-Caprolactam: new by-product free synthesis routes | Request PDF - ResearchGate. (2025, August 10). Retrieved January 21, 2026, from [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]
-
Caprolactam - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 21, 2026, from [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 21, 2026, from [Link]
-
New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation - RWTH Publications. (n.d.). Retrieved January 21, 2026, from [Link]
-
Bromination of Aromatics and Heteroaromatics with NBS in TBAB - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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An overview of caprolactam synthesis | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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electrophilic aromatic bromination with N-bromosuccinimide - YouTube. (2021, February 11). Retrieved January 21, 2026, from [Link]
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Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine - MDPI. (2024, October 22). Retrieved January 21, 2026, from [Link]
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Advancing API Synthesis | Pharmaceutical Technology. (n.d.). Retrieved January 21, 2026, from [Link]
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Bridging the gap between natural product synthesis and drug discovery - RSC Publishing. (2020, October 26). Retrieved January 21, 2026, from [Link]
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Synchrotron nano-FTIR spectroscopy for probing anticancer drugs at subcellular scale - NIH. (2024, July 26). Retrieved January 21, 2026, from [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.. (n.d.). Retrieved January 21, 2026, from [Link]
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An In-Depth Technical Guide to the Reactivity of the N-Br Bond in N-Bromocaprolactam
Executive Summary
N-Bromocaprolactam (NBC) is a versatile and increasingly important reagent in modern organic synthesis. Characterized by a reactive Nitrogen-Bromine (N-Br) bond within a seven-membered lactam ring, NBC offers a distinct reactivity profile compared to more conventional brominating agents like N-Bromosuccinimide (NBS). This guide provides a comprehensive exploration of the core principles governing the reactivity of the N-Br bond in NBC. We will dissect the dichotomy between its homolytic (radical) and heterolytic (ionic) cleavage pathways, offering mechanistic insights and practical protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic advantages of N-Bromocaprolactam.
Introduction to N-Bromocaprolactam (NBC)
N-Bromocaprolactam is a stable, crystalline solid that serves as an efficient source of bromine for a variety of organic transformations.[1] Its structure, featuring a polarized N-Br bond, makes it a valuable tool for both electrophilic and radical bromination reactions.[2]
Molecular Structure and Properties
NBC's reactivity is a direct consequence of its molecular architecture. The caprolactam ring influences the electronic environment of the N-Br bond, differentiating it from acyclic N-bromoamides or those with smaller rings like NBS.
| Property | Value | Reference(s) |
| CAS Number | 2439-83-0 | [3] |
| Molecular Formula | C₆H₁₀BrNO | [3] |
| Molecular Weight | 192.05 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 64–66 °C | [1] |
| Synonyms | 1-bromoazepan-2-one, N-Bromo-ε-caprolactam | [1][3] |
Comparison with N-Bromosuccinimide (NBS)
While NBS is the most common reagent for allylic bromination, NBC often presents as a milder and more selective alternative.[1] Key distinctions include:
-
Initiation: NBC-mediated brominations often do not require the use of radical initiators or actinic light, which are typically necessary for NBS reactions.[1]
-
Byproducts: The byproduct of NBC is caprolactam, which has different solubility properties than the succinimide byproduct from NBS, potentially simplifying reaction workup.
-
Selectivity: The steric and electronic environment of the seven-membered ring in NBC can lead to different regioselectivity in certain substrates compared to the five-membered ring of NBS.[2]
Synthesis of N-Bromocaprolactam
The synthesis of NBC is typically achieved through the direct bromination of ε-caprolactam. A self-validating protocol ensures the purity and reactivity of the final product.
Experimental Protocol: Synthesis of N-Bromocaprolactam
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with ε-caprolactam (1.0 equiv) dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Cooling: The solution is cooled to 0-5 °C using an ice bath. This step is critical to control the exothermicity of the bromination reaction.
-
Bromination: A solution of bromine (Br₂) (1.0 equiv) in CH₂Cl₂ is added dropwise to the cooled caprolactam solution over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Neutralization: After the addition is complete, an aqueous solution of sodium carbonate or sodium hydroxide is added slowly to neutralize the hydrobromic acid (HBr) byproduct, forming sodium bromide (NaBr) salts.
-
Workup: The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: The solvent is removed under reduced pressure to yield crude N-Bromocaprolactam. Recrystallization from a solvent system like hexane/ethyl acetate yields the pure product as a crystalline solid.
-
Validation: The product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The presence of a sharp singlet for the N-H proton of caprolactam should be absent in the ¹H NMR spectrum of the product.
The N-Br Bond: A Dichotomy of Reactivity
The synthetic utility of NBC hinges on the two distinct pathways through which the N-Br bond can cleave: homolytically to form radicals, or heterolytically to form ions. The choice of reaction conditions dictates which pathway is favored.
Electronic Structure and Polarization
The nitrogen atom is more electronegative than the bromine atom, but the presence of the adjacent electron-withdrawing carbonyl group polarizes the N-Br bond, making the bromine atom electrophilic (Brᵟ⁺) and susceptible to attack by nucleophiles. The bond dissociation energy for a typical N-Br bond is approximately 243 kJ/mol, indicating a relatively weak bond that can be cleaved under moderate conditions.[4]
Homolytic vs. Heterolytic Cleavage: A Theoretical Framework
The cleavage of a chemical bond can occur in two ways:
-
Homolytic Cleavage (Homolysis): The two electrons in the covalent bond are distributed equally between the two separating fragments. This process, often initiated by heat or light, results in the formation of two neutral radicals.[5]
-
Heterolytic Cleavage (Heterolysis): One fragment takes both electrons from the bond, resulting in the formation of a cation and an anion. This pathway is typically favored in polar solvents and can be promoted by acids or Lewis acids.
Caption: Duality of N-Br bond cleavage in N-Bromocaprolactam.
Radical Pathways: The Homolytic Cleavage of the N-Br Bond
In non-polar solvents and often with the aid of a radical initiator, the N-Br bond in NBC undergoes homolysis to generate a bromine radical (Br•), which is the key intermediate for radical substitution reactions.
Mechanism of Radical Bromination
The accepted mechanism for allylic bromination with N-bromoamides like NBC is a radical chain reaction.[5][6]
-
Initiation: A small amount of bromine radical is generated, either by thermal/photochemical cleavage of the N-Br bond or through an initiator.
-
Propagation (Step 1): The bromine radical abstracts a hydrogen atom from an allylic or benzylic position, which has a weaker C-H bond, to form a resonance-stabilized allylic/benzylic radical and HBr.[5]
-
Propagation (Step 2): The HBr produced reacts with another molecule of NBC to generate molecular bromine (Br₂). This step is crucial as it maintains a low, steady concentration of Br₂.[5]
-
Propagation (Step 3): The resonance-stabilized radical from step 1 reacts with the Br₂ formed in step 2 to yield the brominated product and a new bromine radical, which continues the chain.[5]
-
Termination: The reaction is terminated when two radical species combine.
Caption: Radical chain mechanism for allylic bromination.
Applications: Allylic and Benzylic Bromination
NBC is an effective reagent for the selective bromination of positions adjacent to double bonds (allylic) or aromatic rings (benzylic).[3] This selectivity arises from the lower bond dissociation energy of allylic and benzylic C-H bonds, leading to the formation of more stable radical intermediates.
Ionic Pathways: The Heterolytic Cleavage of the N-Br Bond
In polar solvents or in the presence of Lewis or Brønsted acids, the N-Br bond cleaves heterolytically. This generates an electrophilic bromine species (formally Br⁺), which is highly reactive towards electron-rich substrates like alkenes and activated aromatic rings.[1]
Mechanism of Electrophilic Bromination
For electron-rich arenes, the reaction proceeds via a classic electrophilic aromatic substitution (SₑAr) mechanism.[2][7]
-
Activation: The bromine atom on NBC is activated, often by protonation or coordination to a Lewis acid, making it more electrophilic.
-
Attack: The π-system of the aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2]
-
Deprotonation: A base (often the solvent or the caprolactam anion) removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the aryl bromide product.
Caption: Mechanism of electrophilic aromatic bromination.
Applications: Bromination and Oxidation
-
Bromination of Aromatics: NBC is effective for the bromination of activated aromatic and heteroaromatic compounds.[1][8]
-
Bromocyclization: In the presence of a gold catalyst, NBC can act as a brominating agent for the bromocyclization of allenes.[1]
-
Oxidation of Alcohols: NBC can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[1] The mechanism likely involves the formation of a hypobromite ester intermediate, followed by an E2-like elimination where the caprolactam anion acts as the base to remove the α-proton.[9][10][11]
Experimental Protocol: Oxidation of a Secondary Alcohol
-
Setup: In a round-bottom flask, dissolve the secondary alcohol (e.g., cyclohexanol, 1.0 equiv) in a suitable solvent like acetonitrile or dichloromethane.
-
Addition of NBC: Add N-Bromocaprolactam (1.1 equiv) to the solution in one portion at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting alcohol.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess NBC. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude ketone can be purified by column chromatography or distillation.
-
Validation: Confirm the structure of the ketone product using spectroscopic methods. The IR spectrum should show a strong carbonyl (C=O) stretch around 1710 cm⁻¹, and the ¹H NMR should show the absence of the alcohol's -OH proton and the downfield shift of the α-protons.
Data Summary and Comparative Analysis
The choice between radical and ionic pathways is determined by the reaction conditions.
| Feature | Radical Pathway (Homolytic) | Ionic Pathway (Heterolytic) |
| Solvent | Non-polar (e.g., CCl₄, Benzene) | Polar (e.g., CH₃CN, CH₂Cl₂, H₂O) |
| Initiator/Catalyst | Radical Initiators (AIBN, Peroxides), Light | Brønsted or Lewis Acids (e.g., H₂SO₄, BF₃) |
| Substrate | Alkenes (allylic H), Alkylarenes (benzylic H) | Alkenes (π-bond), Activated Arenes, Alcohols |
| Primary Product | Allylic/Benzylic Bromide | Vicinal Dibromide, Aryl Bromide, Ketone/Aldehyde |
| Key Intermediate | Resonance-stabilized radical | Bromonium ion, Arenium ion, Hypobromite ester |
Safety, Handling, and Storage
As with all N-halo compounds, appropriate safety precautions must be taken when handling N-Bromocaprolactam.
-
Hazard Identification: NBC is a corrosive solid that can cause severe skin and eye irritation. It is harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling: Avoid creating dust. Weigh the reagent in a contained environment. Keep away from moisture, as it can hydrolyze.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong acids, bases, and reducing agents.
-
Spills and Disposal: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container. Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
N-Bromocaprolactam is a powerful synthetic tool whose reactivity is governed by the selective cleavage of its N-Br bond. By understanding the factors that favor either homolytic or heterolytic pathways, chemists can harness NBC for a wide range of transformations, from selective C-H brominations to the oxidation of alcohols and the functionalization of aromatic systems. Its profile as a stable, crystalline, and often milder alternative to other brominating agents makes it an invaluable addition to the modern synthetic chemist's toolkit.
References
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]
-
Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). [Link]
-
Pearson. Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
The Organic Chemistry Tutor. Allylic Radical Bromination with NBS. (2020). [Link]
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MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018). [Link]
-
Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. (2015). [Link]
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National Center for Biotechnology Information. Electrochemical Bromination of Arenes in a 200% Cell. [Link]
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Wipf Group, University of Pittsburgh. Alcohol Oxidations. (2006). [Link]
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Ingenta Connect. Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in the presence of ammonium acetate. (2009). [Link]
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ResearchGate. (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018). [Link]
-
NIST Technical Series Publications. Bond dissociation energies in simple molecules. [Link]
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Sartep.com. Bond Dissociation Energy. [Link]
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ResearchGate. Kinetics and mechanism of the oxidation of primary alcohols by N-bromoacetamide in acid medium. (1981). [Link]
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ResearchGate. Mechanism of oxidation of alcohols with N-bromo succinimide. (1971). [Link]
-
Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]
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GHS hazard classification for 1-Bromohexahydro-2H-azepin-2-one
An In-depth Technical Guide to the GHS Hazard Classification of 1-Bromohexahydro-2H-azepin-2-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Globally Harmonized System (GHS) of Classification and Labelling for 1-Bromohexahydro-2H-azepin-2-one (CAS No. 2439-83-0), a brominated lactam derivative. This document is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds. It moves beyond a simple recitation of classifications to explore the underlying chemical principles that dictate its hazardous properties, particularly its severe corrosivity. By synthesizing publicly available regulatory data with established principles of chemical reactivity, this guide offers a self-validating framework for understanding and safely managing the risks associated with N-bromoamides in a research and development setting.
Introduction: The Chemical Identity of 1-Bromohexahydro-2H-azepin-2-one
1-Bromohexahydro-2H-azepin-2-one, also known as N-Bromocaprolactam, is a derivative of caprolactam, a well-known precursor in polymer synthesis. The introduction of a bromine atom onto the nitrogen of the lactam ring fundamentally alters the molecule's reactivity and toxicological profile. While its applications are primarily in specialized organic synthesis, its structural motif—the N-bromoamide—is common in various brominating agents used in pharmaceutical development. Understanding its hazard profile is therefore not only crucial for its direct handlers but also instructive for anyone working with similar reagents.
Table 1: Physicochemical Properties of 1-Bromohexahydro-2H-azepin-2-one [1]
| Property | Value | Source |
| IUPAC Name | 1-bromoazepan-2-one | PubChem |
| Molecular Formula | C₆H₁₀BrNO | PubChem |
| Molecular Weight | 192.05 g/mol | PubChem |
| CAS Number | 2439-83-0 | PubChem |
| Canonical SMILES | C1CCC(N(C1=O)Br)CC | PubChem |
| InChIKey | GJNCXCPHNRATIQ-UHFFFAOYSA-N | PubChem |
Executive Summary: GHS Hazard Classification
1-Bromohexahydro-2H-azepin-2-one is classified as a hazardous chemical under GHS. The primary hazards are severe skin and eye damage, acute oral toxicity, and respiratory irritation. The signal word "Danger" is required, reflecting the severity of the potential for irreversible tissue damage.[1]
Table 2: GHS Classification Summary for 1-Bromohexahydro-2H-azepin-2-one [1]
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Corrosion | Danger |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Exclamation Mark | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |
Classification is based on aggregated data from notifications to the European Chemicals Agency (ECHA) C&L Inventory.[1]
Detailed Breakdown of Hazard Classifications
Skin Corrosion - Category 1B (H314)
The most significant hazard associated with this compound is its classification as a skin corrosive, Category 1B.[1] This indicates that, upon contact, it can cause irreversible damage to the skin, namely visible necrosis through the epidermis and into the dermis. This is a far more severe classification than simple irritation.
Causality and Mechanistic Insight: The high corrosivity is not inherent to the parent caprolactam molecule but is a direct consequence of the N-Br bond. This bond is highly polarized and susceptible to hydrolysis. In the presence of moisture (such as on skin, mucous membranes, or in the eyes), the compound can readily react to release hypobromous acid (HOBr) and hydrobromic acid (HBr), both of which are highly corrosive.
This reactivity is analogous to that of other N-bromo reagents like N-Bromosuccinimide (NBS). Safety data for NBS consistently classifies it as corrosive, capable of causing severe skin burns and eye damage.[2] The mechanism involves the delivery of an electrophilic bromine atom, which can rapidly react with biological macromolecules, leading to cellular damage and tissue destruction.
Acute Toxicity (Oral) - Category 4 (H302)
Specific Target Organ Toxicity, Single Exposure - Category 3 (H335)
Designated as "May cause respiratory irritation," this classification points to the risk of localized, reversible irritation to the respiratory tract upon inhalation of dust or aerosols.[1] The irritant effect is likely caused by the release of acidic bromine-containing species upon contact with the moist mucous membranes of the nose, throat, and lungs.
Experimental Protocol: A Self-Validating System for Hazard Assessment
For novel compounds with limited toxicological data, a tiered, evidence-based approach is essential for preliminary hazard assessment. The classification of 1-Bromohexahydro-2H-azepin-2-one serves as an excellent case study.
Step 1: In Silico Analysis & Structural Analogy
-
Identify Reactive Functional Groups: The N-bromoamide is the key toxophore.
-
Database Search for Analogues: Search for GHS classifications of structurally similar compounds. In this case, N-Bromosuccinimide (NBS) is a close and well-documented analogue.
-
Compare Classifications: The GHS classification for NBS includes "Causes severe skin burns and eye damage" (H314), strongly supporting a similar classification for our target molecule.[2] This provides the initial, authoritative grounding for the assessment.
Step 2: Physicochemical Assessment
-
Evaluate Reactivity with Water: Conduct a small-scale, controlled test to observe the compound's reactivity with water. Evidence of gas evolution, heat generation, or a rapid drop in pH would support the hydrolysis mechanism and the corrosive classification.
-
Test Corrosivity to Metals: N-bromo compounds are often oxidizing and corrosive to metals.[4][5] An experiment to determine the corrosion rate on standard metals can further validate its reactive nature.
Step 3: In Vitro Testing (as a precursor to in vivo)
-
Skin Corrosion/Irritation Testing: Utilize validated in vitro methods such as Reconstructed Human Epidermis (RhE) models (e.g., OECD Test Guideline 431). A positive result for corrosivity in this test provides strong, non-animal evidence to confirm the Category 1 classification.
Step 4: Final Classification and Documentation
-
Synthesize All Data: Combine the analogue data, physicochemical reactivity tests, and in vitro results.
-
Assign GHS Classification: Based on the weight of evidence, assign the final GHS pictograms, signal word, and H/P statements.
-
Author Safety Data Sheet (SDS): Document all findings and justifications in a comprehensive SDS to ensure trustworthiness and regulatory compliance.
Conclusion
The GHS classification of 1-Bromohexahydro-2H-azepin-2-one as a substance causing severe skin burns (H314), harmful if swallowed (H302), and causing respiratory irritation (H335) is well-supported by its chemical structure.[1] The presence of a reactive N-bromoamide functional group is the primary driver of these hazards, leading to the release of corrosive species upon contact with moisture. Professionals in research and drug development must not only adhere to the stated GHS warnings but also understand the chemical rationale behind them. This understanding allows for more robust risk assessments, safer handling protocols, and proactive management of risks when working with this and other novel, reactive halogenated compounds.
References
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: N-Bromosuccinimide. [Link]
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: N-Bromosuccinimide (2020). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75541, 1-Bromohexahydro-2H-azepin-2-one. [Link]
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Methodological & Application
Application Note: A Researcher's Guide to Aromatic Bromination with N-Bromocaprolactam
Abstract
This comprehensive guide details the application of N-Bromocaprolactam (NBC) as a proficient reagent for the electrophilic bromination of aromatic compounds. N-Bromocaprolactam is a stable, crystalline solid that serves as a milder and often more selective alternative to traditional brominating agents like molecular bromine (Br₂) and even N-Bromosuccinimide (NBS).[1][2] Its ease of handling and high reactivity towards electron-rich arenes make it a valuable tool in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals where aryl bromides are crucial intermediates.[2][3] This document provides an in-depth look at the underlying reaction mechanism, a detailed step-by-step protocol, optimization strategies for various substrates, and essential safety considerations for researchers, scientists, and drug development professionals.
The Principle of Electrophilic Aromatic Bromination with NBC
The bromination of an aromatic ring using N-Bromocaprolactam is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The process is fundamentally a two-step mechanism involving the attack of an electrophile on the electron-rich π-system of the aromatic ring.[4]
Mechanism Breakdown:
-
Generation of the Electrophile: The N-Br bond in N-Bromocaprolactam is polarized, rendering the bromine atom electrophilic (δ+). In the presence of an electron-rich arene, this polarization is sufficient to initiate the reaction. For less reactive substrates, a protic or Lewis acid can be used to further activate NBC and generate a more potent brominating species.
-
Formation of the Arenium Ion (Sigma Complex): The π-electrons of the aromatic ring attack the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the slow, rate-determining step of the reaction.[4]
-
Re-aromatization: A weak base in the reaction mixture, such as the caprolactam anion byproduct or the solvent, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This restores the stable aromatic π-system and yields the final brominated aromatic product.[4]
The high reactivity of substrates like phenols and anilines is attributed to the powerful electron-donating nature of the hydroxyl and amino groups, which stabilize the positive charge in the arenium ion intermediate.[5]
Key Advantages of N-Bromocaprolactam
N-Bromocaprolactam offers several distinct advantages that commend its use in modern synthetic labs:
-
Enhanced Safety and Handling: As a stable, crystalline solid, NBC is significantly easier and safer to handle, weigh, and store compared to volatile, highly toxic, and corrosive molecular bromine.[1]
-
Milder Reaction Conditions: NBC is a milder brominating agent than NBS and does not require the use of peroxide catalysts or actinic light, which can initiate undesirable free-radical side reactions.[1]
-
High Selectivity: For activated aromatic systems, NBC often provides excellent regioselectivity, favoring substitution at the ortho- and para-positions, with the specific ratio influenced by steric factors.
-
Broad Compatibility: It is compatible with a wide range of organic solvents, allowing for flexible optimization of reaction conditions.[1]
Detailed Experimental Protocol: Bromination of Anisole
This section provides a representative, self-validating protocol for the para-bromination of anisole, a moderately activated aromatic ether.
Materials and Equipment
-
Reagents: Anisole, N-Bromocaprolactam (NBC), Acetonitrile (MeCN, anhydrous), Dichloromethane (DCM), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel (optional), ice bath, standard glassware for extraction, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anisole (1.08 g, 10.0 mmol, 1.0 equiv.). Dissolve the substrate in 20 mL of acetonitrile.
-
Controlling Temperature: Cool the flask in an ice bath to 0 °C. This is crucial for controlling the reaction rate and selectivity, especially with activated substrates.
-
Reagent Addition: In a separate beaker, dissolve N-Bromocaprolactam (2.11 g, 11.0 mmol, 1.1 equiv.) in 20 mL of acetonitrile. Add this solution dropwise to the stirring anisole solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted NBC. The disappearance of the yellow/orange color indicates complete quenching.
-
Work-up and Extraction: Add 50 mL of dichloromethane to the separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 4-bromoanisole.
Experimental Workflow Diagram
Caption: Workflow for the bromination of anisole using NBC.
Substrate Scope and Reaction Optimization
The reactivity of the aromatic substrate dictates the optimal reaction conditions. The following table provides starting parameters for various classes of aromatic compounds, based on established protocols for N-haloimides.[3][6]
| Substrate Class | Example | Activating Power | NBC (Equiv.) | Solvent | Temp (°C) | Approx. Time (h) | Expected Major Product |
| Phenols | Phenol | Very Strong | 1.05 | MeCN / DCM | -10 to 0 | 0.5 - 1 | para-Bromophenol |
| Anilines | Acetanilide | Strong | 1.1 | MeCN | 0 to RT | 1 - 3 | para-Bromoacetanilide |
| Aryl Ethers | Anisole | Strong | 1.1 | MeCN | 0 | 1 - 2 | para-Bromoanisole |
| Alkylbenzenes | Toluene | Moderate | 1.2 | MeCN | RT to 40 | 4 - 8 | para-Bromotoluene |
| Deactivated Arenes | Nitrobenzene | Deactivated | 1.5 | H₂SO₄ | 50 - 60 | 12 - 24 | meta-Bromonitrobenzene |
Causality Behind Experimental Choices:
-
Highly Activated Substrates (Phenols, Anilines): The powerful electron-donating groups make these rings highly nucleophilic.[5] Reactions must be run at low temperatures (-10 to 0 °C) to prevent over-bromination (di- or tri-substitution) and potential oxidation. Using a slight excess of the brominating agent is often sufficient. For anilines, acetylation of the amino group to an amide is a common strategy to moderate its reactivity and prevent side reactions.[5]
-
Moderately Activated Substrates (Ethers, Alkylbenzenes): These substrates offer a good balance of reactivity and control. Room temperature or gentle heating may be required to drive the reaction to completion in a reasonable timeframe.[6]
-
Deactivated Substrates: Arenes with electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) are poor nucleophiles and require more forcing conditions. The use of a strong protic acid like concentrated sulfuric acid as the solvent protonates the N-bromoimide, creating a much more powerful electrophilic brominating agent capable of reacting with the deactivated ring.[7]
Best Practices and Safety Precautions
Adherence to safety protocols is paramount when working with any chemical reagent. The following guidelines are based on material safety data sheets for N-Bromocaprolactam and its parent compound, caprolactam.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[8]
-
Ventilation: Conduct all manipulations of N-Bromocaprolactam powder and the bromination reaction in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin and eyes. In case of skin contact, wash immediately and thoroughly with soap and water.[11] In case of eye contact, rinse cautiously with water for several minutes.[8]
-
Storage: Store N-Bromocaprolactam in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and bases.[8]
-
Waste Disposal: Dispose of all chemical waste, including unused reagents and reaction byproducts, according to institutional and local environmental regulations. Aqueous waste from the workup should be neutralized before disposal.
Conclusion
N-Bromocaprolactam is a highly effective and user-friendly reagent for the electrophilic bromination of a diverse range of aromatic compounds. Its stability, milder nature compared to alternatives, and the simplicity of the associated protocols make it an excellent choice for both academic research and industrial applications. By understanding the underlying mechanism and carefully selecting reaction conditions based on substrate reactivity, researchers can reliably synthesize valuable bromoarenes with high yield and selectivity.
References
-
DOMO Chemicals. (2022). SAFETY DATA SHEET - ε-Caprolactam. [Link]
-
Li, J. J., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(9), 1459. [Link]
-
Taub, B., & Hino, J. B. (1960). Notes- N-Bromocaprolactam. The Journal of Organic Chemistry, 25(2), 263–264. [Link]
-
LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
LibreTexts Chemistry. (2019). 18.6: Electrophilic Substitution of Phenols. [Link]
-
Chem Help ASAP. (2021). Electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]
-
Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16892–16899. [Link]
-
Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8, 16892-16899. [Link]
-
Wang, S., et al. (2015). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry, 11, 2337–2341. [Link]
-
Rajesh, K., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]
-
ChemRxiv. (2024). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Cambridge Open Engage. [Link]
-
All 'Bout Chemistry. (2020). Bromination Mechanism| Aromatic Electrophilic Substitution. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492–8502. [Link]
-
Gieshoff, T., et al. (2018). Electrochemical Bromination of Arenes in a 200% Cell. The Journal of Organic Chemistry, 83(5), 2659–2666. [Link]
-
International Journal of Engineering Development and Research. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. [Link]
-
Caron, S., et al. (2000). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. Canadian Journal of Chemistry, 78(11), 1573–1576. [Link]
Sources
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The Strategic Application of 1-Bromohexahydro-2H-azepin-2-one in the Synthesis of Pharmacologically Active Agents
Introduction: In the landscape of modern pharmaceutical synthesis, the strategic incorporation of halogen atoms into molecular frameworks is a cornerstone of drug design, often enhancing therapeutic efficacy, metabolic stability, and binding affinity.[1][2] 1-Bromohexahydro-2H-azepin-2-one, also known as N-bromo-ε-caprolactam, has emerged as a highly effective and selective electrophilic brominating agent. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this reagent, focusing on its superior performance in the synthesis of key pharmaceutical intermediates.
Unlike traditional brominating agents such as N-bromosuccinimide (NBS), N-bromo-ε-caprolactam offers the distinct advantage of effecting bromination under milder conditions, often without the need for peroxide catalysts or photo-irradiation. This characteristic is particularly valuable when dealing with sensitive substrates and complex multi-step syntheses, minimizing side reactions and preserving delicate functional groups. Its applications are broad, ranging from the bromination of aromatic compounds to the oxidation of alcohols.
This guide will focus on a critical application: the regioselective bromination of isatin. Isatins are privileged scaffolds in medicinal chemistry, serving as precursors to a multitude of bioactive molecules, most notably the spirooxindoles. Spirooxindoles are a class of compounds renowned for their diverse pharmacological activities, including potent antiviral and anticancer properties, often functioning as inhibitors of critical protein-protein interactions, such as the p53-MDM2 pathway.
Core Application: Synthesis of 5-Bromoisatin as a Precursor to Spirooxindole-Based MDM2 Inhibitors
The introduction of a bromine atom at the C5 position of the isatin ring is a key step in the synthesis of several potent spirooxindole-based drug candidates. This section details the synthesis of 5-bromoisatin using N-bromo-ε-caprolactam and its subsequent elaboration into a representative spirooxindole scaffold.
Mechanistic Rationale
The electrophilic bromination of isatin with N-bromo-ε-caprolactam proceeds via a classic electrophilic aromatic substitution mechanism. The isatin ring, being an electron-rich aromatic system, is susceptible to attack by an electrophilic bromine source. The N-bromo bond in N-bromo-ε-caprolactam is polarized, rendering the bromine atom electrophilic. The reaction is typically carried out in a strong acid, such as concentrated sulfuric acid, which serves to protonate the carbonyl group of the isatin, thereby further activating the aromatic ring towards electrophilic attack. The C5 position is preferentially brominated due to the directing effects of the carbonyl and amino groups on the isatin ring.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoisatin via Electrophilic Bromination with 1-Bromohexahydro-2H-azepin-2-one
This protocol is adapted from the foundational work on N-bromo-ε-caprolactam, demonstrating its efficacy in the selective bromination of isatin.
Materials:
-
Isatin
-
1-Bromohexahydro-2H-azepin-2-one (N-bromo-ε-caprolactam)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add isatin (10.0 g, 0.068 mol).
-
Acidification: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (50 mL) while stirring, ensuring the temperature is maintained below 20 °C. Stir until the isatin is completely dissolved.
-
Addition of Brominating Agent: To the cooled solution, add 1-Bromohexahydro-2H-azepin-2-one (13.1 g, 0.068 mol) portion-wise over 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A yellow-orange precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 5-bromoisatin.
Expected Yield: 85-90%
Characterization Data for 5-Bromoisatin:
-
Appearance: Orange-red solid
-
Melting Point: 251-253 °C
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.2 (s, 1H), 7.6 (d, J=8.4 Hz, 1H), 7.5 (dd, J=8.4, 2.0 Hz, 1H), 6.9 (d, J=2.0 Hz, 1H).
Protocol 2: Synthesis of a Spirooxindole-Pyrrolidine Scaffold from 5-Bromoisatin
This protocol illustrates the utility of 5-bromoisatin as a key intermediate in the synthesis of spirooxindole-pyrrolidines, which are core structures of many MDM2 inhibitors. This is a representative [3+2] cycloaddition reaction.
Materials:
-
5-Bromoisatin (from Protocol 1)
-
Sarcosine (N-methylglycine)
-
(E)-3-(4-chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one
-
Methanol
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Mixture: To a 100 mL round-bottom flask, add 5-bromoisatin (1.0 g, 4.4 mmol), sarcosine (0.47 g, 5.3 mmol), and (E)-3-(4-chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, 4.4 mmol) in methanol (20 mL).
-
Reaction Conditions: Stir the mixture at reflux for 6 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration and wash with cold methanol. The product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Yield (%) |
| Protocol 1 | |||
| Isatin | 147.13 | 1.0 | - |
| 1-Bromohexahydro-2H-azepin-2-one | 192.05 | 1.0 | - |
| 5-Bromoisatin | 226.03 | - | 85-90 |
| Protocol 2 | |||
| 5-Bromoisatin | 226.03 | 1.0 | - |
| Sarcosine | 89.09 | 1.2 | - |
| (E)-3-(4-chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one | 229.68 | 1.0 | - |
| Spirooxindole Product | Varies | - | Typically 60-80 |
Visualization of Synthetic Pathway
Caption: Synthetic pathway for a spirooxindole scaffold.
Experimental Workflow Diagram
Caption: Workflow for spirooxindole synthesis.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through clear, measurable outcomes. The synthesis of 5-bromoisatin should result in a product with a sharp melting point and a clean ¹H NMR spectrum consistent with the expected structure. Successful execution of the subsequent cycloaddition reaction will yield a spirooxindole product, the structure of which can be unequivocally confirmed by standard spectroscopic techniques (NMR, Mass Spectrometry) and, if a suitable crystal is obtained, X-ray crystallography. The reproducibility of these protocols is high, provided that high-purity reagents and anhydrous conditions (where necessary) are employed.
Conclusion
1-Bromohexahydro-2H-azepin-2-one is a valuable reagent for the modern medicinal chemist. Its enhanced selectivity and milder reaction conditions compared to other N-bromoamides make it an excellent choice for the synthesis of complex pharmaceutical intermediates. The preparation of 5-bromoisatin, a key precursor for a range of biologically active spirooxindoles, serves as a prime example of its utility. By leveraging the unique properties of this reagent, drug development professionals can streamline synthetic routes, improve yields, and access novel chemical entities with therapeutic potential.
References
-
Taub, B., & Hino, J. B. (1960). Notes- N-Bromocaprolactam. The Journal of Organic Chemistry, 25(2), 263–264. [Link]
- Jitareanu, A., Tătărîngă, G., Zbancioc, A.-M., & Trifan, A. (2018). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION.
-
Jităreanu, A., & Tătărîngă, G. (2015). Bromination-a versatile tool for drugs optimization. ResearchGate. [Link]
-
PubChem. (n.d.). 1-Bromohexahydro-2H-azepin-2-one. Retrieved from [Link]
-
Shaaban, M. R., El-Sayed, M. A.-A., & El-Mesery, M. E. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 618. [Link]
-
Lotfy, G., Aziz, Y. M. A., Said, M. M., El Ashry, E. S. H., El Tamany, E.-S. H., Abu-Serie, M. M., Teleb, M., Dömling, A., & Barakat, A. (2021). Molecular hybridization design and synthesis of novel spirooxindole-based MDM2 inhibitors endowed with BCL2 signaling attenuation; a step towards the next generation p53 activators. Bioorganic Chemistry, 117, 105427. [Link]
-
Ragab, F. A., Ali, O. M., & El-Sayed, M. A. A. (2019). Design and synthesis of new substituted spirooxindoles as potential inhibitors of the MDM2-p53 interaction. Bioorganic Chemistry, 85, 433–443. [Link]
- Al-Adhami, H. J. A., & Al-Majidi, S. M. H. (2023).
-
Al-Majidi, S. M. H., & Hussein, F. H. (2016). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate. [Link]
Sources
Application Notes and Protocols for Gold-Catalyzed Bromocyclization Reactions with N-Bromocaprolactam
Introduction: A Golden Opportunity in Halogenated Heterocycle Synthesis
The synthesis of halogenated heterocycles is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are privileged scaffolds, offering handles for further functionalization, such as cross-coupling reactions, and can significantly modulate the pharmacological properties of a molecule. Among the various methods to construct these valuable compounds, intramolecular halocyclization of unsaturated precursors stands out for its atom economy and efficiency in building molecular complexity.
Homogeneous gold catalysis has emerged as a powerful tool for activating carbon-carbon multiple bonds (alkenes, allenes, and alkynes) toward nucleophilic attack under exceptionally mild conditions. The strong carbophilic Lewis acidity of cationic gold(I) complexes, combined with their high functional group tolerance, has enabled the development of a vast array of complex transformations.[1]
This guide focuses on a highly effective and enantioselective gold(I)-catalyzed bromocyclization of allenes using N-Bromocaprolactam (NBC) as the electrophilic bromine source.[2] N-Bromocaprolactam serves as a stable, crystalline, and milder alternative to more common brominating agents like N-bromosuccinimide (NBS), which can sometimes lead to undesired side reactions due to its higher reactivity.[1][2] The protocols detailed herein, primarily based on the seminal work by Toste and coworkers, provide a robust methodology for accessing enantioenriched heterocyclic vinyl bromides—versatile intermediates for further synthetic elaboration.[2]
Scientific Principles and Mechanistic Insights
The success of this enantioselective bromocyclization hinges on the synergistic interplay between a chiral gold(I) catalyst, a chiral counterion, and the choice of the bromine source. Understanding the underlying mechanism is crucial for troubleshooting, optimization, and extension to new substrates.
The Catalytic Cycle
The reaction is initiated by the coordination of the cationic gold(I) catalyst to the allene substrate. Gold's high affinity for π-systems activates the allene, making it susceptible to nucleophilic attack.[3] The intramolecular nucleophile (e.g., a carboxylate, hydroxyl, or sulfonamide group) then attacks the activated allene in an anti-fashion. This cyclization step generates a vinylgold intermediate. Subsequently, the N-Bromocaprolactam acts as an electrophilic bromine source, delivering a bromide cation ("Br+") to the vinylgold species. This step, known as protodeauration (or in this case, bromodeauration), regenerates the active cationic gold(I) catalyst to complete the catalytic cycle.
Caption: Proposed catalytic cycle for the gold-catalyzed bromocyclization.
Achieving Enantioselectivity: The Role of the Catalyst System
Achieving high levels of stereocontrol in gold(I) catalysis is challenging due to the linear two-coordinate geometry preferred by Au(I), which places chiral ligands far from the reaction center.[4] The methodology described by Toste overcomes this challenge by employing a dual chirality approach:
-
Chiral Dinuclear Gold(I) Complex: A dinuclear gold catalyst, where two gold centers are bridged by a chiral bisphosphine ligand (e.g., DTBM-SEGPHOS), creates a more defined and sterically demanding chiral pocket around the active site.[5][6] This structure allows for more effective communication of chirality from the ligand to the substrate during the key cyclization step.
-
Chiral Phosphate Anion: The use of a chiral, weakly coordinating counterion, such as a BINOL-derived phosphate, is a powerful strategy in asymmetric gold catalysis.[7][8] The chiral anion forms a tight ion pair with the cationic gold center, effectively acting as a chiral ligand itself and influencing the stereochemical outcome of the reaction.[7] The combination of a chiral ligand and a chiral counterion (a "matched pair") often leads to superior enantioselectivity compared to using either component alone.
Application Notes: Scope, Limitations, and Experimental Choices
Substrate Scope
The primary application of this methodology is the enantioselective bromocyclization of allenes . A variety of nucleophiles tethered to the allene are well-tolerated, leading to the formation of different heterocyclic scaffolds.
-
Allenoic Acids: These are excellent substrates, undergoing bromolactonization to yield enantioenriched γ-butyrolactones containing a brominated exocyclic double bond.[2][9]
-
Allenols: Cyclization of allenols proceeds efficiently to form brominated tetrahydrofurans and tetrahydropyrans.
-
Allenic Sulfonamides: These substrates can be cyclized to afford chiral brominated nitrogen-containing heterocycles.
Currently, the extension of this specific methodology using N-Bromocaprolactam to other unsaturated systems like alkynes or enynes is not well-documented in the literature. Gold-catalyzed halocyclizations of enynes and alkynes are known but typically employ other halogen sources or different catalytic systems.[10][11] Researchers aiming to cyclize these substrates should consider that the reaction may require significant optimization and may not proceed with the same efficiency or selectivity.
Choice of Brominating Agent: N-Bromocaprolactam vs. N-Bromosuccinimide
N-Bromocaprolactam is the reagent of choice for these enantioselective transformations.[2] While N-Bromosuccinimide (NBS) is a more common and powerful brominating agent, its higher reactivity can be detrimental in sensitive catalytic systems. In some organocatalytic brominations, NBS has been shown to give low conversions and poor enantioselectivities, attributed to its increased reactivity leading to non-selective background reactions. N-Bromocaprolactam is considered a milder electrophilic bromine source, which is crucial for maintaining the integrity of the chiral gold catalyst and preventing undesired pathways, thereby ensuring high yields and enantioselectivity.[1]
Catalyst and Solvent Selection
-
Catalyst: The combination of a dinuclear gold(I) chloride complex, such as [(DTBM-SEGPHOS)(AuCl)₂], and a silver salt of a chiral phosphate anion, like silver (R)-TRIP, is highly effective. The silver salt serves a dual purpose: it abstracts the chloride ligand from the gold precatalyst to generate the active cationic species, and it introduces the chiral counterion.[2]
-
Solvent: Non-coordinating solvents are generally preferred for gold catalysis to avoid competition with the substrate for coordination to the gold center. Dichloromethane (CH₂Cl₂) and toluene are commonly used and have proven effective for this transformation.
Data Presentation: Representative Substrate Scope
The following table summarizes results for the gold-catalyzed enantioselective bromolactonization of various allenoic acids, adapted from Miles, Veguillas, and Toste (2013).[2]
| Entry | Substrate (R¹, R²) | Product | Yield (%) | ee (%) |
| 1 | R¹=H, R²=Ph | 5-membered lactone | 99 | 97 |
| 2 | R¹=H, R²=4-MeO-Ph | 5-membered lactone | 98 | 98 |
| 3 | R¹=H, R²=4-CF₃-Ph | 5-membered lactone | 99 | 97 |
| 4 | R¹=H, R²=2-Naphthyl | 5-membered lactone | 99 | 98 |
| 5 | R¹=H, R²=Cyclohexyl | 5-membered lactone | 90 | 95 |
| 6 | R¹=Me, R²=Ph | 5-membered lactone | 99 | 98 |
| 7 | R¹=H, R²=Ph (6-membered) | 6-membered lactone | 99 | 98 |
Conditions: Substrate (1.0 equiv), [(DTBM-SEGPHOS)(AuCl)₂] (0.025 equiv), Ag(R)-TRIP (0.05 equiv), N-Bromocaprolactam (1.2 equiv), Toluene, -40 °C.
Experimental Protocols
Protocol 1: Preparation of N-Bromocaprolactam (NBC)
This protocol is adapted from standard procedures for the N-bromination of amides.
Materials:
-
ε-Caprolactam
-
Potassium tert-butoxide (t-BuOK)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of ε-caprolactam (1.0 equiv) in CCl₄ at 0 °C, add potassium tert-butoxide (1.0 equiv) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of bromine (1.0 equiv) in CCl₄ dropwise to the suspension via a dropping funnel. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the reaction mixture to remove the potassium bromide salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield N-Bromocaprolactam as a crystalline solid. Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may be performed for higher purity.
Safety Note: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 2: Gold-Catalyzed Enantioselective Bromolactonization of an Allenoic Acid
This protocol is a representative example based on the work of Toste and coworkers.[2]
Caption: General workflow for the enantioselective bromolactonization.
Materials & Reagents:
-
Allenoic acid substrate (e.g., 5-phenylpenta-3,4-dienoic acid)
-
N-Bromocaprolactam (NBC)
-
[(DTBM-SEGPHOS)(AuCl)₂] (precatalyst)
-
Silver (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl phosphate [(R)-AgTRIP]
-
Anhydrous toluene
-
Anhydrous solvents and reagents are recommended for best results.
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), cryostat for low-temperature control.
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [(DTBM-SEGPHOS)(AuCl)₂] (0.025 equiv) and (R)-AgTRIP (0.05 equiv) to a vial. Add anhydrous toluene (to make a ~0.01 M solution with respect to the gold complex). Stir the mixture at room temperature in the dark for 30 minutes to allow for salt metathesis and generation of the active catalyst.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the allenoic acid substrate (1.0 equiv) and N-Bromocaprolactam (1.2 equiv) in anhydrous toluene.
-
Reaction Execution: Cool the substrate solution to -40 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Once the temperature is stable, add the pre-stirred catalyst solution to the reaction flask via syringe.
-
Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any unreacted NBC.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure brominated lactone.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Safety and Handling
-
Gold Catalysts: Gold salts are typically handled as stable solids. While generally less toxic than other heavy metals, they should be handled with care. Avoid inhalation of dust and skin contact.
-
N-Bromocaprolactam (NBC): As an N-bromo amide, NBC is an oxidizing agent and should be handled with care.
-
Avoid contact with skin and eyes. Causes skin and serious eye irritation.[1]
-
Harmful if swallowed or inhaled. May cause respiratory irritation.[1]
-
Use in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Store in a cool, dry place away from light and incompatible materials such as strong reducing agents.
-
-
Solvents: Dichloromethane and toluene are hazardous solvents. Handle them in a fume hood and take appropriate fire safety precautions.
References
-
Miles, D. H., Veguillas, M., & Toste, F. D. (2013). Gold(I)-catalyzed enantioselective bromocyclization reactions of allenes. Chemical Science, 4(9), 3427-3431. [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2012). Gold(I)-catalyzed enantioselective cycloaddition reactions. Molecules, 17(12), 14384-14415. [Link]
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Jiménez-Núñez, E., & Echavarren, A. M. (2007). Intriguing mechanistic labyrinths in gold(i) catalysis. Chemical Communications, (32), 3320-3331. [Link]
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Kennedy-Smith, J. J., Staben, S. T., & Toste, F. D. (2004). Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes. Journal of the American Chemical Society, 126(14), 4526-4527. [Link]
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Cadierno, V. (2021). Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. Molecules, 26(11), 3183. [Link]
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Wang, Z. J., & Toste, F. D. (2014). Development of catalysts and ligands for enantioselective gold catalysis. Accounts of chemical research, 47(3), 926-941. [Link]
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Lacour, J., & Linder, D. (2017). Crossroads of gold(I) catalysis and phosphorus chemistry. Chimia, 71(4), 200-206. [Link]
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Kumar, M., Kaliya, K., & Maurya, S. K. (2023). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances, 13(25), 17163-17185. [Link]
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Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-catalyzed cycloisomerizations of enynes: a mechanistic perspective. Chemical reviews, 108(8), 3326-3350. [Link]
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Cataffo, A., et al. (2026). Enantioselective Cyclization of Bromoenynes: Mechanistic Understanding of Gold(I)-Catalyzed Alkoxycyclizations. Chemical Science, Accepted Manuscript. [Link]
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Zi, W., & Toste, F. D. (2016). Recent advances in enantioselective gold catalysis. Chemical Society Reviews, 45(16), 4567-4589. [Link]
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Wang, Y., et al. (2021). Dinuclear gold catalysis. Chemical Society Reviews, 50(1), 176-203. [Link]
-
Ma, S., et al. (2018). Gold-catalyzed stereoselective cycloisomerization of allenoic acids for two types of common natural γ-butyrolactones. Nature communications, 9(1), 1-10. [Link]
-
Toste, F. D., et al. (2014). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. Accounts of Chemical Research, 47(3), 926-941. [Link]
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Lacour, J., & Linder, D. (2017). Dinuclear Gold Catalysis. Chimia, 71(4), 200-206. [Link]
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Sethofer, S. G., Mayer, T., & Toste, F. D. (2010). Gold (I)-catalyzed enantioselective polycyclization reactions. Journal of the American Chemical Society, 132(24), 8276-8277. [Link]
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MacMillan, D. W. C., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 87(13), 8492-8502. [Link]
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Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211. [Link]
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UCM, Grupo de Investigación INPROQUIMA. (n.d.). Caprolactam production Process. Retrieved January 21, 2026, from [Link]
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Lacour, J., & Linder, D. (2017). Crossroads of gold(I) catalysis and phosphorus chemistry. CHIMIA International Journal for Chemistry, 71(4), 200-206. [Link]
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Jin, H., et al. (2023). Gold-catalyzed four-component multifunctionalization of alkynes. Nature Communications, 14(1), 3496. [Link]
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Awuah, S. G., & Voutchkova-Kostal, A. (2019). Gold Catalysis: Fundamentals and Recent Developments. In Catalysis by Metal Complexes and Nanomaterials (Vol. 1326, pp. 23-52). American Chemical Society. [Link]
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Wang, Z. J., et al. (2014). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. Accounts of chemical research, 47(3), 926-941. [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 21, 2026, from [Link]
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Baxter, R. D., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of organic chemistry, 87(13), 8492-8502. [Link]
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Gkaragkouni, A. P., et al. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Catalysts, 13(5), 921. [Link]
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Wang, Y., et al. (2020). Dinuclear gold catalysis: Are two gold centers better than one?. Angewandte Chemie International Edition, 59(32), 13162-13174. [Link]
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Valco Group. (n.d.). Manufacturing process of Caprolactam. Retrieved January 21, 2026, from [Link]
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Tanemura, K., et al. (2004). Halogenation of Aromatic Compounds by N-Chloro-, N-Bromo-, and N-Iodosuccinimide. Journal of the Brazilian Chemical Society, 15, 743-745. [Link]
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Kumar, A., et al. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. International Journal of Engineering Development and Research, 13(3). [Link]
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Application Notes and Protocols: N-Bromocaprolactam for the Selective Oxidation of Secondary Alcohols to Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Milder Approach to Ketone Synthesis
The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals, fine chemicals, and advanced materials. While a plethora of oxidizing agents are available, many suffer from drawbacks such as harsh reaction conditions, the use of heavy metals, and the formation of undesirable byproducts. N-Bromocaprolactam (NBC) has emerged as a compelling alternative, offering a mild and selective method for this crucial conversion. As a stable, crystalline solid, NBC is a convenient and effective electrophilic brominating agent that can facilitate the oxidation of alcohols to ketones.[1] Notably, it is considered a milder alternative to the more commonly used N-bromosuccinimide (NBS), and its activation does not necessitate the use of peroxide catalysts or actinic light, enhancing its operational simplicity and safety profile.[1]
This technical guide provides an in-depth exploration of the application of N-Bromocaprolactam for the oxidation of secondary alcohols. It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively implement this methodology in their synthetic endeavors.
Mechanistic Insights: The Pathway to Oxidation
The oxidation of secondary alcohols by N-Bromocaprolactam is believed to proceed through a mechanism analogous to that of other N-halo reagents. The key steps involve the formation of a hypobromite ester intermediate followed by a base-assisted elimination.
-
Activation of the Alcohol: The secondary alcohol acts as a nucleophile, attacking the electrophilic bromine atom of N-Bromocaprolactam. This results in the formation of a protonated hypobromite ester and the caprolactam anion.
-
Proton Transfer: A proton is transferred from the positively charged oxygen to the caprolactam anion, yielding the neutral hypobromite ester and caprolactam.
-
E2-like Elimination: A base, which can be the caprolactam byproduct or another added base, abstracts the proton from the carbon bearing the hydroxyl group. Concurrently, the carbon-hydrogen bond electrons form a new pi bond with the oxygen, and the oxygen-bromine bond is cleaved, with bromide acting as the leaving group. This concerted step results in the formation of the ketone, caprolactam, and hydrobromic acid.
The driving force for this reaction is the formation of the stable ketone carbonyl group and the caprolactam byproduct.
Figure 1: Proposed mechanism for the oxidation of a secondary alcohol.
Advantages of N-Bromocaprolactam in Synthesis
The selection of an oxidizing agent is a critical decision in synthetic planning. N-Bromocaprolactam offers several distinct advantages over other reagents, particularly N-bromosuccinimide (NBS).
| Feature | N-Bromocaprolactam (NBC) | N-Bromosuccinimide (NBS) |
| Reactivity | Milder oxidizing agent.[1] | Stronger, more reactive oxidizing agent. |
| Initiation | Does not require peroxide or light initiation.[1] | Often requires radical initiators (e.g., AIBN, light). |
| Selectivity | Potentially higher for sensitive substrates due to milder nature. | Can lead to over-oxidation or side reactions with sensitive functional groups. |
| Byproduct | Caprolactam | Succinimide |
| Solubility | Generally soluble in common organic solvents. | Soluble in many organic solvents. |
Experimental Protocol: General Procedure for the Oxidation of a Secondary Alcohol
This protocol provides a general framework for the oxidation of a secondary alcohol to a ketone using N-Bromocaprolactam. Optimal conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrate and should be determined empirically.
Materials:
-
Secondary alcohol
-
N-Bromocaprolactam (NBC)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), or carbon tetrachloride (CCl₄))
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated, aqueous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated, aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (optional, for purification)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 equiv). Dissolve the alcohol in a suitable anhydrous solvent (e.g., DCM, 5-10 mL per mmol of alcohol).
-
Addition of N-Bromocaprolactam: Under an inert atmosphere, add N-Bromocaprolactam (1.0-1.2 equiv) to the stirred solution of the alcohol. The addition can be done in one portion or portion-wise, depending on the reactivity of the substrate and the scale of the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching the Reaction: Upon completion, cool the reaction mixture to room temperature. Quench the excess N-Bromocaprolactam by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the orange/yellow color of bromine disappears.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Add water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any acidic byproducts) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude ketone can be purified by standard techniques such as flash column chromatography on silica gel, distillation, or recrystallization, depending on the physical properties of the product.
Figure 2: General experimental workflow for the oxidation.
Best Practices and Safety Considerations
Handling N-Bromocaprolactam:
-
N-Bromocaprolactam is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Store N-Bromocaprolactam in a cool, dry place away from light and moisture to prevent degradation. It is a stable crystalline solid under proper storage conditions.[1]
Reaction and Work-up:
-
The reaction can be exothermic, especially on a larger scale. For larger reactions, consider adding the N-Bromocaprolactam portion-wise and cooling the reaction mixture in an ice bath.
-
The caprolactam byproduct is generally water-soluble and can be removed during the aqueous work-up. However, for less polar products, multiple aqueous washes may be necessary to ensure its complete removal.
-
Properly quench any unreacted N-Bromocaprolactam with a reducing agent like sodium thiosulfate before disposal.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
N-Bromocaprolactam serves as a valuable and practical reagent for the oxidation of secondary alcohols to ketones. Its mild reaction conditions, operational simplicity, and the avoidance of harsh initiators make it an attractive alternative to other oxidizing agents. By understanding the underlying mechanism and adhering to the outlined protocols and safety precautions, researchers can effectively leverage N-Bromocaprolactam to achieve efficient and selective ketone synthesis in their drug discovery and development programs.
References
-
Taub, B.; Hino, J. B. Notes- N-Bromocaprolactam. J. Org. Chem.1960 , 25 (2), 263–264. [Link]
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Frontier, A. J. Workup Tricks. University of Rochester Department of Chemistry. [Link]
-
Saikia, I.; Chakraborty, P.; Phukan, P. A new metal-free protocol for oxidation of alcohols using N,N-Dibromo-p-toluenesulfonamide. ARKIVOC2009 , (xiii), 281-286. [Link]
-
DOMO Chemicals. SAFETY DATA SHEET: ε-Caprolactam. 2020. [Link]
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Application Notes and Protocols for the Selective Bromination of Activated Aromatic Compounds with 1-Bromohexahydro-2H-azepin-2-one
Introduction: A Modern Approach to Electrophilic Aromatic Bromination
The regioselective introduction of bromine into activated aromatic systems is a cornerstone of synthetic chemistry, providing pivotal intermediates for the pharmaceutical, agrochemical, and materials science sectors. While classic brominating agents have proven effective, their use is often accompanied by challenges such as harsh reaction conditions, lack of selectivity leading to polybrominated byproducts, and safety concerns.[1] 1-Bromohexahydro-2H-azepin-2-one, also known as N-Bromocaprolactam, has emerged as a compelling alternative, offering a milder and more selective pathway for the bromination of activated aromatic compounds.[2]
This stable, crystalline solid serves as an efficient electrophilic brominating reagent for a range of substrates, including phenols, anilines, and their derivatives.[2] A key advantage of 1-Bromohexahydro-2H-azepin-2-one is its enhanced reactivity profile compared to reagents like N-bromosuccinimide (NBS), often obviating the need for peroxide catalysts or photo-irradiation to initiate the reaction.[2] This guide provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and application data for the use of 1-Bromohexahydro-2H-azepin-2-one in the selective bromination of activated aromatic compounds.
Mechanistic Rationale: The "Positive Bromine" Source
The efficacy of 1-Bromohexahydro-2H-azepin-2-one as a brominating agent stems from the polarization of the nitrogen-bromine bond. The electron-withdrawing nature of the adjacent carbonyl group induces a significant partial positive charge on the bromine atom (Brδ+), rendering it highly electrophilic.
The generally accepted mechanism for the bromination of an activated aromatic ring, such as phenol, proceeds via a classic electrophilic aromatic substitution (SEAr) pathway. The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic bromine of 1-Bromohexahydro-2H-azepin-2-one. This initial attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is then completed by the deprotonation of the sigma complex, which restores the aromaticity of the ring and yields the brominated product and caprolactam.
Caption: Mechanism of Electrophilic Aromatic Bromination.
Experimental Protocols
The following protocols are foundational and may require optimization based on the specific substrate and desired scale.
Protocol 1: Para-Selective Monobromination of Phenol
This protocol describes the highly regioselective monobromination of phenol at the para position.
Materials:
-
Phenol
-
1-Bromohexahydro-2H-azepin-2-one
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add 1-Bromohexahydro-2H-azepin-2-one (1.05 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted brominating agent.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure p-bromophenol.
Protocol 2: Monobromination of Aniline
For highly activated substrates like aniline, protection of the amino group as an acetanilide is recommended to prevent over-bromination and oxidation.
Step A: Protection of Aniline
-
To a stirred solution of aniline (1.0 eq.) in acetic acid, add acetic anhydride (1.1 eq.) dropwise at room temperature.
-
Stir for 30 minutes, then pour the reaction mixture into ice water to precipitate the acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step B: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add 1-Bromohexahydro-2H-azepin-2-one (1.05 eq.).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up the reaction as described in Protocol 1.
-
The resulting p-bromoacetanilide can be deprotected by refluxing in aqueous HCl to yield p-bromoaniline.
Protocol 3: Bromination of Anisole
This protocol details the bromination of the moderately activated aromatic ether, anisole.
Materials:
-
Anisole
-
1-Bromohexahydro-2H-azepin-2-one
-
Carbon tetrachloride (CCl4) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve anisole (1.0 eq.) in carbon tetrachloride or dichloromethane in a round-bottom flask.
-
Add 1-Bromohexahydro-2H-azepin-2-one (1.1 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction typically proceeds to completion within 1-3 hours.
-
Upon completion, perform an aqueous work-up as described in Protocol 1.
-
The crude product can be purified by distillation or column chromatography to yield primarily p-bromoanisole.
Data Presentation: Substrate Scope and Regioselectivity
The following table summarizes the typical outcomes for the bromination of various activated aromatic compounds using 1-Bromohexahydro-2H-azepin-2-one, based on established methodologies for N-bromo reagents.[3]
| Substrate | Product(s) | Typical Yield (%) | Regioselectivity (para:ortho) |
| Phenol | 4-Bromophenol | 85-95 | >99:1 |
| Anisole | 4-Bromoanisole | 80-90 | ~95:5 |
| Acetanilide | 4-Bromoacetanilide | 90-98 | >98:2 |
| Toluene | 4-Bromotoluene, 2-Bromotoluene | 70-80 | ~65:35 |
| Naphthalene | 1-Bromonaphthalene | 75-85 | Major Isomer |
Yields and regioselectivity are illustrative and can vary based on specific reaction conditions.
Experimental Workflow Visualization
Caption: General Experimental Workflow for Aromatic Bromination.
Safety and Handling
1-Bromohexahydro-2H-azepin-2-one should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as harmful if swallowed and can cause severe skin burns and eye damage.[2]
Conclusion
1-Bromohexahydro-2H-azepin-2-one is a valuable reagent for the selective bromination of activated aromatic compounds. Its mild reaction conditions, high regioselectivity for the para position, and ease of handling make it a superior alternative to many traditional brominating agents. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to incorporate this efficient methodology into their synthetic strategies.
References
-
Taub, B., & Hino, J. (1960). Notes- N-Bromocaprolactam. The Journal of Organic Chemistry, 25(2), 263–264. [Link]
-
PubChem. (n.d.). 1-Bromohexahydro-2H-azepin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 30). 18.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
- Chavan, S. P., et al. (2004). A mild and regioselective method for the bromination of activated aromatic compounds. Tetrahedron Letters, 45(38), 7291-7295.
Sources
Experimental setup for allylic bromination with N-Bromocaprolactam
An Application Guide to Selective Allylic Bromination Utilizing N-Bromocaprolactam
Abstract
This comprehensive guide details the experimental setup and underlying principles for performing allylic bromination using N-Bromocaprolactam (NBC). Allylic bromination is a cornerstone transformation in organic synthesis, enabling the specific functionalization of a carbon atom adjacent to a double bond. While N-Bromosuccinimide (NBS) is the conventional reagent for this purpose, NBC presents itself as a valuable and sometimes milder alternative.[1] This document provides researchers, scientists, and drug development professionals with a robust theoretical framework, a detailed experimental protocol, safety guidelines, and troubleshooting advice to successfully implement this methodology.
Introduction: The Strategic Value of Allylic Bromination
The introduction of a bromine atom at an allylic position is a strategically critical maneuver in multi-step synthesis. The resulting allylic bromide is a versatile intermediate, primed for subsequent nucleophilic substitution or elimination reactions, thereby serving as a gateway to a diverse array of more complex molecules. The primary challenge in this transformation is achieving selectivity; the reaction must favor substitution at the allylic position over the competing electrophilic addition across the adjacent double bond.[2][3]
This is accomplished via a free-radical chain reaction, famously known as the Wohl-Ziegler reaction.[4] The key to success is maintaining a consistently low concentration of molecular bromine (Br₂) throughout the reaction. Reagents like N-Bromocaprolactam (NBC) and the more traditional N-Bromosuccinimide (NBS) are ideal for this role, as they react with the HBr byproduct to regenerate Br₂ in situ, ensuring its concentration remains minimal and thus suppressing the undesired addition pathway.[5][6][7]
Mechanistic Rationale: The Free-Radical Pathway
The efficacy of NBC in allylic bromination is rooted in a well-established free-radical chain mechanism. A thorough understanding of this pathway is essential for optimizing reaction conditions and troubleshooting.
Initiation: The reaction begins with the homolytic cleavage of a weak bond to generate an initial radical species. This can be achieved through photochemical means (UV light), thermal application, or, most commonly, the addition of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[5][8] The initiator generates a radical which then facilitates the formation of a bromine radical.
Propagation (The Chain Reaction):
-
A bromine radical (Br•) abstracts a hydrogen atom from the allylic position of the alkene. This is the rate-determining step and is energetically favored due to the formation of a resonance-stabilized allylic radical.[9][10]
-
The newly formed allylic radical reacts with a molecule of Br₂ (present in low concentration) to yield the desired allylic bromide product and a new bromine radical (Br•).[7]
-
The HBr generated in the first propagation step reacts rapidly with NBC to produce ε-caprolactam and a fresh molecule of Br₂. This crucial step maintains the chain reaction by replenishing the Br₂ consumed in the previous step while keeping its overall concentration low.[5][11]
Termination: The reaction concludes when radical species combine to form stable, non-radical products. This can occur through the coupling of two bromine radicals or other radical intermediates in the system.
Caption: Free-Radical Mechanism for Allylic Bromination.
Experimental Protocol: Allylic Bromination of Cyclohexene
This section provides a detailed, step-by-step procedure for the allylic bromination of cyclohexene using NBC as a representative example.
Materials and Equipment
| Category | Item |
| Reagents | Cyclohexene (substrate), N-Bromocaprolactam (NBC), Carbon tetrachloride (CCl₄, solvent), 2,2'-Azobisisobutyronitrile (AIBN, initiator), Sodium thiosulfate (Na₂S₂O₃), Brine, Anhydrous magnesium sulfate (MgSO₄) |
| Glassware | Round-bottom flask (e.g., 100 mL), Reflux condenser, Heating mantle with magnetic stirrer, Separatory funnel, Erlenmeyer flasks, Beakers, Graduated cylinders |
| Equipment | Magnetic stir bar, Fume hood, Rotary evaporator, UV lamp (optional, for photochemical initiation), Thin-Layer Chromatography (TLC) plate and chamber |
| Safety | Safety goggles, Lab coat, Chemical-resistant gloves (e.g., nitrile) |
Pre-Reaction Setup & Workflow
The reaction must be conducted in a well-ventilated fume hood. All glassware should be oven-dried before use to prevent water from interfering with the reaction, which could lead to side products like bromohydrins.[5]
Caption: General Experimental Workflow for Allylic Bromination.
Step-by-Step Procedure
-
Charging the Reaction Vessel: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add carbon tetrachloride (50 mL). Subsequently, add cyclohexene (e.g., 4.1 g, 50 mmol).
-
Addition of Reagents: To the stirring solution, add N-Bromocaprolactam (9.6 g, 50 mmol, 1.0 equivalent). Note: For less reactive substrates, a slight excess of NBC (1.1 eq.) may be beneficial. Add a catalytic amount of AIBN (e.g., 164 mg, 1 mmol, 2 mol%).
-
Initiation and Reflux: Fit the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to a gentle reflux (for CCl₄, b.p. ~77°C). The reaction is often accompanied by the precipitation of the caprolactam byproduct.
-
Reaction Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting alkene. The reaction is typically complete within 1-3 hours.
-
Work-up - Quenching and Filtration: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated ε-caprolactam. Wash the solid with a small amount of cold CCl₄.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2 x 25 mL) to remove any residual bromine, followed by water (25 mL), and finally with brine (25 mL).
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-bromocyclohexene can be purified by vacuum distillation to yield a clear, colorless liquid.
Safety, Handling, and Waste Disposal
Adherence to strict safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12] All operations should be performed within a certified chemical fume hood.[13]
-
Reagent Hazards:
-
N-Bromocaprolactam (NBC): Handle with care. It is an irritant. Avoid inhalation of dust and contact with skin and eyes.[14]
-
ε-Caprolactam (Precursor/Byproduct): Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[15]
-
Carbon Tetrachloride (Solvent): CCl₄ is a toxic and carcinogenic solvent and a potent ozone-depleting substance. Whenever possible, consider alternative solvents like cyclohexane or benzene, though they also carry significant health risks.[4] Handle with extreme caution and ensure proper containment.
-
AIBN/BPO (Initiators): These are potentially explosive upon heating and should be handled with care.
-
-
Emergency Procedures:
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional and local regulations.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient initiation. 2. Decomposed initiator. 3. Reaction time too short. | 1. Ensure the UV lamp is functional and positioned correctly, or the heating bath is at the correct reflux temperature. 2. Use fresh AIBN/BPO. Consider adding the initiator in portions.[16] 3. Continue monitoring by TLC until the starting material is consumed. |
| Low Yield | 1. Product loss during work-up. 2. Reaction not driven to completion. 3. Side reactions. | 1. Be careful during extractions; ensure complete phase separation. 2. Consider using a slight excess (1.1 eq.) of NBC. 3. Ensure the reaction is run under anhydrous conditions. |
| Formation of Dibromo-adduct | Concentration of Br₂ is too high. | 1. Ensure slow and steady initiation. 2. Avoid adding pure Br₂. The purpose of NBC is to maintain a low Br₂ concentration.[17] |
| Rearranged Products | Formation of multiple resonance structures of the allylic radical. | This is an inherent feature of the mechanism for unsymmetrical alkenes.[18] The product ratio is determined by the relative stabilities of the possible radical intermediates and the resulting alkenes. |
Conclusion
N-Bromocaprolactam is an effective reagent for the selective allylic bromination of alkenes. By leveraging a free-radical mechanism that maintains a low concentration of elemental bromine, it successfully favors substitution over addition. The protocol described herein, when combined with a firm understanding of the reaction mechanism and strict adherence to safety procedures, provides a reliable and reproducible method for synthesizing valuable allylic bromide intermediates.
References
-
10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep®. Retrieved from [Link]
-
Allylic bromination of alkenes with NBS and light. (n.d.). OrgoSolver. Retrieved from [Link]
-
Allylic Bromination Explained. (n.d.). Pearson. Retrieved from [Link]
-
Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Allylic position and benzylic position bromination. (2022, March 28). Chemia. Retrieved from [Link]
-
Allylic Radical Bromination with NBS. (2020, January 28). YouTube. Retrieved from [Link]
- Allylic bromination process. (1967). Google Patents.
-
SAFETY DATA SHEET - ε-Caprolactam. (2020, April 6). DOMO Chemicals. Retrieved from [Link]
-
SAFETY DATA SHEET - N-Acetylcaprolactam. (2025, September 22). Thermo Fisher Scientific. Retrieved from [Link]
-
Radical halogenation of allylic systems. (n.d.). University of Calgary. Retrieved from [Link]
-
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). LibreTexts Chemistry. Retrieved from [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020, December 16). YouTube. Retrieved from [Link]
-
Allylic Bromination With Allylic Rearrangement. (2013, December 2). Master Organic Chemistry. Retrieved from [Link]
-
What is Allylic Bromination?. (2013, November 25). Master Organic Chemistry. Retrieved from [Link]
-
How can I achieve allylic bromination? I have an incomplete reaction. (2014, June 19). ResearchGate. Retrieved from [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. N-Bromocaprolactam - Enamine [enamine.net]
- 2. Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
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- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
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- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
N-Bromocaprolactam as a reagent for Hofmann rearrangement
Application Note & Protocol
Topic: N-Bromocaprolactam as a Reagent for the Hofmann Rearrangement: A Modern Approach to Amine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Hofmann Rearrangement and the Need for Milder Reagents
The Hofmann rearrangement is a cornerstone transformation in organic synthesis, providing a reliable method for converting primary carboxamides into primary amines with one fewer carbon atom.[1][2] This degradation reaction is fundamental in the synthesis of pharmaceuticals and other fine chemicals, where precise molecular tailoring is paramount.[3] The classic pathway, discovered by August Wilhelm von Hofmann in 1881, utilizes bromine and a strong aqueous base, which generates sodium hypobromite in situ.[1][3]
While effective, the traditional conditions can be harsh, limiting the reaction's applicability to substrates with base-sensitive functional groups.[4] Furthermore, handling elemental bromine—a volatile, corrosive, and toxic liquid—presents significant safety and operational challenges.[5] These limitations have driven the exploration of alternative reagents, particularly N-haloamides, which offer improved handling characteristics and often enable the reaction to proceed under milder conditions. Among these, N-bromosuccinimide (NBS) has been widely adopted.[1][6]
This application note details the use of N-Bromocaprolactam , a stable, crystalline solid, as a compelling alternative for the Hofmann rearrangement.[7] As a milder brominating agent than NBS, N-Bromocaprolactam presents an opportunity to enhance selectivity and substrate compatibility, minimizing side reactions such as the bromination of sensitive aromatic rings.[7][8] We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the practical advantages of incorporating this reagent into modern synthetic workflows.
Mechanistic Pathway
The Hofmann rearrangement proceeds through a well-established multi-step mechanism, regardless of the specific brominating agent used. The core transformation involves the formation of an N-bromoamide intermediate, which rearranges to an isocyanate that is subsequently hydrolyzed to the final amine product.[1][2][9]
The accepted mechanism when using N-Bromocaprolactam is as follows:
-
Amide Deprotonation: A base abstracts an acidic proton from the primary amide nitrogen to form an amide anion.
-
N-Bromination: The nucleophilic amide anion attacks the electrophilic bromine atom of N-Bromocaprolactam, forming the key N-bromoamide intermediate. The caprolactam anion is generated as a byproduct.
-
Second Deprotonation: The base removes the second, now more acidic, proton from the nitrogen, yielding an unstable N-bromoamide anion.
-
Rearrangement to Isocyanate: This is the rate-determining and defining step of the reaction. The alkyl or aryl group (R) attached to the carbonyl carbon migrates to the nitrogen atom in a concerted fashion, displacing the bromide ion as a leaving group. This 1,2-shift results in the formation of an isocyanate intermediate.[2][4] It is critical to note that this rearrangement occurs with complete retention of the migrating group's configuration.[4]
-
Hydrolysis and Decarboxylation: The isocyanate is rapidly attacked by water (or another nucleophile like an alcohol if present) to form a carbamic acid (or a carbamate).[1] The carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine.[2]
Advantages of N-Bromocaprolactam in Hofmann Rearrangements
The choice of reagent is critical for the success of any chemical transformation. N-Bromocaprolactam offers several distinct advantages over traditional and even other N-haloamide reagents.
-
Safety and Handling: As a stable, crystalline solid (m.p. 64–66°C), N-Bromocaprolactam is significantly easier and safer to handle, weigh, and store compared to liquid bromine.[7]
-
Milder Reaction Conditions: N-Bromocaprolactam is known to be a milder brominating agent than N-bromosuccinimide (NBS), which can reduce the occurrence of undesired side reactions, particularly on electron-rich aromatic substrates.[7] This enhanced selectivity is crucial in complex molecule synthesis.
-
High Purity and Yields: The use of N-bromoacetamide (NBA), a structurally similar reagent, has been shown to provide superior yields and product purity compared to NBS in certain cases, avoiding significant bromination and oxidation byproducts.[8] This suggests that N-Bromocaprolactam may offer similar benefits in selectivity.
-
Broad Compatibility: The reaction can be adapted for a wide range of substrates, including those with acid-sensitive groups.[4]
Detailed Experimental Protocol
This section provides a general, self-validating protocol for the Hofmann rearrangement of a primary amide using N-Bromocaprolactam. This procedure is adapted from established methods using N-haloamides and should be optimized for specific substrates.[8]
4.1. Materials and Equipment
| Reagent/Equipment | Purpose | Notes |
| Primary Amide | Starting Material | Ensure it is dry and pure. |
| N-Bromocaprolactam | Brominating Agent | 1.05 - 1.2 equivalents. Store in a cool, dark, dry place. |
| Sodium Methoxide (NaOMe) | Base | 2.5 - 3.0 equivalents. Can be used as a solid or a solution in MeOH. |
| Methanol (MeOH) | Solvent | Anhydrous grade is recommended. |
| Round-bottom flask | Reaction Vessel | Size appropriately for the reaction scale. |
| Magnetic Stirrer & Stir Bar | Agitation | Ensure efficient mixing. |
| Inert Atmosphere Setup | Prevent moisture contamination | Nitrogen or Argon balloon/manifold. |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Choose an appropriate eluent system. |
| Saturated Na₂S₂O₃ (aq) | Quenching Agent (for excess bromine) | |
| Saturated NaHCO₃ (aq) | Quenching Agent (for acid) & Wash | |
| Ethyl Acetate (EtOAc) | Extraction Solvent | Or other suitable water-immiscible organic solvent. |
| Brine | Aqueous Wash | To remove water from the organic layer. |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | To dry the organic extract. |
| Rotary Evaporator | Solvent Removal | |
| Chromatography System | Product Purification | Silica gel column chromatography is common. |
4.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amide (1.0 eq.).
-
Dissolution: Add anhydrous methanol (approx. 0.1–0.2 M concentration relative to the amide) and stir the mixture under an inert atmosphere (N₂ or Ar) until the amide is fully dissolved. Cool the solution to 0 °C using an ice bath.
-
Rationale: Starting at a low temperature helps to control the initial exothermic reaction upon base addition and improves selectivity.
-
-
Base Addition: Slowly add sodium methoxide (2.5 eq.) to the stirred solution. Continue stirring at 0 °C for 15-20 minutes.
-
Rationale: The first equivalent of base deprotonates the amide. The excess base is required for the second deprotonation step after N-bromination.
-
-
N-Bromocaprolactam Addition: Add N-Bromocaprolactam (1.1 eq.) portion-wise over 5-10 minutes, ensuring the temperature remains below 5-10 °C.
-
Rationale: Portion-wise addition of the brominating agent maintains control over the reaction rate and temperature, preventing the formation of byproducts.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.
-
Rationale: TLC allows for the direct observation of the conversion of the starting material to the product, indicating reaction completion and preventing over-reaction.
-
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any residual brominating agent. Then, add saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the mixture.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Rationale: The amine product is typically more soluble in the organic solvent, allowing for its separation from inorganic salts and byproducts.
-
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure primary amine.
Substrate Scope and Data
The Hofmann rearrangement using N-haloamides is versatile, accommodating a range of primary aliphatic and aromatic amides. A key feature is the stereochemical retention at the migrating carbon, making it valuable for chiral molecules.[4] The milder nature of N-Bromocaprolactam is anticipated to be particularly advantageous for amides bearing electron-rich aromatic rings, which are prone to electrophilic bromination with harsher reagents.
The following table presents representative yields obtained for the Hofmann rearrangement using N-bromoacetamide (NBA), a close analog of N-Bromocaprolactam, demonstrating the method's efficiency.[8] Similar outcomes can be expected when using N-Bromocaprolactam, though substrate-specific optimization may be required.
Table 1: Representative Yields of Carbamates from Hofmann Rearrangement using N-Bromoacetamide (NBA) and LiOMe in MeOH
| Starting Amide | Product (as Methyl Carbamate) | Yield (%) |
| Benzamide | Methyl phenylcarbamate | 95 |
| 4-Methoxybenzamide | Methyl (4-methoxyphenyl)carbamate | 92 |
| 4-Chlorobenzamide | Methyl (4-chlorophenyl)carbamate | 96 |
| 2-Phenylacetamide | Methyl benzylcarbamate | 94 |
| 3-Phenylpropionamide | Methyl phenethylcarbamate | 91 |
| Data sourced from a study on N-bromoacetamide, which serves as a proxy for the expected reactivity.[8] |
Conclusion
N-Bromocaprolactam emerges as a highly promising reagent for conducting the Hofmann rearrangement. Its properties as a stable, easy-to-handle solid, combined with its character as a mild brominating agent, address the key limitations of the classical Br₂/NaOH method. This reagent offers the potential for cleaner reactions, higher yields, and broader substrate compatibility, especially for sensitive and complex molecules encountered in pharmaceutical and materials science research. The detailed protocol provided herein serves as a robust starting point for scientists looking to incorporate this efficient and modern reagent into their synthetic strategies for accessing valuable primary amines.
References
-
Wikipedia. Hofmann rearrangement. [Link]
-
NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]
-
Senanayake, C. H., et al. (1994). Nature of N-Bromosuccinimide in Basic Media: The True Oxidizing Species in the Hofmann Rearrangement. Journal of the American Chemical Society. [Link]
-
Skoblov, Y. S. (2002). N-Halo Reagents. N-Halosuccinimides in Organic Synthesis and in Chemistry of Natural Compounds. Russian Journal of Organic Chemistry. [Link]
-
Senanayake, C. H., et al. (1994). Nature of N-Bromosuccinimide in Basic Media: The True Oxidizing Species in the Hofmann Rearrangement. Princeton University. [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Chemistry Steps. Hofmann Rearrangement. [Link]
-
Kumar, A. (2020). Hofmann- Bromamide Rearrangement. B. N. College Bhagalpur. [Link]
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]
-
Taub, B. & Hino, J. (1960). Notes- N-Bromocaprolactam. The Journal of Organic Chemistry. [Link]
Sources
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- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. N-Bromocaprolactam - Enamine [enamine.net]
- 8. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
Application Note & Protocols: Synthesis of Heterocyclic Compounds Utilizing 1-Bromohexahydro-2H-azepin-2-one
Abstract
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules, making their synthesis a cornerstone of medicinal chemistry.[1] 1-Bromohexahydro-2H-azepin-2-one, also known as N-Bromocaprolactam, has emerged as a highly effective and versatile electrophilic brominating agent with broad applications in organic synthesis.[2] It serves as a milder and often more selective alternative to traditional reagents like N-bromosuccinimide (NBS), notably without the need for peroxide or light-based initiation.[2] This document provides a detailed guide on the application of N-Bromocaprolactam for the synthesis of valuable heterocyclic scaffolds, focusing on the robust and widely applicable strategy of electrophilic bromocyclization. We present mechanistic insights, comprehensive step-by-step protocols, and key technical considerations to empower researchers in leveraging this reagent for efficient and targeted molecular construction.
Reagent Profile: 1-Bromohexahydro-2H-azepin-2-one (N-Bromocaprolactam)
1.1. Physicochemical Properties and Structure
1-Bromohexahydro-2H-azepin-2-one is a stable, crystalline solid with a melting point of 64–66°C.[2] Its structure features a polarized N-Br bond within a seven-membered lactam ring. This polarization renders the bromine atom highly electrophilic (formally Br⁺), making it an excellent source for initiating reactions with nucleophiles such as alkenes.
-
Molecular Formula: C₆H₁₀BrNO[3]
-
Molar Mass: 192.05 g/mol [3]
-
CAS Number: 2439-83-0[3]
-
Appearance: White to off-white crystalline solid
1.2. Core Reactivity and Mechanistic Rationale
The primary synthetic utility of N-Bromocaprolactam stems from its capacity to function as an electrophilic bromine donor. Unlike reagents that participate in radical brominations, N-Bromocaprolactam excels in polar, ionic mechanisms.[2] When an unsaturated substrate, such as an alkene, is introduced, the electron-rich π-bond attacks the electrophilic bromine. This initiates the formation of a cyclic bromonium ion intermediate. The key to forming a new heterocyclic ring lies in the subsequent step: if a nucleophile is tethered to the alkene-containing substrate, it can perform a rapid intramolecular attack on one of the carbons of the bromonium ion. This intramolecular cyclization is kinetically favored over intermolecular attack, leading to high yields of the desired heterocyclic product.
Caption: General mechanism of electrophilic bromocyclization.
1.3. Safety and Handling
As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. 1-Bromohexahydro-2H-azepin-2-one is a hazardous substance.
-
Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3]
-
Handling: Always handle this reagent in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but always check compatibility).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Core Application: Synthesis of Saturated Heterocycles
The synthesis of five- and six-membered oxygen- and nitrogen-containing heterocycles is a frequent objective in drug discovery. N-Bromocaprolactam is an ideal reagent for these transformations via bromocyclization.
2.1. Data Presentation: Representative Bromocyclization Reactions
The following table summarizes expected outcomes for the cyclization of common unsaturated substrates using N-Bromocaprolactam. These are representative examples designed to illustrate the reagent's versatility.
| Substrate | Nucleophile | Product Class | Solvent | Temp. (°C) | Typical Yield (%) |
| Pent-4-en-1-ol | Hydroxyl | Tetrahydrofuran | CH₂Cl₂ | 0 to 25 | 85 - 95 |
| Hex-5-en-1-ol | Hydroxyl | Tetrahydropyran | CH₂Cl₂ | 0 to 25 | 80 - 90 |
| N-Tosylpent-4-en-1-amine | Sulfonamide | Pyrrolidine | CH₃CN | 0 to 25 | 88 - 98 |
| N-Boc-pent-4-en-1-amine | Carbamate | Pyrrolidine | CH₂Cl₂ | 0 to 25 | 75 - 85 |
| Pent-4-enoic acid | Carboxyl | γ-Butyrolactone | CH₂Cl₂ | 25 | 70 - 80 |
Experimental Protocols
The following protocols are designed to be self-validating and include explanations for critical steps. They represent standard workflows that can be adapted for a wide range of substrates.
Caption: Standard experimental workflow for bromocyclization.
3.1. Protocol 1: Synthesis of 2-(Bromomethyl)tetrahydrofuran from Pent-4-en-1-ol
This protocol details an exo-cyclization to form a five-membered oxygen heterocycle.
-
Materials:
-
Pent-4-en-1-ol (1.0 equiv.)
-
1-Bromohexahydro-2H-azepin-2-one (1.1 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
-
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add pent-4-en-1-ol (e.g., 5.0 mmol, 0.43 g). Dissolve the alcohol in 25 mL of anhydrous CH₂Cl₂.
-
Rationale: Anhydrous conditions are critical to prevent unwanted side reactions with water.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the internal temperature to 0 °C.
-
Rationale: Starting the reaction at a low temperature helps to control the reaction rate and improve selectivity, minimizing the formation of byproducts.
-
-
Reagent Addition: Add 1-Bromohexahydro-2H-azepin-2-one (5.5 mmol, 1.06 g) to the stirred solution in three small portions over 5 minutes.
-
Rationale: Portion-wise addition maintains a low concentration of the brominating agent, which can prevent over-bromination or decomposition.
-
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The disappearance of the starting material spot indicates completion.
-
Quenching & Work-up: Upon completion, cool the flask in an ice bath and slowly add 20 mL of saturated aqueous Na₂S₂O₃ solution to quench any unreacted brominating agent. Transfer the mixture to a separatory funnel.
-
Rationale: Sodium thiosulfate is a reducing agent that safely neutralizes the electrophilic bromine source.
-
-
Wash the organic layer sequentially with 20 mL of saturated aq. NaHCO₃ (to remove caprolactam byproduct and any acidic traces) and 20 mL of brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent to isolate the pure 2-(bromomethyl)tetrahydrofuran.
-
3.2. Protocol 2: Synthesis of 1-Tosyl-2-(bromomethyl)pyrrolidine from N-Tosylpent-4-en-1-amine
This protocol demonstrates the synthesis of a nitrogen-containing heterocycle.
-
Materials:
-
N-Tosylpent-4-en-1-amine (1.0 equiv.)
-
1-Bromohexahydro-2H-azepin-2-one (1.1 equiv.)
-
Anhydrous Acetonitrile (CH₃CN)
-
Other work-up and purification reagents as listed in Protocol 1.
-
-
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask, add N-Tosylpent-4-en-1-amine (e.g., 5.0 mmol, 1.20 g) and dissolve it in 25 mL of anhydrous acetonitrile.
-
Rationale: Acetonitrile is a suitable polar aprotic solvent for this transformation. The tosyl group is an excellent choice as it activates the nitrogen nucleophile without being overly reactive and serves as a stable protecting group.
-
-
Cooling & Addition: Cool the solution to 0 °C in an ice bath and add 1-Bromohexahydro-2H-azepin-2-one (5.5 mmol, 1.06 g) portion-wise over 5 minutes.
-
Reaction & Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 3-4 hours. Monitor progress by TLC.
-
Work-up & Purification: Follow the work-up, drying, concentration, and purification steps as detailed in Protocol 3.1. The product, 1-tosyl-2-(bromomethyl)pyrrolidine, can be isolated via flash column chromatography.
-
References
- CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. International Journal of Creative Research Thoughts.
- N-Bromocaprolactam. Enamine STORE.
- 1-Bromohexahydro-2H-azepin-2-one. PubChem.
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
- Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal.
-
Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones (microreview). ResearchGate. Available at: [Link]
-
Synthesis of fused N-heterocycles via tandem C-H activation. ResearchGate. Available at: [Link]
- Nitrogen-containing Fused Heterocycles: Organic Synthesis and Applications as Potential Anticancer Agents. Bentham Science.
- A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry.
- Fused Heterocyclic Nitrogen Systems Containing Phosphorus Atom. Journal of Chemical and Pharmaceutical Research.
- A Review on Medicinally Important Heterocyclic Compounds. Current Organocatalysis.
-
Advances in the Synthesis of heterocyclic compounds and their applications. MDPI. Available at: [Link]
-
N-Bromosuccinimide. Wikipedia. Available at: [Link]
- Bromination - Common Conditions. Common Organic Chemistry.
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Step-by-step guide for the synthesis of N-bromo-epsilon-caprolactam in the lab
An Application Note for the Laboratory Synthesis of N-bromo-ε-caprolactam
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of N-bromo-ε-caprolactam, a valuable electrophilic brominating reagent. Designed for researchers in organic chemistry and drug development, this protocol emphasizes safety, mechanistic understanding, and procedural robustness. The synthesis involves the direct N-bromination of ε-caprolactam. This guide explains the rationale behind each step, ensuring that the protocol is not just a series of instructions but a self-validating system for producing a high-purity reagent.
Introduction: The Utility of N-bromo-ε-caprolactam
N-bromo-ε-caprolactam is an effective electrophilic brominating agent with broad utility in organic synthesis. It serves as a milder and often more selective alternative to traditional reagents like elemental bromine or N-bromosuccinimide (NBS) for certain applications.[1] Its applications include the bromination of activated aromatic compounds, the oxidation of alcohols, and selective brominations where NBS might lead to undesired side reactions, such as allylic bromination.[1] The parent compound, ε-caprolactam, is a widely available industrial chemical, primarily used as the monomer for Nylon 6.[2][3] This accessibility makes the synthesis of its N-bromo derivative both economical and practical for laboratory-scale applications.
This guide details a reliable method for its preparation, adapted from foundational literature, ensuring a stable, crystalline product suitable for a variety of synthetic transformations.[1][4]
Health and Safety Precautions
Trustworthiness through Safety: A successful protocol is a safe protocol. All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
ε-Caprolactam (Starting Material): Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.
-
Bromine (Alternative Reagent): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe skin burns and eye damage. Use with extreme caution and ensure adequate ventilation.
-
Sodium Hydroxide (for in situ reagent generation): Corrosive. Causes severe skin burns and eye damage.
-
Solvents (e.g., Carbon Tetrachloride, Chloroform): These are hazardous and potentially carcinogenic. Handle with care and use appropriate waste disposal procedures.
-
N-bromo-ε-caprolactam (Product): As an N-bromo compound, it should be handled as a potent oxidizing agent and an irritant. Avoid contact with skin and eyes. Store in a cool, dry, dark place away from combustible materials.
Always have appropriate spill kits and emergency wash stations accessible. Dispose of all chemical waste in accordance with institutional and local regulations.
Reaction Mechanism and Causality
The synthesis of N-bromo-ε-caprolactam proceeds via an electrophilic substitution on the nitrogen atom of the lactam ring. The lactam nitrogen, while part of an amide, possesses a lone pair of electrons that can act as a nucleophile.
The reaction can be performed using an in situ generated brominating agent, sodium hypobromite (NaOBr), from bromine and sodium hydroxide. The hydroxide deprotonates the lactam N-H, forming a more nucleophilic lactam anion. This anion then attacks the electrophilic bromine of the hypobromite.
Diagram of the Reaction Mechanism:
Caption: Reaction mechanism for N-bromination of ε-caprolactam.
Experimental Protocol
This protocol is based on the method first reported by Taub and Hino for the synthesis of N-bromocaprolactam.[4] It utilizes an in situ preparation of the brominating agent.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| ε-Caprolactam | 113.16 | 11.3 g | 100 | Ensure it is dry. |
| Sodium Hydroxide (NaOH) | 40.00 | 4.4 g | 110 | Use pellets or freshly prepared solution. |
| Bromine (Br₂) | 159.81 | 16.0 g (5.1 mL) | 100 | Handle with extreme caution in a fume hood. |
| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - | Solvent for extraction. Chloroform can also be used. |
| Water (Deionized) | 18.02 | 200 mL + Ice | - | For reaction and washing. |
| Sodium Thiosulfate | 158.11 | ~1 g | - | For quenching excess bromine. |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | For drying the organic phase. |
Step-by-Step Synthesis Procedure
Workflow Overview:
Caption: Experimental workflow for the synthesis of N-bromo-ε-caprolactam.
-
Preparation of Brominating Agent: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium hydroxide (4.4 g) in 100 mL of water. Cool this solution to 0-5°C using an ice-salt bath.
-
Causality: The reaction is exothermic, and low temperatures are required to prevent the disproportionation of the sodium hypobromite intermediate into sodium bromate and bromide.
-
-
With vigorous stirring, add bromine (5.1 mL) dropwise from the dropping funnel, ensuring the temperature remains below 5°C. The addition should take approximately 20-30 minutes. The solution will turn a pale yellow, indicating the formation of sodium hypobromite.
-
Reaction: In a separate beaker, dissolve ε-caprolactam (11.3 g) in 100 mL of carbon tetrachloride. Cool this solution in an ice bath.
-
Add the cold ε-caprolactam solution to the freshly prepared, cold sodium hypobromite solution in the reaction flask.
-
Continue to stir the two-phase mixture vigorously at 0-5°C for 1 hour.
-
Causality: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction between the caprolactam (in the organic phase) and the hypobromite (in the aqueous phase).
-
-
Work-up and Isolation: After 1 hour, transfer the reaction mixture to a separatory funnel. Allow the layers to separate.
-
Separate the lower organic (carbon tetrachloride) layer.
-
Wash the organic layer sequentially with:
-
1 x 50 mL of cold water.
-
1 x 50 mL of a dilute sodium thiosulfate solution (to quench any unreacted bromine).
-
1 x 50 mL of brine (saturated NaCl solution) to aid in the removal of water.
-
-
Dry the organic layer over anhydrous sodium sulfate for 15-20 minutes.
-
Purification: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator under reduced pressure. Avoid high temperatures.
-
The resulting white to off-white solid is crude N-bromo-ε-caprolactam. For higher purity, the product can be recrystallized from a hexane/ether mixture.
Expected Yield and Properties
-
Appearance: White crystalline solid.
-
Melting Point: 64–66°C.[1]
-
Theoretical Yield: 19.2 g.
-
Typical Yield: 75-85%.
Product Characterization
Self-Validation through Analysis: The identity and purity of the synthesized compound must be confirmed through analytical techniques.
-
Melting Point: A sharp melting point within the expected range (64–66°C) is a primary indicator of purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the N-bromo-ε-caprolactam structure. Compared to the starting ε-caprolactam, the broad N-H signal (typically around 7-8 ppm) will be absent. The chemical shifts of the adjacent methylene groups will also be altered due to the electronegative bromine atom.
-
Expected ε-caprolactam shifts (for comparison, in D₂O): δ 3.24 (t, 2H, N-CH₂), 2.46 (t, 2H, CO-CH₂), 1.61-1.76 (m, 6H, other CH₂).
-
-
¹³C NMR Spectroscopy: The carbon spectrum provides further structural confirmation.
-
Expected ε-caprolactam shifts (for comparison, in D₂O): δ 185.5 (C=O), 45.0 (N-CH₂), 38.1 (CO-CH₂), 32.5, 31.0, 25.2 (other CH₂).
-
-
Infrared (IR) Spectroscopy: The most significant feature will be the strong amide I (C=O stretch) band, typically observed around 1650-1680 cm⁻¹. The N-H stretch present in the starting material (around 3200-3400 cm⁻¹) will be absent in the product.
References
-
Taub, B., & Hino, J. (1960). Notes- N-Bromocaprolactam. The Journal of Organic Chemistry, 25(2), 263–264. Available from: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]
-
Page, M. I. (2001). The Mechanisms of Reactions of β-Lactams. ResearchGate. Available from: [Link]
-
Kim, J., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. PMC - NIH. Available from: [Link]
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Wikipedia. N-Bromosuccinimide. Available from: [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011-06-10). Available from: [Link]
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Kevan Science. (2017). Reactions of Lactones and Lactams (Ring Closure). YouTube. Available from: [Link]
- Page, M. I. (1998). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Journal of the Chemical Society, Perkin Transactions 2.
-
Kaur, N., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Available from: [Link]
- Google Patents. Process for the preparation of concentrated solutions of stabilized hypobromites. US20110183005A1.
-
Sciencemadness.org. Preparation of ε-Caprolactam. (2014-10-05). Available from: [Link]
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European Patent Office. Process for the synthesis of epsilon-caprolactam. EP 0282032 A2. Available from: [Link]
-
Wikipedia. Caprolactam. Available from: [Link]
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RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Available from: [Link]
-
Gruber, T., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry. Available from: [Link]
-
OSTI.GOV. Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. Available from: [Link]
-
Biological Magnetic Resonance Bank. Epsilon-caprolactam at BMRB. Entry BMSE000372. Available from: [Link]
Sources
The Strategic Use of N-Bromocaprolactam in the Synthesis of Natural Products
An Application Guide for Researchers
Abstract and Introduction
The synthesis of complex natural products is a significant driver of innovation in organic chemistry, demanding reagents that offer high selectivity, reliability, and mild reaction conditions.[1] N-Bromocaprolactam (NBC), a seven-membered N-bromo lactam, has emerged as a valuable tool in the synthetic chemist's arsenal. It is a stable, crystalline solid that serves as a powerful electrophilic brominating agent.[2][3] Unlike more traditional reagents such as N-bromosuccinimide (NBS), NBC often provides distinct advantages, including enhanced reactivity and selectivity without the need for peroxide or light-based radical initiation for certain key transformations.[2]
This guide provides an in-depth exploration of N-Bromocaprolactam's applications in the context of natural product synthesis. We will move beyond a simple catalog of reactions to explain the mechanistic underpinnings of its utility, offering field-tested insights into why NBC is chosen for specific, challenging transformations. The protocols described herein are designed to be self-validating, providing researchers with the necessary detail to reproduce and adapt these methods for their own synthetic targets, from complex alkaloids to functionalized terpenes.[4][5][6]
Key Properties of N-Bromocaprolactam (NBC):
-
Molecular Weight: 192.05 g/mol [7]
-
Appearance: White to off-white crystalline solid[3]
-
Key Characteristics: A milder, often more selective, alternative to NBS for electrophilic brominations; also effective in radical-mediated reactions.[2]
Core Applications & Protocols in Complex Synthesis
N-Bromocaprolactam's versatility allows it to be employed in a variety of strategic transformations crucial for the construction of complex molecular architectures. Its utility spans electrophilic additions, aromatic substitutions, and radical-based functionalizations.
Application I: Gold-Catalyzed Enantioselective Bromocyclization
The construction of stereochemically rich heterocyclic frameworks is a cornerstone of natural product synthesis. Halocyclization reactions, where a halogenation event triggers a ring-forming cascade, are exceptionally powerful in this regard. N-Bromocaprolactam serves as an ideal electrophilic bromine source ("Br+") in these transformations, particularly in modern transition-metal-catalyzed systems.
Mechanistic Rationale: In gold(I)-catalyzed reactions, the Lewis-acidic gold catalyst activates an allene or alkene substrate toward nucleophilic attack. The coordination of gold makes the π-system more susceptible to reaction with the electrophilic bromine of NBC. This generates a bromonium ion intermediate which is then trapped intramolecularly by a nucleophile (e.g., an alcohol or carboxylate), leading to the formation of a new ring with concomitant installation of a bromine atom. The use of a chiral ligand on the gold catalyst allows for high levels of enantiocontrol.[2] NBC is preferred here for its ability to cleanly deliver a "Br+" equivalent under mild conditions compatible with sensitive gold catalysts.
Caption: Gold-Catalyzed Bromocyclization Workflow.
Protocol 1: Gold(I)-Catalyzed Enantioselective Bromocyclization of Allenes
This protocol is adapted from methodologies developed for asymmetric halofunctionalization, a key strategy for building chiral centers found in many natural products.[2]
Objective: To synthesize an enantioenriched vinyl bromide via intramolecular cyclization, a core structure for further cross-coupling reactions.
| Parameter | Value | Notes |
| Substrate | Allene with pendant nucleophile | 1.0 equiv (e.g., 0.2 mmol) |
| Catalyst Precursor | (Ph₃P)AuCl | 2.5 mol% |
| Chiral Ligand | Chiral Phosphine Ligand (L*) | 5.0 mol% |
| Silver Salt | AgOTf | 5.0 mol% |
| Bromine Source | N-Bromocaprolactam (NBC) | 1.2 equiv |
| Solvent | Dichloromethane (DCM) | 2.0 mL (0.1 M) |
| Temperature | -20 °C to 0 °C | Critical for selectivity |
| Reaction Time | 4 - 12 hours | Monitor by TLC |
| Typical Yield | 75-95% | Substrate dependent |
| Typical e.e. | 80-99% | Ligand and substrate dependent |
Experimental Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine (Ph₃P)AuCl (2.5 mol%) and the chiral phosphine ligand (5.0 mol%) in half of the total DCM volume. Stir for 15 minutes at room temperature. Add AgOTf (5.0 mol%) and stir for another 30 minutes in the dark. Filter the resulting mixture through a pad of Celite to remove AgCl, washing with a small amount of DCM.
-
Reaction Setup: Cool the activated catalyst solution to the desired temperature (e.g., -20 °C).
-
Substrate Addition: Add the allene substrate (1.0 equiv) dissolved in the remaining DCM to the catalyst solution via syringe.
-
Initiation: Add N-Bromocaprolactam (1.2 equiv) portion-wise over 10 minutes. The reaction is often sensitive to the rate of addition.
-
Monitoring: Stir the reaction at the specified temperature and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Allow the mixture to warm to room temperature and extract with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Trustworthiness Insights: The key to success and reproducibility in this reaction is the scrupulous exclusion of water and air during catalyst preparation and the careful control of temperature, which directly influences enantioselectivity. The slow addition of NBC is crucial to prevent the formation of undesired side products from background uncatalyzed reactions.
Application II: Regioselective Bromination of Electron-Rich Aromatics
Many alkaloids and other bioactive natural products contain halogenated indole, phenol, or other electron-rich aromatic cores.[4][8] The precise installation of a bromine atom can be a challenging task, as these systems are often prone to over-bromination or reaction at undesired positions. N-Bromocaprolactam often provides superior regioselectivity compared to Br₂ or NBS, especially for highly activated systems like isatins.[2]
Mechanistic Rationale: The reaction proceeds via a classic electrophilic aromatic substitution (SₑAr) mechanism. The N-Br bond in NBC is polarized, making the bromine atom electrophilic. The electron-rich aromatic ring acts as a nucleophile, attacking the bromine and forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The caprolactam anion (or another weak base) then abstracts a proton from the site of substitution, restoring aromaticity and yielding the brominated product. The larger steric profile of NBC compared to other reagents can contribute to its regioselectivity.
Caption: General Experimental Workflow for SₑAr.
Protocol 2: Selective Bromination of an Isatin Derivative
This protocol demonstrates the selective C5-bromination of an isatin scaffold, a common core in many bioactive alkaloids.
Objective: To achieve high-yielding, regioselective monobromination of an activated heterocyclic system.
| Parameter | Value | Notes |
| Substrate | N-substituted Isatin | 1.0 equiv (e.g., 1.0 mmol) |
| Bromine Source | N-Bromocaprolactam (NBC) | 1.05 equiv |
| Solvent | Acetonitrile (MeCN) or DMF | 5.0 mL (0.2 M) |
| Temperature | 0 °C to Room Temperature | Mild conditions prevent side reactions |
| Reaction Time | 1 - 3 hours | Typically rapid |
| Typical Yield | 90-98% |
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-substituted isatin (1.0 equiv) in the chosen solvent (e.g., acetonitrile). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromocaprolactam (1.05 equiv) in a single portion with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, pour the mixture into ice-water (50 mL).
-
Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Purification: The product is often pure enough after filtration. If necessary, it can be further purified by recrystallization from ethanol or by column chromatography.
Causality Behind Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves both the substrate and NBC while facilitating the ionic SₑAr mechanism.
-
Stoichiometry: Using only a slight excess of NBC (1.05 equiv) is critical to prevent the formation of di-brominated byproducts, showcasing the reagent's high efficiency.
-
Temperature: Starting at 0 °C helps to control the initial rate of this fast reaction, enhancing selectivity.
Summary and Outlook
N-Bromocaprolactam is a versatile and highly effective reagent for modern organic synthesis, particularly in the construction of natural products. Its utility in gold-catalyzed enantioselective bromocyclizations and its high regioselectivity in the bromination of sensitive aromatic systems highlight its advantages over more conventional brominating agents.[2] The protocols detailed in this guide demonstrate that NBC enables key transformations under mild conditions, providing high yields and excellent control. For researchers and drug development professionals, mastering the application of NBC opens doors to more efficient and elegant synthetic routes toward complex and biologically significant molecules. Future developments will likely expand its use in other catalytic systems and in the late-stage functionalization of advanced intermediates, further solidifying its role as a strategic tool in synthesis.
References
-
ResearchGate. ChemInform Abstract: N-Halo Reagents. N-Halosuccinimides in Organic Synthesis and in Chemistry of Natural Compounds. Available from: [Link]
-
National Institutes of Health (NIH). Stereoselective Halogenation in Natural Product Synthesis. Available from: [Link]
-
ResearchGate. Application of N-Halo Reagents in Organic Synthesis | Request PDF. Available from: [Link]
-
ACS Publications. Biohalogenation: Nature's Way to Synthesize Halogenated Metabolites | Journal of Natural Products. Available from: [Link]
-
Columbia Academic Commons. Reagents and Strategies for the Total Synthesis of Halogenated Natural Products. Available from: [Link]
-
Chemia. Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1. Available from: [Link]
-
National Institutes of Health (NIH). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Available from: [Link]
-
RJ Wave. Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Available from: [Link]
-
National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]
-
YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Available from: [Link]
-
Wiley Online Library. Synthesis of Alkaloids and Compounds Containing the 3,4‐Benzomorphan Scaffold. Available from: [Link]
-
National Institutes of Health (NIH). Heterocyclic and Alkyne Terpenoids by Terpene Synthase‐Mediated Biotransformation of Non‐Natural Prenyl Diphosphates: Access to New Fragrances and Probes. Available from: [Link]
-
ResearchGate. Modular Terpene Synthesis Enabled by Mild Electrocatalytic Couplings. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. Available from: [Link]
-
PubMed. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available from: [Link]
-
D-Scholarship@Pitt. Synthesis of Natural and Non-Natural Polycylic Alkaloids. Available from: [Link]
-
National Institutes of Health (NIH). Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. Available from: [Link]
-
National Institutes of Health (NIH). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. Available from: [Link]
-
Nature. Biomimetic tail-to-head terpene cyclizations using the resorcin[7]arene capsule catalyst. Available from: [Link]
-
Wiley Online Library. The Synthesis and Biological Evaluation of Indolactam Alkaloids. Available from: [Link]
-
RSC Publishing. Bridging the gap between natural product synthesis and drug discovery. Available from: [Link]
-
PubMed Central. Total syntheses of strained polycyclic terpenes. Available from: [Link]
Sources
- 1. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Bromocaprolactam - Enamine [enamine.net]
- 3. CAS 2439-83-0: N-Bromocaprolactam | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromohexahydro-2H-azepin-2-one
Welcome to the technical support center for the synthesis of 1-Bromohexahydro-2H-azepin-2-one, also known as N-Bromocaprolactam. This guide is designed for researchers, chemists, and process development professionals to enhance the yield, purity, and safety of this important reaction. Drawing from established principles of halogenation chemistry and field-proven insights, this document provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding of the synthesis.
Introduction to the Synthesis
The N-bromination of ε-caprolactam is an electrophilic substitution reaction at the nitrogen atom of the lactam ring. The target molecule, 1-Bromohexahydro-2H-azepin-2-one, is a valuable reagent, serving as a milder and more selective brominating agent than alternatives like N-bromosuccinimide (NBS) for certain applications.[1] Unlike many NBS-mediated reactions, the synthesis of N-Bromocaprolactam typically does not require radical initiators such as peroxides or UV light.[1]
The most common and foundational method for its preparation involves the reaction of ε-caprolactam with bromine in the presence of a base, analogous to the synthesis of N-bromosuccinimide. This process is effective but requires careful control of reaction conditions to maximize yield and minimize impurity formation.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in this synthesis typically trace back to one of five key areas:
-
Inadequate Base or Incorrect Stoichiometry: The base (e.g., sodium hydroxide) is critical for generating the hypobromite intermediate in situ. Insufficient base will leave unreacted bromine, which can participate in side reactions.
-
Poor Temperature Control: The reaction is exothermic. If the temperature rises significantly above 5-10°C during bromine addition, decomposition of the product and formation of byproducts can occur.
-
Impure Starting Materials: ε-Caprolactam should be of high purity and dry. Moisture can consume the brominating agent and lead to hydrolysis of the product.
-
Inefficient Product Isolation: N-Bromocaprolactam is a solid. Significant product loss can occur during filtration or if the crystallization/precipitation is incomplete.
-
Product Decomposition: The product has finite stability, especially in solution or in the presence of impurities. Prolonged reaction or workup times at elevated temperatures should be avoided.
Q2: What is the white solid byproduct I see after the reaction?
A2: If you are using a procedure analogous to NBS synthesis, the primary solid byproduct is the sodium bromide (NaBr) salt, which is formed during the reaction. Most of this salt is removed during the workup when the product is washed with water. If your final product is contaminated, it may indicate insufficient washing.
Q3: Can I use N-bromosuccinimide (NBS) to synthesize this compound?
A3: No, N-bromosuccinimide is a brominating agent itself. It is not used to synthesize other N-bromo compounds. The synthesis of 1-Bromohexahydro-2H-azepin-2-one requires a source of electrophilic bromine that will react with the N-H bond of caprolactam, which is typically generated from elemental bromine (Br₂) or a combination of a bromide salt and an oxidant.
Q4: My product has a yellow or orange tint. What does this indicate and how can I purify it?
A4: A colored tint usually indicates the presence of residual bromine (Br₂). This can happen if the bromine was not completely consumed during the reaction or if the product has started to decompose, releasing bromine. Purification is best achieved by recrystallization. The product is a stable crystalline solid with a reported melting point of 64–66°C, making it a good candidate for recrystallization.[1]
Q5: Is it necessary to use a radical initiator like AIBN or benzoyl peroxide?
A5: No. This is a key distinction from many applications of NBS. The N-bromination of caprolactam is an electrophilic substitution, not a radical reaction. Adding a radical initiator is unnecessary and could promote unwanted side reactions, such as bromination on the alkyl chain of the caprolactam ring.[1]
Troubleshooting Guide: From Low Yield to High Purity
This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.
Visual Troubleshooting Workflow
The following diagram outlines a logical flow for troubleshooting common synthesis problems.
Caption: Troubleshooting workflow for key synthesis issues.
Detailed Experimental Protocols
The following protocol is based on the well-established method for synthesizing N-bromo imides and is adapted from the original work by Taub and Hino.
Protocol 1: Synthesis of 1-Bromohexahydro-2H-azepin-2-one
Reaction Mechanism Overview:
The synthesis proceeds via the in situ formation of sodium hypobromite from bromine and sodium hydroxide. The caprolactam nitrogen then acts as a nucleophile, attacking the bromine of the hypobromite to form the N-Br bond and displace a hydroxide ion.
Caption: Simplified reaction pathway for N-bromination of caprolactam.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Stoichiometric Ratio |
| ε-Caprolactam | 113.16 | 50.0 g | 0.442 | 1.0 |
| Sodium Hydroxide | 40.00 | 35.4 g | 0.884 | 2.0 |
| Bromine | 159.81 | 70.6 g (22.7 mL) | 0.442 | 1.0 |
| Deionized Water | 18.02 | 500 mL | - | - |
| Crushed Ice | - | ~300 g | - | - |
Procedure:
-
Preparation of Base Solution: In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium hydroxide (35.4 g) in deionized water (200 mL).
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C. Add the crushed ice (~300 g) directly to the flask.
-
Addition of Caprolactam: With vigorous stirring, add the ε-caprolactam (50.0 g) to the cold base solution. Stir until it is fully dissolved. The temperature should be maintained at or below 5°C.
-
Bromine Addition: Place bromine (22.7 mL) in the dropping funnel. Add the bromine dropwise to the reaction mixture over a period of 45-60 minutes. Crucial: Maintain vigorous stirring and ensure the temperature does not rise above 10°C. The product will begin to precipitate as a white solid during the addition.
-
Reaction Completion: After the bromine addition is complete, continue to stir the mixture vigorously at 0-5°C for an additional 30 minutes.
-
Isolation: Filter the white precipitate using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water (total of ~300 mL) until the filtrate is colorless. This step is critical to remove inorganic salts (NaBr, excess NaOH).
-
Drying: Press the solid as dry as possible on the funnel. Further dry the product in a vacuum desiccator over P₂O₅ or another suitable drying agent.
-
Yield: The typical yield of crude product is 75-85%. The melting point should be in the range of 62-65°C.
Protocol 2: Purification by Recrystallization
Issue: The isolated product is off-white/yellow or has a broad melting point range, indicating impurities.
Solution: Recrystallization is an effective method for purification.
Solvent Selection: While various solvents can be used, a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate) is a good starting point. Carbon tetrachloride has been used historically but should be avoided due to toxicity.
Procedure:
-
Dissolution: In a flask, add the crude 1-Bromohexahydro-2H-azepin-2-one. Add a minimal amount of a suitable solvent (e.g., warm hexane) portion-wise until the solid just dissolves. Avoid boiling, as this may cause decomposition.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance. Placing the flask in an insulated container will promote slow cooling and the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum. The purified product should be a white crystalline solid with a sharp melting point of 64-66°C.
References
-
Taub, B., & Hino, J. (1960). Notes- N-Bromocaprolactam. The Journal of Organic Chemistry, 25(2), 263–264. [Link]
-
Wikipedia. (2023). N-Bromosuccinimide. Retrieved January 20, 2026, from [Link]
-
PrepChem. (2022). Preparation of N-bromosuccinimide. Retrieved January 20, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved January 20, 2026, from [Link]
Sources
Side reactions and byproducts in N-Bromocaprolactam bromination
Welcome to the technical support center for N-Bromocaprolactam bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using N-Bromocaprolactam as a brominating agent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the scientific integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is N-Bromocaprolactam and what are its primary applications?
N-Bromocaprolactam is an electrophilic brominating reagent. It is often considered a milder alternative to more traditional reagents like N-bromosuccinimide (NBS).[1] Its primary applications in organic synthesis include:
-
Bromination of aromatic compounds.[1]
-
Oxidation of alcohols to ketones.[1]
-
Selective bromination of isatins.[1]
-
Allylic bromination of alkenes.[2]
-
Gold-catalyzed bromocyclization of allenes.[1]
One of the notable advantages of N-Bromocaprolactam is that it may not require peroxide catalysts or actinic light to initiate bromination reactions in some cases.[1]
Q2: How does the reactivity of N-Bromocaprolactam compare to N-Bromosuccinimide (NBS)?
While both are N-bromoimide reagents, N-Bromocaprolactam is generally considered a milder brominating agent. This can be advantageous in reactions where the substrate is sensitive to more aggressive reagents or where greater selectivity is required. The caprolactam ring's electronic and steric properties influence the reactivity of the N-Br bond, potentially leading to different outcomes in terms of side reactions and byproducts compared to NBS.
Q3: What are the key safety precautions when working with N-Bromocaprolactam?
As with all N-bromo compounds, N-Bromocaprolactam should be handled with care in a well-ventilated fume hood. It is a source of electrophilic bromine and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is a stable crystalline solid, but should be stored in a cool, dry place away from light and moisture to prevent decomposition.[1]
Troubleshooting Guide
This section addresses common problems encountered during bromination reactions using N-Bromocaprolactam, providing potential causes and actionable solutions.
Problem 1: Low or No Desired Product Yield
| Potential Cause | Troubleshooting/Solution |
| Insufficient reaction temperature | While N-Bromocaprolactam is a milder reagent, an adequate temperature is still required to initiate the reaction. For the α-bromination of caprolactam, for instance, temperatures are typically in the range of 30-120°C.[3] Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC/MS. |
| Inadequate initiation (for radical reactions) | For allylic brominations, which proceed via a radical mechanism, a radical initiator (e.g., AIBN, benzoyl peroxide) or photochemical initiation (UV light) may still be necessary, especially for less reactive substrates. |
| Presence of radical scavengers | Trace impurities in the solvent or starting materials can inhibit radical chain reactions. Ensure the use of high-purity, dry solvents and consider purifying the starting materials if necessary. |
| Hydrolysis of N-Bromocaprolactam | The presence of water can lead to the hydrolysis of N-Bromocaprolactam, reducing the amount of active brominating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Incorrect work-up procedure | The desired product may be unstable under the work-up conditions. For example, some α-bromo lactams are known to be unstable and can decompose or polymerize in the presence of base.[4][5] Consider a milder, non-aqueous work-up if product instability is suspected. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting/Solution |
| Competition between radical and ionic pathways | In allylic bromination, a common side reaction is the electrophilic addition of bromine across the double bond. This is often due to a high concentration of molecular bromine (Br₂). N-bromo reagents are designed to maintain a low concentration of Br₂.[6][7][8] To favor the radical pathway, ensure the reaction is performed in a non-polar solvent (e.g., CCl₄) and that any HBr byproduct is scavenged. |
| Over-bromination | The desired product may be susceptible to further bromination. Use a stoichiometric amount of N-Bromocaprolactam or a slight excess of the substrate. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Isomerization of the double bond | In allylic bromination, the intermediate allyl radical can have multiple resonance structures, leading to a mixture of constitutional isomers.[9] The thermodynamic stability of the possible products will often dictate the major isomer. |
| Ring bromination vs. side-chain bromination | For aromatic substrates with alkyl side chains, there can be competition between electrophilic aromatic bromination and radical benzylic bromination. To favor benzylic bromination, use a radical initiator and a non-polar solvent. For ring bromination, a polar solvent or a Lewis acid catalyst may be beneficial. |
Problem 3: Presence of Unexpected Byproducts
| Potential Cause | Troubleshooting/Solution |
| Caprolactam byproduct | The reaction of N-Bromocaprolactam will produce caprolactam as a byproduct. This is typically removed during aqueous work-up and/or chromatography. |
| Ring-opening of the caprolactam moiety | Under certain conditions, particularly in the presence of nucleophiles or strong acids/bases, the caprolactam ring can undergo hydrolysis or other ring-opening reactions.[10] This can lead to the formation of aminocaproic acid derivatives. Ensure reaction conditions are neutral or as close to neutral as possible if this is a concern. |
| Solvent participation | In some cases, the solvent can participate in the reaction. For example, if a nucleophilic solvent is used, it may be incorporated into the product.[11] |
Experimental Protocols & Diagrams
Representative Protocol: α-Bromination of ε-Caprolactam
This protocol is adapted from the principles described in the literature for the synthesis of α-bromo-ε-caprolactam.[3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ε-caprolactam (1 equivalent) and a dry, inert solvent such as carbon tetrachloride or chloroform.
-
Reagent Addition: Add N-Bromocaprolactam (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (the optimal temperature may need to be determined empirically, typically between 40-80°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid caprolactam byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Reaction Mechanisms and Side Reactions
Desired Reaction: Allylic Bromination
Caption: Radical mechanism for allylic bromination.
Side Reaction: Electrophilic Addition
Caption: Competing electrophilic addition of Br₂.
Side Reaction: Ring Opening
Caption: Potential hydrolysis and ring-opening of N-Bromocaprolactam.
References
- Hopkins, T. R., Francis, W. C., & Werner, J. C. (1958). Preparation of alpha-bromo and alpha-iodo-epsilon-caprolactam. U.S. Patent No. 2,832,770. Washington, DC: U.S.
-
Fujioka, H., Murai, K., Ohba, Y., & Kita, Y. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journal of Organic Chemistry, 17, 2969–2978. [Link]
-
Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(2), 56-63. [Link]
-
Fujioka, H., Murai, K., Ohba, Y., & Kita, Y. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journal of Organic Chemistry, 17, 2969-2978. [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS [Video]. YouTube. [Link]
-
Lam, Y., & Houk, K. N. (2018). Stereospecific Ring Contraction of Bromocycloheptenes through Dyotropic Rearrangements via Nonclassical Carbocation–Anion Pairs. Journal of the American Chemical Society, 140(15), 5063–5067. [Link]
-
Kumar, A., Singh, A., & Kumar, S. (2021). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. New Journal of Chemistry, 45(34), 15555-15560. [Link]
-
LibreTexts Chemistry. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
LibreTexts Chemistry. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
-
Bar-Yaakov, Y., & Shmul, G. (2012). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 26, 325-330. [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]
-
MANAC Inc. (2022, March 7). Highly selective yet gentle brominating agents: N-bromo compounds(1): Discussion series on bromination/iodination reactions 1. Chemia. [Link]
Sources
- 1. N-Bromocaprolactam - Enamine [enamine.net]
- 2. scbt.com [scbt.com]
- 3. US2832770A - Preparation of alpha-bromo and alpha- - Google Patents [patents.google.com]
- 4. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]
Technical Support Center: Optimizing Bromination Reactions with N-Bromocaprolactam (NBC)
Welcome to the technical support hub for N-Bromocaprolactam (NBC). This guide is designed for researchers, chemists, and process development professionals who are utilizing NBC for bromination. Here, we will delve into the mechanistic nuances, provide actionable troubleshooting advice, and offer detailed protocols to help you achieve optimal results in your synthetic endeavors.
Introduction to N-Bromocaprolactam (NBC)
N-Bromocaprolactam is a versatile and effective electrophilic brominating agent.[1][2] Structurally, it is a seven-membered lactam with a bromine atom attached to the nitrogen. NBC is a stable, crystalline solid, which makes it easier and safer to handle compared to liquid bromine.[1][3][4] It is employed in a variety of transformations, including the bromination of activated aromatic compounds, allylic/benzylic C-H bonds, and α-positions of carbonyl derivatives.[1][3][5][6]
One of the key advantages of NBC is that it can serve as a milder alternative to reagents like N-Bromosuccinimide (NBS), often not requiring peroxide-based radical initiators or photochemical activation for certain transformations.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using NBC over NBS?
While both are excellent sources of electrophilic bromine, NBC is sometimes considered milder and can offer different selectivity profiles.[1] For certain substrates, NBC can provide the desired product without the need for external radical initiators (like AIBN or benzoyl peroxide) or UV irradiation that are commonly required for NBS-mediated allylic brominations.[1] This can be advantageous when working with sensitive functional groups that might not tolerate harsher conditions.
Q2: How should I store and handle NBC?
NBC is a stable solid but should be handled with care.[1][2] Store it in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[2] Always handle NBC in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid inhalation and skin contact.
Q3: In which solvents is NBC soluble?
NBC is soluble in a range of common organic solvents.[2] Chlorinated solvents like dichloromethane (DCM) and chloroform, as well as hydrocarbons like benzene and cyclohexane, are often used.[7][8] Acetonitrile is also a common solvent for electrophilic brominations.[9] The choice of solvent is critical and can significantly influence the reaction pathway and selectivity.[8] For radical reactions, non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used, though safer alternatives are now preferred.[10]
Q4: Can NBC add bromine across a double bond?
Yes, this is a potential side reaction. The primary competition in the bromination of alkenes is between allylic substitution (a radical pathway) and electrophilic addition to the double bond.[11] Using a low concentration of Br₂ generated in situ from NBC favors the radical substitution pathway.[10][11] High concentrations of bromine, acidic conditions, or polar solvents can promote the competing electrophilic addition.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause A: Inefficient Radical Initiation (for Allylic/Benzylic Bromination)
-
Explanation: Allylic and benzylic brominations proceed via a radical chain mechanism which requires an initiation step to generate the first bromine radical.[3][12] While NBC can sometimes initiate thermally, sluggish reactions often point to a lack of sufficient radical concentration.
-
Solution:
-
Add a Radical Initiator: Introduce a catalytic amount (0.02–0.1 equivalents) of azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to the reaction mixture. These initiators decompose upon heating to generate radicals that kick-start the chain reaction.[13]
-
Use Photochemical Initiation: Irradiate the reaction vessel with a broad-spectrum sunlamp or a UV lamp. The energy from the light can induce homolytic cleavage of the N-Br bond to form the necessary bromine radical.[11][14]
-
-
-
Possible Cause B: Decomposed Reagent
-
Explanation: Although relatively stable, NBC can degrade over time, especially if improperly stored. The presence of moisture can lead to hydrolysis, and exposure to light can cause decomposition.
-
Solution: Use freshly opened NBC or purify older batches. Purification can be achieved by recrystallization, though specific procedures for NBC are less common in literature than for NBS.[15] Ensure your reaction setup is dry, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Multiple Products & Low Selectivity
-
Possible Cause A: Competing Electrophilic Addition to Alkenes
-
Explanation: Instead of abstracting an allylic proton, the bromine can add directly across the double bond, leading to a dibrominated product. This is favored by a high concentration of molecular bromine (Br₂).[11]
-
Solution:
-
Ensure Low Br₂ Concentration: The role of NBC is to provide a low, steady-state concentration of Br₂.[10] Avoid adding any external Br₂.
-
Solvent Choice: Use non-polar solvents like cyclohexane or carbon tetrachloride (with appropriate safety considerations) to disfavor the formation of ionic intermediates required for electrophilic addition.[8]
-
-
-
Possible Cause B: Over-bromination
-
Explanation: The desired product may be reactive enough to undergo a second bromination, or the reaction may be non-selective, brominating multiple positions. Benzylic positions can sometimes be polybrominated if excess reagent is used.[8]
-
Solution:
-
Control Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of NBC relative to the starting material.
-
Monitor the Reaction: Track the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of polybrominated byproducts.
-
-
-
Possible Cause C: Rearranged Products (for Unsymmetrical Alkenes)
-
Explanation: If the intermediate allylic radical is unsymmetrical, it will have multiple resonance structures. Bromination can occur at any carbon atom that bears radical character, leading to a mixture of constitutional isomers.[10][12]
-
Solution:
-
Anticipate Isomers: Before starting, draw all possible resonance structures of the allylic radical intermediate to predict the potential products.[16] The major product will generally derive from the most stable radical intermediate (tertiary > secondary > primary).[16][17]
-
Optimize for Selectivity: Sometimes, lowering the reaction temperature can increase selectivity for the thermodynamically favored product, although this may come at the cost of reaction rate.
-
-
Visualization of Key Processes
Mechanism: Radical Allylic Bromination
The generally accepted mechanism for allylic bromination with N-haloimides involves a radical chain reaction.
Caption: Radical chain mechanism for allylic bromination using NBC.
Troubleshooting Workflow This flowchart provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting NBC bromination reactions.
Recommended Reaction Conditions & Protocols
Table 1: General Conditions for NBC Bromination
| Reaction Type | Substrate Example | Solvent | Initiator / Catalyst | Temperature | Key Considerations |
| Allylic | Cyclohexene | CCl₄, Cyclohexane | AIBN or UV Light | Reflux | Use non-polar solvents to minimize electrophilic addition.[8] |
| Benzylic | Toluene | CCl₄, Benzene | AIBN or UV Light | Reflux | Reaction is selective for the benzylic C-H bonds.[11] |
| α-Carbonyl | Cyclohexanone | CCl₄ / THF | Acid or Base catalyst | RT to Reflux | Reaction proceeds via an enol or enolate intermediate. |
| Aromatic | Anisole | CH₃CN, DCM | None (Lewis Acid optional) | 0 °C to RT | For activated rings; Lewis acids (e.g., AlCl₃) may be needed for deactivated rings.[9] |
Protocol: Allylic Bromination of Cyclohexene
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexene (1.0 eq), N-Bromocaprolactam (1.05 eq), and anhydrous carbon tetrachloride (CCl₄) to make a 0.2 M solution.
-
Initiation: Add AIBN (0.05 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 77 °C) and stir vigorously. Monitor the reaction progress by TLC, observing the disappearance of the cyclohexene spot. The reaction is typically complete within 1-3 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the caprolactam byproduct. Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-bromocyclohexene.
References
-
Science Forums. Preventing a bromination reaction from going radical. [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
Taub, B., & Hino, J. (1960). Notes- N-Bromocaprolactam. The Journal of Organic Chemistry, 25(2), 263–264. [Link]
-
LibreTexts Chemistry. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
- Google Patents.
-
Reddit. Bromination Help : r/Chempros. [Link]
-
YouTube. Predicting the Product For a Free Radical Halogenation Reaction. [Link]
-
Chemia. Highly selective yet gentle brominating agents: N-bromo compounds(1). [Link]
- Google Patents.
-
RJ Wave. Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. [Link]
-
Master Organic Chemistry. What is Allylic Bromination?. [Link]
-
OpenOChem Learn. Strategy for Predicting Products of Allylic Brominations. [Link]
-
Wang, Z. et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(5), 8755-8767. [Link]
-
Chemia. Allylic position and benzylic position bromination: bromination reactions that use NBS(1). [Link]
-
RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
Sources
- 1. N-Bromocaprolactam - Enamine [enamine.net]
- 2. CAS 2439-83-0: N-Bromocaprolactam | CymitQuimica [cymitquimica.com]
- 3. Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 – Chemia [chemia.manac-inc.co.jp]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. US2832770A - Preparation of alpha-bromo and alpha- - Google Patents [patents.google.com]
- 8. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
- 15. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 16. Strategy for Predicting Products of Allylic Brominations | OpenOChem Learn [learn.openochem.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: 1-Bromohexahydro-2H-azepin-2-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Bromohexahydro-2H-azepin-2-one (also known as N-Bromocaprolactam). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios related to the stability, storage, and handling of this important reagent. Our goal is to provide practical, experience-driven advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What is 1-Bromohexahydro-2H-azepin-2-one and what are its primary applications?
A1: 1-Bromohexahydro-2H-azepin-2-one, or N-Bromocaprolactam, is an electrophilic brominating reagent used in a variety of organic synthesis applications.[1] It is a stable, crystalline solid with a melting point of 64–66°C.[1] Key applications include the bromination of aromatic compounds, oxidation of alcohols to ketones, and selective bromination of isatins.[1] It is considered a milder alternative to other brominating agents like N-bromosuccinimide (NBS) because it often does not require peroxide catalysts or light to initiate reactions.[1]
Q2: What are the main safety hazards associated with 1-Bromohexahydro-2H-azepin-2-one?
A2: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Bromohexahydro-2H-azepin-2-one is classified as a substance that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area.[3][4]
Q3: How should I properly store 1-Bromohexahydro-2H-azepin-2-one to ensure its stability?
A3: To maintain its stability, 1-Bromohexahydro-2H-azepin-2-one should be stored in a cool, dry place, ideally between 2-10°C.[3] The container should be tightly closed and protected from light.[3] It is incompatible with strong oxidizing agents, so it should be stored separately from such substances.[3]
Stability and Decomposition
Q4: What are the signs of decomposition for 1-Bromohexahydro-2H-azepin-2-one?
A4: Decomposition may be indicated by a change in color (e.g., development of a yellowish or brownish tint), a change in physical state (e.g., clumping or melting below its typical melting point), or the evolution of gas (bromine vapor, which has a characteristic sharp, bleach-like odor). If you observe any of these signs, the reagent's purity and reactivity may be compromised.
Q5: What factors can accelerate the decomposition of this compound?
A5: Several factors can lead to the decomposition of 1-Bromohexahydro-2H-azepin-2-one:
-
Exposure to Moisture (Hydrolysis): Like many N-haloamides, it can be susceptible to hydrolysis, which would liberate bromine and caprolactam.
-
Elevated Temperatures: Although it is a crystalline solid, prolonged exposure to high temperatures can cause thermal decomposition.
-
Light Exposure: Photochemical decomposition can occur, which is why storage in a light-protected container is recommended.[3]
-
Contamination: Contact with incompatible materials, such as strong oxidizing agents, can trigger decomposition.[3]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or low yields in bromination reactions. | 1. Reagent Decomposition: The 1-Bromohexahydro-2H-azepin-2-one may have degraded due to improper storage or age. 2. Solvent Purity: The presence of water or other impurities in the solvent can quench the reaction. 3. Reaction Conditions: The temperature, reaction time, or stoichiometry may not be optimal for your specific substrate. | 1. Verify Reagent Quality: Perform a quick purity check (e.g., melting point determination). If decomposition is suspected, use a fresh batch of the reagent. 2. Use Anhydrous Solvents: Ensure your solvents are dry and of high purity. Consider using freshly distilled or commercially available anhydrous solvents. 3. Optimize Reaction Parameters: Systematically vary the reaction conditions (e.g., temperature, concentration, molar equivalents of the brominating agent) to find the optimal settings for your reaction. |
| Formation of unexpected byproducts. | 1. Side Reactions: The brominating agent might be reacting with the solvent or other functional groups in your starting material. 2. Radical Reactions: Although less common than with NBS, unwanted radical side reactions can sometimes occur, especially in the presence of light or radical initiators.[1] | 1. Solvent Selection: Choose an inert solvent that is not susceptible to bromination under your reaction conditions. 2. Control Reaction Environment: Conduct the reaction in the dark or under inert atmosphere (e.g., nitrogen or argon) to minimize light-induced or oxidative side reactions. |
| Difficulty in handling the solid reagent. | Hygroscopic Nature: The compound may be absorbing moisture from the air, leading to clumping and making accurate weighing difficult. | Proper Handling Technique: Handle the reagent in a glove box or under a stream of dry inert gas. Minimize the time the container is open to the atmosphere. |
Experimental Workflow: Purity Assessment via Melting Point Determination
This protocol outlines a fundamental step to validate the integrity of your 1-Bromohexahydro-2H-azepin-2-one before use.
Caption: Workflow for assessing the purity of 1-Bromohexahydro-2H-azepin-2-one.
Logical Troubleshooting Flow for Failed Reactions
When a reaction involving 1-Bromohexahydro-2H-azepin-2-one fails, a systematic approach to troubleshooting is essential.
Caption: A logical decision tree for troubleshooting reactions.
References
-
PubChem. 1-Bromohexahydro-2H-azepin-2-one. [Link]
Sources
Troubleshooting low regioselectivity in aromatic bromination with N-Bromocaprolactam
Welcome to the technical support center for N-Bromocaprolactam (NBC) applications. This guide is designed for researchers, chemists, and drug development professionals who are leveraging NBC for aromatic bromination and encountering challenges with regioselectivity. As a milder and often more selective alternative to reagents like N-Bromosuccinimide (NBS), NBC offers significant advantages, particularly in complex molecule synthesis.[1] However, achieving the desired isomeric purity requires a nuanced understanding of the reaction mechanism and the factors that govern its outcome.
This document moves beyond standard protocols to provide in-depth troubleshooting advice, rooted in the fundamental principles of electrophilic aromatic substitution. Here, you will find answers to common problems, explanations for unexpected results, and actionable strategies to optimize your reactions for the highest possible regioselectivity.
Troubleshooting Guide: Enhancing Regioselectivity
This section addresses specific experimental challenges in a question-and-answer format, providing both a diagnosis and a solution grounded in chemical principles.
Q1: My bromination of an activated aromatic ring is yielding a mixture of ortho and para isomers. How can I significantly favor the para product?
A1: This is a classic challenge in electrophilic aromatic substitution (EAS), governed by a delicate balance between electronic and steric effects.
Underlying Principles: For aromatic rings with electron-donating groups (activating groups), the ortho and para positions are electronically activated towards electrophilic attack.[2] The positive charge in the intermediate arenium ion (σ-complex) is stabilized by resonance involving the substituent's lone pairs, making these pathways far more favorable than meta attack.[3]
Often, the ortho position is statistically favored (two available sites vs. one para site), but it is also more sterically hindered. The para position, being less crowded, is often the thermodynamically more stable product. Your goal is to create conditions that allow the reaction to proceed under thermodynamic control.
Troubleshooting Steps & Causality:
-
Lower the Reaction Temperature: This is the most critical and effective variable to adjust.[4] Lowering the temperature decreases the available kinetic energy, making it more difficult for the reaction to overcome the activation barrier for the sterically hindered ortho attack.[3] The reaction is therefore guided towards the lower-energy transition state leading to the more stable para isomer.
-
Change the Solvent: The solvent can influence the transition state energies.
-
Non-coordinating, bulky solvents (e.g., hexane, carbon tetrachloride) can increase the effective steric bulk of the electrophile-solvent complex, further disfavoring attack at the ortho position.
-
Protic solvents can solvate the electrophile and intermediates, but their effects can be complex. An experimental screen is often necessary.
-
-
Consider a Heterogeneous Catalyst: Shape-selective catalysts like zeolites can be highly effective.[4] The pores and channels within the zeolite structure can sterically preclude the formation of the bulkier ortho-substituted transition state, allowing the substrate to be brominated almost exclusively at the para position.[4][5]
Experimental Protocol: Optimizing para-Selectivity via Temperature Control
This protocol provides a systematic approach to finding the optimal temperature for maximizing the para/ortho ratio.
-
Reaction Setup: In parallel reaction vials, dissolve your aromatic substrate (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Cooling: Place each vial in a cooling bath set to a different temperature (e.g., 25°C, 0°C, -20°C, and -40°C). Allow the solutions to equilibrate for 15 minutes.
-
Reagent Addition: Add a solution of N-Bromocaprolactam (1.05 eq) dropwise to each vial. If the reaction is known to be slow, a catalytic amount of a mild acid (e.g., HBF₄) can be included.
-
Monitoring: Stir the reactions at their respective temperatures and monitor the progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Quenching & Workup: Once the starting material is consumed, quench the reactions with a saturated aqueous solution of sodium thiosulfate. Perform a standard aqueous workup and extraction.
-
Analysis: Analyze the crude product mixture from each reaction by ¹H NMR or GC to determine the precise para/ortho isomer ratio.
Q2: I'm attempting to brominate a deactivated aromatic ring, but the reaction is either extremely slow or doesn't proceed at all. How can I facilitate the reaction without resorting to harsh conditions that might degrade my material?
A2: Brominating electron-poor rings is challenging because the nucleophilicity of the aromatic π-system is significantly reduced. The key is to increase the electrophilicity of the bromine source without creating an uncontrollably reactive system.
Underlying Principles: Deactivating groups withdraw electron density from the ring, raising the activation energy for the rate-determining step of EAS: the attack of the aromatic ring on the electrophile.[2][6] N-Bromocaprolactam, being a milder agent, may not be sufficiently electrophilic on its own to react with a strongly deactivated substrate.
Troubleshooting Steps & Causality:
-
Introduce a Lewis Acid Catalyst: A Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) can coordinate to the carbonyl oxygen of N-Bromocaprolactam.[6][7] This coordination polarizes the N-Br bond, making the bromine atom significantly more electropositive and thus a much stronger electrophile, capable of reacting with the deactivated ring.[7] Start with catalytic amounts and screen different Lewis acids, as some may be more effective or less prone to causing side reactions.
-
Use a Strong Protic Acid: Strong acids like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) can protonate the carbonyl oxygen of NBC.[8] Similar to the action of a Lewis acid, this makes the bromine atom more electrophilic and can accelerate the reaction.
-
Increase the Temperature Moderately: While lowering the temperature is key for selectivity in activated systems, a modest increase in temperature may be necessary to provide sufficient energy to overcome the high activation barrier associated with deactivated substrates. This should be done cautiously and with careful monitoring to avoid decomposition.
Factors Influencing Regioselectivity in Aromatic Bromination
The following diagram illustrates the key experimental variables and substrate properties that collectively determine the regiochemical outcome of the reaction.
Caption: Key factors governing regioselectivity in aromatic bromination.
Frequently Asked Questions (FAQs)
What are the main advantages of N-Bromocaprolactam (NBC) over N-Bromosuccinimide (NBS)?
N-Bromocaprolactam is generally considered a milder brominating agent than NBS. This can be highly advantageous for sensitive substrates that might be prone to oxidation or decomposition under more aggressive conditions. Furthermore, some reactions with NBC proceed efficiently without the need for radical initiators like AIBN or light, which can help avoid unwanted side reactions such as benzylic bromination.[1][9]
What is the fundamental mechanism of aromatic bromination with N-Bromocaprolactam?
The reaction proceeds via the classical electrophilic aromatic substitution (EAS) mechanism.[4][6]
-
Generation of the Electrophile: The N-Br bond of NBC is polarized, making the bromine atom electrophilic (δ+). This electrophilicity can be enhanced by an acid catalyst.
-
Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophilic bromine atom. This is the rate-determining step and results in the formation of a positively charged resonance-stabilized carbocation known as an arenium ion or σ-complex.
-
Deprotonation: A weak base (e.g., the caprolactam anion, solvent) removes a proton from the carbon atom that bears the new bromine, restoring the aromaticity of the ring and yielding the final brominated product.[6]
How can I troubleshoot a reaction that is producing polybrominated products?
Polybromination occurs when the mono-brominated product is still sufficiently activated to react further with the brominating agent.
-
Reduce Stoichiometry: Use a slight excess or even a 1:1 ratio of the aromatic substrate to N-Bromocaprolactam.
-
Slow Addition: Add the N-Bromocaprolactam solution slowly to the reaction mixture to maintain a low instantaneous concentration of the brominating agent.
-
Lower Temperature: As with improving regioselectivity, lowering the temperature will decrease the reaction rate and can help prevent over-bromination.
Troubleshooting Workflow: A Decision Tree
This workflow provides a logical path for diagnosing and solving issues with regioselectivity.
Caption: A decision tree for troubleshooting low regioselectivity.
References
-
Li, H.-J.; Wu, Y.-C.; Dai, J.-H.; Song, Y.; Cheng, R.; Qiao, Y. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]
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Li, H.-J.; Wu, Y.-C.; Dai, J.-H.; Song, Y.; Cheng, R.; Qiao, Y. (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]
-
Ashenhurst, J. Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. [Link]
-
Ashenhurst, J. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
MANAC Inc. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. [Link]
-
LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Chem Help ASAP. electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Ashenhurst, J. The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. Common Organic Chemistry. [Link]
-
Shang, C.; et al. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Publishing. [Link]
-
Maleki, A.; et al. Introduction of efficient catalytic system for the regioselective aerobic bromination of aromatic compounds. Taylor & Francis Online. [Link]
-
The Organic Chemistry Tutor. 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
-
Quora. What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? [Link]
-
ResearchGate. Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. [Link]
-
ResearchGate. Application of N-Halo Reagents in Organic Synthesis. [Link]
-
Stock, L. M.; Himoe, A. Solvent effects in the bromination of neopentylbenzene, tert-butylbenzene, toluene, and benzene in aqueous trifluoroacetic acid. Journal of the American Chemical Society. [Link]
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Technical Support Center: Managing Exothermic Reactions in the Large-Scale Synthesis of 1-Bromohexahydro-2H-azepin-2-one
Welcome to the Technical Support Center for the synthesis of 1-Bromohexahydro-2H-azepin-2-one, also known as N-Bromocaprolactam. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the highly exothermic nature of this reaction on a large scale. The following information is curated to ensure scientific integrity and provide actionable solutions to common challenges encountered in the laboratory and pilot plant settings.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of 1-Bromohexahydro-2H-azepin-2-one so exothermic?
A1: The synthesis of 1-Bromohexahydro-2H-azepin-2-one is a bromination reaction, which is inherently exothermic. The reaction involves the formation of a new nitrogen-bromine bond, which releases a significant amount of energy.[1][2] The high reactivity of brominating agents contributes to the rapid generation of heat.[1] Without proper control, this heat can accumulate, leading to a dangerous increase in temperature and pressure.[3][4]
Q2: What are the primary hazards associated with a poorly controlled exothermic reaction in this synthesis?
A2: The principal hazard is a runaway reaction , a scenario where the rate of heat generation exceeds the rate of heat removal.[3][4] This can result in:
-
Rapid Temperature and Pressure Increase: Potentially exceeding the limits of the reaction vessel, leading to rupture or explosion.[3]
-
Thermal Decomposition: The starting material, ε-caprolactam, and the product, 1-Bromohexahydro-2H-azepin-2-one, can decompose at elevated temperatures, releasing toxic and flammable gases.[5][6][7]
-
Side Reactions: Higher temperatures can promote the formation of unwanted byproducts, reducing the purity and yield of the desired product.
Q3: What are the early warning signs of a potential runaway reaction?
A3: Vigilant monitoring is crucial. Early warning signs include:
-
A sudden, uncontrolled increase in the internal reaction temperature.
-
A noticeable rise in the pressure of the reaction vessel.[3]
-
A change in the color or viscosity of the reaction mixture.
-
An increased rate of off-gassing.[4]
Q4: Are there safer alternatives to traditional brominating agents for this synthesis?
A4: Yes, while reagents like molecular bromine (Br₂) are effective, they are also highly toxic and corrosive.[1][8] N-Bromosuccinimide (NBS) is a solid and often considered a safer, easier-to-handle alternative for brominations.[9] However, it's important to note that reactions with NBS are also exothermic and require careful temperature control.[2][10] 1-Bromohexahydro-2H-azepin-2-one itself can be used as a milder brominating agent in some applications.[11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the large-scale synthesis of 1-Bromohexahydro-2H-azepin-2-one.
| Issue | Possible Causes | Solutions & Preventative Measures |
| Rapid, Uncontrolled Temperature Spike | 1. Rate of brominating agent addition is too fast. 2. Inadequate cooling capacity. 3. High concentration of reactants. | 1. Stop the addition of the brominating agent immediately. 2. Ensure the cooling system is functioning optimally and the reactor is adequately submerged in the cooling bath.[12] 3. Increase the stirring speed to improve heat transfer. 4. If necessary, add more pre-chilled solvent to dilute the reaction mixture. |
| Low Product Yield | 1. Incomplete reaction. 2. Formation of side products due to high temperatures. 3. Loss of product during workup and isolation.[13] | 1. Monitor the reaction progress using techniques like TLC or in-situ monitoring to ensure completion.[14][15][16] 2. Maintain a consistent and low reaction temperature. 3. Optimize the workup and purification steps to minimize product loss.[13] |
| Formation of Impurities | 1. Reaction temperature is too high. 2. Presence of moisture or other contaminants in reagents or solvents.[17] 3. Radical side reactions initiated by light.[18][19] | 1. Implement precise temperature control. 2. Use dry solvents and high-purity reagents. 3. Protect the reaction from light by covering the reaction vessel with aluminum foil or using an amber glass reactor.[18] |
| Difficulty Initiating the Reaction | 1. Reaction temperature is too low. 2. Impurities in the starting materials are inhibiting the reaction. | 1. Slightly and cautiously increase the temperature in small increments. 2. Ensure the purity of the ε-caprolactam and the brominating agent. |
Experimental Protocol: Safe Addition of Brominating Agent
This protocol outlines a method for the controlled addition of the brominating agent to manage the exotherm.
-
Reactor Setup:
-
Cooling:
-
Circulate a coolant through the reactor jacket to pre-cool the vessel to the desired reaction temperature (typically between 0 and 5 °C).[12]
-
-
Reagent Preparation:
-
Dissolve the ε-caprolactam in a suitable, dry solvent in the reactor.
-
In the dropping funnel, prepare a solution of the brominating agent in the same solvent.
-
-
Controlled Addition:
-
Begin stirring the ε-caprolactam solution.
-
Slowly add the brominating agent solution dropwise from the dropping funnel.
-
Continuously monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C).
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at the set temperature and monitor for completion.
-
Visualization of Experimental Workflow
Caption: Workflow for Safe Addition of Brominating Agent.
Decision-Making for Exotherm Control
Caption: Decision Tree for Managing Temperature Excursions.
Process Analytical Technology (PAT) for Enhanced Safety and Control
Implementing Process Analytical Technology (PAT) can significantly improve the safety and control of exothermic reactions.[14][22] PAT tools provide real-time data on critical process parameters, enabling proactive control.[14][23]
-
In-situ Spectroscopy (FTIR, Raman): These techniques can monitor the concentration of reactants and products in real-time, providing insights into reaction kinetics and helping to identify the endpoint accurately.[15][16]
-
Automated Calorimetry: Reaction calorimeters can measure the heat flow of the reaction in real-time, providing a direct measure of the reaction's exothermicity and helping to identify safe operating conditions.
-
Online Chromatography (HPLC): Can provide near real-time analysis of the reaction mixture, allowing for precise tracking of product formation and impurity profiles.[14]
By integrating these technologies, a more robust and safer process can be developed, minimizing the risks associated with large-scale exothermic reactions.
References
-
Achieve Chem. (2025, March 8). What Are The Best Methods For Cooling A Chemical Glass Reactor?[Link]
-
Asynt. (2024, September 3). What are the best tools for cooling chemical reactions?[Link]
-
LNEYA. (n.d.). Best Practices and Technologies for Reactor Temperature Control in Chemical Reactions. [Link]
-
De Rop, V., et al. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. [Link]
-
Reddit. (2023, October 16). What would be the best cooling medium for reactors operating at 890°C and 5 bar? Reactions within the reactor are exothermic. Would it be possible to use cooling water?[Link]
-
De Rop, V., et al. (2025, October 16). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]
-
Scientific Update. (2024, February 19). A Dangerous Bromance. [Link]
-
Science Forums. (2012, March 1). Preventing a bromination reaction from going radical. [Link]
-
Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. [Link]
-
Sciencemadness Discussion Board. (2007, November 26). Learning to respect NBS the hard way. [Link]
-
American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. [Link]
-
Reddit. (2016, May 2). Flask after a runaway NBS bromination. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. [Link]
-
ResearchGate. (2025, August 7). Incompatibilities between N-Bromosuccinimide and Solvents. [Link]
-
Chimica Oggi - Chemistry Today. (2015, March). Process Analytical Technology: tools and applications in pharmaceutical manufacturing. [Link]
-
Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. [Link]
-
RSC Publishing. (2020, September 14). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. [Link]
-
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. [Link]
-
ACS Publications. (n.d.). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - epsilon-Caprolactam. [Link]
-
PubChem. (n.d.). 1-Bromohexahydro-2H-azepin-2-one. [Link]
-
ResearchGate. (2025, August 6). Thermogravimetric analysis of poly(ε-caprolactam) and poly[(ε-caprolactam)- co-(ε-caprolactone)] polymers. [Link]
-
EPA. (n.d.). Caprolactam. [Link]
-
NIST. (n.d.). 2H-Azepin-2-one, hexahydro-1-methyl-. [Link]
-
Kaimosi BioChem Tech Co., Ltd. (n.d.). 105-60-2|2H-Azepin-2-one,hexahydro-. [Link]
-
PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-. [Link]
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N-Bromocaprolactam Stability: A Technical Guide for Researchers
Welcome to the technical support center for N-Bromocaprolactam. This guide is designed for researchers, scientists, and professionals in drug development who utilize N-Bromocaprolactam in their experimental workflows. As a reagent analogous to the more commonly known N-Bromosuccinimide (NBS), N-Bromocaprolactam offers unique reactivity profiles but also presents challenges related to its stability.[1][2] Improper storage and handling can lead to decomposition, compromising the reagent's purity and affecting experimental outcomes.
This document provides in-depth, evidence-based answers to frequently asked questions and troubleshooting scenarios to ensure the integrity of your N-Bromocaprolactam and the reproducibility of your results.
Frequently Asked Questions (FAQs)
What are the primary factors that cause N-Bromocaprolactam to decompose?
The stability of N-Bromocaprolactam is primarily influenced by three main factors: temperature, light, and moisture. The nitrogen-bromine (N-Br) bond in the molecule is inherently weak and susceptible to cleavage under various conditions.[3]
-
Thermal Decomposition: Elevated temperatures can induce homolytic cleavage of the N-Br bond, generating a caprolactamyl radical and a bromine radical.[3] These reactive radical species can then initiate further decomposition reactions. While N-Bromocaprolactam is a crystalline solid with a melting point of 64–66°C, thermal decomposition can occur at temperatures below its melting point, especially over prolonged periods.[2]
-
Photolytic Decomposition: Exposure to light, particularly in the UV spectrum, can also trigger the homolytic cleavage of the N-Br bond, similar to thermal decomposition.[4][5] This process, known as photodecomposition, can lead to a significant loss of active bromine content in the reagent.
-
Hydrolysis: N-Bromocaprolactam can react with water, leading to hydrolysis. This reaction can be catalyzed by both acidic and basic conditions and results in the formation of caprolactam and hypobromous acid.[6][7] The presence of moisture is a critical factor in the degradation of the compound. The parent compound, caprolactam, is known to be hygroscopic.[8]
What is the tell-tale sign of N-Bromocaprolactam decomposition?
Pure N-Bromocaprolactam is a white to off-white crystalline solid.[9] A noticeable discoloration, typically a yellowish or brownish hue, is a strong indicator of decomposition. This color change is often due to the formation of molecular bromine (Br₂), which has a characteristic brown color. For N-bromo compounds like NBS, a brownish color is a sign of decomposition.[10]
How should I properly store my N-Bromocaprolactam?
To mitigate decomposition and maintain the reagent's integrity, proper storage is crucial. The following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition by reducing the rate of homolytic cleavage of the N-Br bond.[10] |
| Light | Store in an amber or opaque container | Protects the compound from photolytic decomposition initiated by UV and visible light.[4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container. | Prevents exposure to moisture, thereby inhibiting hydrolysis.[8][10] Using a desiccator can provide additional protection. |
| pH | Avoid contact with strong acids or bases. | Both acidic and basic conditions can catalyze the hydrolysis of the N-Br bond.[7] |
Can I still use my N-Bromocaprolactam if it has slightly discolored?
Using discolored N-Bromocaprolactam is generally not recommended, as the discoloration indicates a loss of purity and the presence of decomposition products. These impurities can lead to unpredictable reactivity and side reactions in your experiments. For sensitive applications, it is always best to use a fresh, pure sample. For less sensitive reactions, it may be possible to purify the reagent, for example, by recrystallization, a technique sometimes used for impure NBS.[11] However, it is crucial to first verify the purity of the recrystallized material before use.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with N-Bromocaprolactam.
Scenario 1: My bromination reaction is sluggish or incomplete.
-
Potential Cause: The N-Bromocaprolactam may have decomposed, leading to a lower active bromine content.
-
Troubleshooting Steps:
-
Assess Reagent Quality: Check the appearance of your N-Bromocaprolactam. If it is discolored, it has likely degraded.
-
Verify Purity: If you suspect decomposition, you can perform a purity check using a method like iodometric titration to determine the active bromine content.
-
Use a Fresh Batch: If the purity is confirmed to be low, discard the old batch and use a fresh, properly stored container of N-Bromocaprolactam.
-
Scenario 2: I am observing unexpected side products in my reaction.
-
Potential Cause: Decomposition products of N-Bromocaprolactam could be participating in side reactions. For instance, the formation of molecular bromine can lead to different bromination pathways than the intended radical or electrophilic bromination.
-
Troubleshooting Steps:
-
Analyze Side Products: If possible, identify the structure of the side products. This can provide clues about the decomposition pathway that occurred.
-
Review Storage Conditions: Ensure that your N-Bromocaprolactam has been stored according to the recommended guidelines to minimize future decomposition.
-
Consider Reaction Conditions: N-Bromocaprolactam is noted as a milder alternative to NBS and may not require radical initiators.[2] Ensure your reaction conditions are optimized for this specific reagent.
-
Experimental Protocols
Protocol 1: Purity Assessment of N-Bromocaprolactam via Iodometric Titration
This protocol provides a method to determine the active bromine content of your N-Bromocaprolactam.
Materials:
-
N-Bromocaprolactam sample
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Distilled water
-
Erlenmeyer flask
-
Burette
Procedure:
-
Accurately weigh approximately 100-150 mg of the N-Bromocaprolactam sample into a clean, dry Erlenmeyer flask.
-
Add 25 mL of glacial acetic acid and swirl to dissolve the sample.
-
Add 25 mL of distilled water and 1 g of potassium iodide.
-
Stopper the flask and swirl gently. Place the flask in the dark for 5-10 minutes. The solution should turn a dark yellow-brown due to the liberation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue-black color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the purity of the N-Bromocaprolactam using the following formula:
% Purity = (V × N × EW) / (W × 10)
Where:
-
V = Volume of Na₂S₂O₃ solution used (in mL)
-
N = Normality of the Na₂S₂O₃ solution
-
EW = Equivalent weight of N-Bromocaprolactam (Molecular Weight / 2)
-
W = Weight of the N-Bromocaprolactam sample (in g)
-
Visualizing Decomposition Pathways
The following diagram illustrates the primary decomposition pathways of N-Bromocaprolactam and the preventative measures.
Caption: Key factors leading to N-Bromocaprolactam decomposition and preventative storage measures.
References
- J. C. Scaiano, J. C. Netto-Ferreira. An investigation of the photodecomposition of N-bromosuccinimide; the generation and reactivity of succinimidyl radical. Canadian Journal of Chemistry.
- Y. L. Chow, D. C. Zhao. Direct and Bromine-atom Initiated Photodecompositions of N-acetyl-N-bromo-hexanamide. Journal of the Chemical Society, Perkin Transactions 2.
- CymitQuimica. N-Bromocaprolactam.
- BenchChem. A Comparative Guide to the Reactivity of N-Bromoamides in Organic Synthesis.
- Enamine. N-Bromocaprolactam.
- Santa Cruz Biotechnology. N-Bromo-ε-caprolactam.
- DOMO Chemicals.
- Dr. Tanmoy Biswas. NBS (Br+/Br radical)
- ACS Publications. Notes- N-Bromocaprolactam. The Journal of Organic Chemistry.
- Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Wikipedia. N-Bromosuccinimide.
- G. B. A. L. M. T. G. S. G. M. G. Reinisch. Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. Die Angewandte Makromolekulare Chemie.
- ScienceDirect. N-Bromosuccinimide.
- A. A. A. A. A. M. H. A. S. A. A. A. Al-khalidi. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Bromocaprolactam - Enamine [enamine.net]
- 3. youtube.com [youtube.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Direct and bromine-atom initiated photodecompositions of N-acetyl-N-bromohexanamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. domochemicals.com [domochemicals.com]
- 9. CAS 2439-83-0: N-Bromocaprolactam | CymitQuimica [cymitquimica.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Column chromatography techniques for purifying N-Bromocaprolactam reaction products
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of N-Bromocaprolactam. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity for this critical reagent.
A. Safety First: Handling N-Bromocaprolactam and Associated Reagents
Before beginning any purification protocol, it is imperative to acknowledge the potential hazards. N-Bromocaprolactam, like other N-bromoimide reagents, is a reactive compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[1]
-
Ventilation: Handle solid N-Bromocaprolactam and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[3] N-bromo compounds can be irritants.
-
Waste Disposal: Dispose of all chemical waste, including solvents and used silica gel, in accordance with your institution's hazardous waste disposal procedures.[4]
B. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the column chromatography of N-Bromocaprolactam reaction mixtures.
Question 1: My initial TLC analysis is confusing. I see multiple spots and I'm not sure which one is N-Bromocaprolactam.
Answer: Properly identifying your target compound on a Thin-Layer Chromatography (TLC) plate is the most critical first step. N-Bromocaprolactam is significantly less polar than its precursor, ε-caprolactam.
-
Co-spotting: The most reliable method is to "co-spot" your crude reaction mixture alongside a spot of the starting material (ε-caprolactam) on the same TLC plate. The product spot should have a higher Rf value (it will travel further up the plate) than the highly polar caprolactam spot.
-
Visualization Techniques:
-
UV Light: N-Bromocaprolactam may be UV active and visible under a 254 nm UV lamp.[5]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will visualize most organic compounds as brownish-yellow spots.[5]
-
Potassium Permanganate (KMnO₄) Stain: This is a highly effective stain for compounds that can be oxidized. N-Bromocaprolactam and many organic byproducts will appear as yellow spots on a purple background. This is often more sensitive than UV for this class of compound.
-
Ceric Ammonium Molybdate (CAM) Stain: Another general-purpose stain that can be effective.
-
Question 2: I'm getting poor separation between my product and a persistent impurity. How can I improve the resolution?
Answer: Poor separation is typically a mobile phase issue. The goal is to find a solvent system where the Rf of your product is around 0.25-0.35, and the Rf of the impurity is as different as possible.[6]
-
Adjusting Mobile Phase Polarity:
-
If spots are too high (high Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., move from 80:20 Hexane:Ethyl Acetate to 90:10 Hexane:Ethyl Acetate).[6]
-
If spots are too low (low Rf): Your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., move from 90:10 Hexane:Ethyl Acetate to 85:15).
-
-
Trying Different Solvent Systems: If adjusting polarity doesn't work, the impurity may have a similar polarity in that specific solvent system. Try a solvent system with different chemical properties. Common systems for compounds of moderate polarity include:
-
Hexane / Ethyl Acetate (Most common starting point)
-
Hexane / Dichloromethane[7]
-
Toluene / Ethyl Acetate
-
-
Consider the Stationary Phase: While silica gel is standard, if an impurity is co-eluting persistently, it may have a very similar polarity. In rare cases, switching to a different stationary phase like alumina could alter the selectivity of the separation.[8] Alumina is generally more polar than silica.
Question 3: My product appears to be decomposing on the column. The collected fractions are discolored or show new, lower Rf spots on TLC.
Answer: N-bromo compounds can exhibit instability, particularly in the presence of acidic media.[9] Standard silica gel is slightly acidic and can sometimes catalyze the decomposition of sensitive compounds.
-
Speed is Key: Use flash chromatography with positive air or nitrogen pressure to minimize the time the compound spends on the stationary phase.[10] Do not rely on slower gravity chromatography.
-
Deactivate the Silica: If decomposition is suspected, you can create a less acidic stationary phase. Prepare your silica slurry in the non-polar solvent containing 0.5-1% triethylamine (Et₃N) by volume. This will neutralize the acidic sites on the silica surface. Caution: This will significantly alter the elution profile, so you must re-optimize your mobile phase using TLC plates that have also been dipped in this triethylamine solution.
-
Temperature Control: After elution, immediately remove the solvent on a rotary evaporator at a low temperature (≤ 30°C) to prevent thermal degradation.[7]
Question 4: My compound is streaking badly on the TLC plate and the column, leading to broad peaks and poor separation.
Answer: Streaking is often caused by overloading the stationary phase or poor solubility of the compound in the mobile phase as it is being loaded.
-
Reduce Sample Load: A common mistake is loading too much crude material. For flash chromatography, a general guideline is to load an amount of crude product that is 1-5% of the total mass of the silica gel in the column.[8]
-
Use Dry Loading: Instead of dissolving your crude product in a strong solvent and loading it directly onto the column (wet loading), use the dry loading technique.
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. This ensures the compound is introduced to the column in a narrow, even band.[10]
-
C. Visual Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and solving common purification problems.
Caption: Troubleshooting workflow for N-Bromocaprolactam purification.
D. Frequently Asked Questions (FAQs)
-
Q: What are the most likely impurities in my N-Bromocaprolactam synthesis?
-
Q: Can I use reversed-phase chromatography for this purification?
-
A: While possible, normal-phase chromatography on silica gel is the standard and most cost-effective method for this type of small organic molecule. Reversed-phase is typically used for more polar compounds and is generally more expensive.
-
-
Q: How do I know when my product has finished eluting from the column?
-
A: You must monitor the elution by collecting fractions and analyzing them by TLC. Continue eluting with your chosen mobile phase until the product spot is no longer visible in the collected fractions. Then, you can increase the solvent polarity (a "flush") to elute any remaining, more polar impurities off the column.
-
-
Q: My purified N-Bromocaprolactam has a lower than expected melting point. Is it impure?
-
A: Yes, a depressed and broadened melting point is a classic indicator of impurities.[11] Even small amounts of contaminants can significantly lower the melting point. Re-purification or recrystallization may be necessary.
-
E. Summary of Recommended Chromatography Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (40-63 µm particle size) | Standard, cost-effective choice for normal-phase chromatography. The specified particle size is optimal for flash chromatography, balancing resolution and flow rate.[10] |
| Typical Mobile Phase | Hexane / Ethyl Acetate | A good starting point with easily tunable polarity. Begin with low polarity (e.g., 95:5) and increase the ethyl acetate percentage as needed based on TLC.[7] |
| Alternative Mobile Phase | Hexane / Dichloromethane | Offers different selectivity compared to ethyl acetate and can sometimes provide better separation from certain impurities.[7] |
| Sample Loading | Dry Loading | Strongly recommended to ensure a narrow sample band and prevent issues from dissolving the crude product in a strong solvent, which can degrade separation quality.[10] |
| Elution Mode | Isocratic or Gradient | For most purifications, a single (isocratic) mobile phase identified by TLC is sufficient. If separating multiple components, a stepwise increase in solvent polarity (step gradient) can be effective.[10] |
| Detection | TLC with UV and/or KMnO₄ stain | Monitor fractions to identify which contain the pure product. Combine fractions that show a single spot corresponding to the product's Rf value.[5] |
F. Detailed Experimental Protocol: Flash Chromatography
This protocol assumes the crude product is a solid or viscous oil.
1. Determine the Optimal Mobile Phase via TLC: a. Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane). b. On a silica gel TLC plate, spot the crude mixture. c. Develop the plate in a chamber with a test solvent system (e.g., 90:10 Hexane:Ethyl Acetate). d. Visualize the plate. Adjust the solvent ratio until the desired product spot has an Rf value of approximately 0.25-0.35.[6] This is your chosen eluent.
2. Prepare the Column: a. Select a column of appropriate size for your sample amount (aim for a sample load of 1-5% of the silica mass).[8] b. Pack the column with silica gel using either the "dry pack" or "slurry" method. Ensure the silica bed is level and well-compacted.[10] c. Add a thin layer of sand on top of the silica bed to protect it.[10] d. Pre-elute the column with 2-3 column volumes of your chosen eluent, ensuring no air bubbles are trapped. Do not let the solvent level drop below the top of the sand.[10]
3. Prepare the Sample for Dry Loading: a. Weigh your crude product into a round-bottom flask. b. Dissolve it in a minimal amount of a volatile solvent (e.g., dichloromethane). c. Add silica gel (approx. 2-3 times the weight of your crude product) to the flask. d. Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
4. Load and Run the Column: a. Carefully drain the eluent in the column down to the level of the sand. b. Add the dry-loaded sample powder as an even layer on top of the sand. c. Gently add another thin layer of sand on top of the sample. d. Carefully add your eluent to fill the column, taking care not to disturb the layers. e. Using a regulated source of compressed air or nitrogen, apply gentle pressure to the top of the column to begin elution at a flow rate of about 2 inches/minute.[10] f. Begin collecting fractions immediately.
5. Analyze Fractions and Combine: a. Spot every few fractions onto TLC plates to monitor the elution of your product. b. Once the product begins to elute, analyze every fraction. c. Combine all fractions that contain only the pure product. d. Remove the solvent from the combined pure fractions under reduced pressure at low temperature (≤ 30°C).
G. References
-
Fisher Scientific. (2025). Safety Data Sheet: ε-Caprolactam. Retrieved from Fisher Scientific SDS portal.
-
TCI Chemicals. (2024). Safety Data Sheet: N-Acetyl-ε-caprolactam. Retrieved from TCI Chemicals SDS portal.
-
DOMO Chemicals. (2022). Safety Data Sheet: ε-Caprolactam. Retrieved from DOMO Chemicals SDS portal.
-
Biosynth. (2022). Safety Data Sheet: ε-Caprolactam. Retrieved from Biosynth SDS portal.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Acetylcaprolactam. Retrieved from Thermo Fisher Scientific SDS portal.
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim - Blog. Retrieved from [Link]
-
Manipal Research Portal. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Taub, B., & Hino, J. B. (1960). Notes- N-Bromocaprolactam. The Journal of Organic Chemistry, 25(2), 263–264. [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-DIBROMO-2-PYRONE. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
International Journal of Engineering Development and Research. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2025). Studies in Stability Indicating Chromatographic Method Development and Validation. Retrieved from [Link]
-
Gáspár, A., & Andrási, M. (2010). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia, 58(4), 409-416. Retrieved from [Link]
-
D'Agostino, M., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. Molecules, 28(19), 6890. [Link]
-
Pyka-Pająk, A., & Dołowy, M. (2020). Detection Progress of Selected Drugs in TLC. BioMed Research International, 2020, 8492403. [Link]
-
Teledyne ISCO. (2024, December 6). Flash chromatography method development without TLC plates?! Is it possible? [Video]. YouTube. Retrieved from [Link]
-
BenchChem. (2025). Common impurities in N-Bromoacetamide and how to remove them. Retrieved from BenchChem Technical Support.
-
Lange, J. P., et al. (2019). Crystallization-Based Separation of ε-Caprolactam from a Depolymerization Reaction Mixture. Chemie Ingenieur Technik, 91(11), 1632-1638. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. domochemicals.com [domochemicals.com]
- 3. cpachem.com [cpachem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sorbtech.com [sorbtech.com]
- 9. N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating N-Bromocaprolactam Reactions: A Technical Support Guide on Solvent Effects
Welcome to the Technical Support Center for N-Bromocaprolactam (NBC) applications. This guide is designed for researchers, scientists, and professionals in drug development who utilize NBC as a key brominating agent. As a milder and often more selective alternative to reagents like N-bromosuccinimide (NBS), NBC offers distinct advantages, particularly its ability to effect bromination without the need for peroxide catalysts or actinic light initiation.[1] However, the efficiency and outcome of NBC reactions are profoundly influenced by the choice of solvent.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our focus is to elucidate the causal relationships between solvent properties and reaction performance, empowering you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of N-Bromocaprolactam?
A1: N-Bromocaprolactam is a versatile electrophilic brominating reagent with a range of applications in organic synthesis.[1] Its primary uses include:
-
Bromination of aromatic compounds: Particularly for activated aromatic rings.
-
Oxidation of alcohols: Converting secondary alcohols to ketones.
-
Selective bromination of specific heterocycles: Such as isatins.[1]
-
Gold-catalyzed bromocyclization reactions: For example, with allenes to produce enantioenriched vinyl bromides.[1]
Q2: How does N-Bromocaprolactam differ from N-Bromosuccinimide (NBS)?
A2: While both are N-bromo imides used for bromination, NBC is generally considered a milder reagent.[1] A key difference is that NBC typically does not require radical initiators like peroxides or UV light for reactions to proceed, which can be advantageous when working with sensitive substrates.[1] This suggests that its reaction pathways can be more readily tuned through solvent choice.
Q3: Is a Lewis acid catalyst necessary for aromatic bromination with NBC?
A3: For many activated aromatic substrates, a Lewis acid catalyst is not required and may even lead to over-bromination or side reactions. The methoxy group in a compound like anisole, for instance, is strongly activating, making the substrate susceptible to electrophilic attack with NBC alone.[2] Careful control of stoichiometry and reaction temperature are often more critical for achieving high selectivity.
Troubleshooting Guide: Solvent-Related Issues
Issue 1: Low Yield in Allylic or Benzylic Bromination
Symptoms:
-
Incomplete conversion of starting material.
-
Formation of multiple products, including addition of bromine across double bonds.
Root Cause Analysis: Allylic and benzylic brominations with N-bromo reagents typically proceed through a radical chain mechanism. The choice of solvent is critical in favoring this pathway over competing ionic reactions.
Troubleshooting Steps:
-
Solvent Selection:
-
Recommended: Nonpolar, aprotic solvents are generally the best choice for radical brominations. Carbon tetrachloride (CCl₄) has been traditionally used for these reactions with NBS and provides a good starting point for NBC, as it disfavors the formation of ionic intermediates.[3] However, due to its toxicity and environmental concerns, safer alternatives are preferred.
-
Alternatives to CCl₄: Consider using cyclohexane or 1,2-dichloroethane. For substrates soluble in alkanes, hexanes can also be an effective choice.
-
Caution with Polar Solvents: Polar solvents, especially protic ones like water or alcohols, can promote ionic pathways, leading to the formation of bromohydrins or other undesired byproducts. Polar aprotic solvents like acetonitrile may give moderate yields but can also introduce ionic character to the reaction, potentially leading to side products.
-
-
Reaction Initiation:
-
While NBC is known to not strictly require initiators, if radical formation is sluggish, gentle heating or irradiation with a broad-spectrum light source can be beneficial. For thermally sensitive substrates, a chemical initiator like AIBN (azobisisobutyronitrile) can be added in catalytic amounts, though this should be done with caution to avoid uncontrolled reactions.[3]
-
-
Monitoring the Reaction:
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Bromination
Symptoms:
-
Formation of a mixture of ortho, meta, and para isomers.
-
Over-bromination, leading to di- or poly-brominated products.
Root Cause Analysis: Electrophilic aromatic substitution is highly sensitive to the electronic nature of the substrate and the reaction conditions. The solvent plays a crucial role in stabilizing the charged intermediates (arenium ions) and modulating the reactivity of the brominating agent.
Troubleshooting Steps:
-
Solvent Polarity:
-
For High para-Selectivity: In many cases, polar aprotic solvents like acetonitrile can enhance para-selectivity for activated arenes.[6] This is attributed to the solvent's ability to stabilize the transition state leading to the para-isomer.
-
Protic Solvents: Polar protic solvents such as acetic acid can also be effective. They can protonate the N-bromo reagent, increasing its electrophilicity, and stabilize the charged intermediates.
-
Nonpolar Solvents: Nonpolar solvents like hexane generally disfavor ionic reactions and may lead to slower reaction rates or require higher temperatures.
-
-
Temperature Control:
-
Stoichiometry:
-
Carefully control the stoichiometry, using a 1:1 molar ratio of the aromatic substrate to NBC to minimize over-bromination.[2] Slow, dropwise addition of a solution of NBC to the substrate can help maintain a low concentration of the brominating agent.
-
Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly
Symptoms:
-
No discernible product formation after a reasonable amount of time.
-
Starting material remains largely unconsumed.
Root Cause Analysis: Poor solubility of reactants or insufficient activation of the N-Bromocaprolactam can lead to stalled reactions. The thermal stability of NBC in the chosen solvent at the reaction temperature might also be a factor, although specific data for NBC is limited.
Troubleshooting Steps:
-
Solubility Check:
-
Solvent and Temperature Adjustment:
-
If the reaction is intended to be ionic (e.g., electrophilic aromatic substitution) and is sluggish in a nonpolar solvent, switch to a polar aprotic (e.g., acetonitrile, DMF) or polar protic (e.g., acetic acid) solvent to facilitate the reaction.
-
Gently warming the reaction mixture can increase the rate, but this should be done cautiously to avoid side reactions or degradation. The thermal stability of related N-substituted caprolactam derivatives has been studied, suggesting the ring system is robust, but the N-Br bond is the reactive site.[8]
-
Data Summary and Visualization
Table 1: Qualitative Solvent Effects on N-Bromocaprolactam Reactions
| Reaction Type | Solvent Class | Recommended Solvents | Anticipated Outcome | Rationale |
| Allylic/Benzylic Bromination | Nonpolar Aprotic | Cyclohexane, 1,2-Dichloroethane | High yield of desired product | Favors radical pathway, minimizes ionic side reactions. |
| Polar Aprotic | Acetonitrile | Moderate yield, potential for side products | May introduce some ionic character. | |
| Polar Protic | Water, Alcohols | Low yield, formation of byproducts | Promotes ionic pathways and reaction with the solvent. | |
| Electrophilic Aromatic Substitution | Polar Protic | Acetic Acid | Good reaction rate and selectivity | Stabilizes charged intermediates (arenium ions). |
| Polar Aprotic | Acetonitrile, Dichloromethane | Good reaction rate and selectivity | Stabilizes charged species. | |
| Nonpolar Aprotic | Hexane, Toluene | Slower reaction, may require heating | Generally disfavors ionic reactions. |
This table is based on general principles of N-bromo amide reactivity and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for Allylic Bromination
-
Dissolve the alkene substrate (1.0 equiv.) in a suitable nonpolar aprotic solvent (e.g., cyclohexane) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add N-Bromocaprolactam (1.05 equiv.) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the caprolactam byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Electrophilic Aromatic Bromination
-
Dissolve the activated aromatic substrate (1.0 equiv.) in a polar aprotic solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
In a separate flask, dissolve N-Bromocaprolactam (1.0 equiv.) in the same solvent.
-
Add the NBC solution dropwise to the cooled substrate solution over a period of 30-60 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Solvent Choice
Diagram 1: Solvent Influence on Reaction Pathway
Caption: Decision workflow for solvent selection based on the desired reaction pathway.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. N-Bromocaprolactam - Enamine [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Brominating Agents: N-Bromosuccinimide vs. 1-Bromohexahydro-2H-azepin-2-one
In the vast toolkit of synthetic organic chemistry, N-bromoamides serve as indispensable reagents for a multitude of transformations, acting as reliable sources of electrophilic or radical bromine.[1] For decades, N-Bromosuccinimide (NBS) has been the quintessential reagent for reactions like allylic and benzylic bromination. However, alternative reagents, such as 1-Bromohexahydro-2H-azepin-2-one (commonly known as N-Bromocaprolactam), offer a different reactivity profile that can be advantageous in specific synthetic contexts.
This guide provides an in-depth, objective comparison of the reactivity, selectivity, and practical handling of these two critical reagents. We will delve into their mechanistic nuances and provide field-proven experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Physical Properties and Safety Profiles
A primary distinction between these two reagents lies in their physical properties and, critically, their handling requirements. While both are crystalline solids, N-Bromocaprolactam has a significantly lower melting point and a more severe hazard profile.
| Property | N-Bromosuccinimide (NBS) | 1-Bromohexahydro-2H-azepin-2-one (N-Bromocaprolactam) |
| Structure | ||
| Molecular Formula | C₄H₄BrNO₂ | C₆H₁₀BrNO |
| Molecular Weight | 177.98 g/mol | 192.05 g/mol [2] |
| Appearance | White to off-white crystalline solid | Crystalline solid |
| Melting Point | 175-180 °C (decomposes) | 64-66 °C[3] |
| GHS Hazard Codes | H314 (Skin Corr. 1B), H302 (Acute Tox. 4), H400 (Aquatic Acute 1) | H302 (Acute Tox. 4), H314 (Skin Corr. 1B), H335 (STOT SE 3) [2] |
| Hazard Statement | Causes severe skin burns and eye damage. Harmful if swallowed. Very toxic to aquatic life. | Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[2] |
The GHS classification immediately highlights a critical consideration: N-Bromocaprolactam is designated as a respiratory irritant and is highly corrosive, demanding stringent handling protocols, including the use of a fume hood and appropriate personal protective equipment (PPE).
Reactivity and Mechanistic Landscape
The synthetic utility of both reagents stems from the polarized N-Br bond, which can cleave homolytically to generate a bromine radical (Br•) or heterolytically, making the bromine atom susceptible to nucleophilic attack. The choice of reaction conditions dictates the dominant mechanistic pathway.
N-Bromosuccinimide (NBS): The Established Workhorse
NBS is one of the most versatile brominating and oxidizing agents in organic chemistry.[4] Its reactivity is extensively documented, with two primary pathways:
-
Radical Substitution (Wohl-Ziegler Reaction): This is the hallmark reaction of NBS, used for the selective bromination of allylic and benzylic C-H bonds. The reaction proceeds via a radical chain mechanism.[5] A crucial aspect of this reaction's success is the use of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV/visible light to initiate the homolytic cleavage of the N-Br bond.[6] NBS serves to maintain a very low, steady-state concentration of molecular bromine (Br₂), which is the active chain-propagating species. This low concentration is key to favoring radical substitution over competing electrophilic addition to double bonds.[6]
-
Electrophilic Addition: In polar, protic solvents (like aqueous DMSO or THF), NBS serves as a source of electrophilic bromine (Br⁺). It reacts with alkenes to form a bromonium ion intermediate, which is then trapped by a nucleophile (e.g., water to form a bromohydrin). This pathway typically does not require a radical initiator.
1-Bromohexahydro-2H-azepin-2-one (N-Bromocaprolactam): The Milder, Initiator-Free Alternative
N-Bromocaprolactam is also an effective reagent for allylic bromination, aromatic bromination, and the oxidation of alcohols.[3][7] The most significant point of differentiation from NBS is its reactivity under thermal conditions. Multiple sources describe N-Bromocaprolactam as a milder alternative to NBS that does not require peroxide catalysts or actinic light to initiate bromination reactions .[3]
This suggests that the N-Br bond in the seven-membered caprolactam ring is more labile under thermal stress than the N-Br bond in the five-membered succinimide ring of NBS. While the overall process likely still involves a bromine radical chain analogous to the NBS reaction, the initiation step can be achieved simply by heating, obviating the need for potentially interfering initiators or specialized photochemical equipment.[8] This can be a distinct advantage when working with substrates that are sensitive to initiators or light.
The structural difference—a more flexible seven-membered ring versus a rigid five-membered ring—also influences factors like solubility and steric approach, which can lead to different selectivity profiles, although this is less documented in comparative studies.
Mechanistic Diagrams
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, we provide protocols for the allylic bromination of cyclohexene, a standard model substrate.
Protocol 1: Allylic Bromination of Cyclohexene using NBS
This protocol is a classic example of the Wohl-Ziegler reaction, requiring a radical initiator.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, light source (e.g., 100W lamp)
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add recrystallized NBS (17.8 g, 100 mmol) and AIBN (200 mg, 1.2 mmol).
-
Reagents: Add 100 mL of anhydrous CCl₄ followed by cyclohexene (8.2 g, 100 mmol).
-
Reaction: Place a 100W lamp adjacent to the flask. Heat the mixture to a gentle reflux with vigorous stirring. The reaction is initiated when the orange color of bromine appears and the solid NBS begins to be consumed. The solid succinimide byproduct will float to the surface.
-
Monitoring: Continue refluxing for approximately 60-90 minutes, or until all the dense NBS has been replaced by the less dense succinimide.
-
Workup: Cool the reaction mixture in an ice bath to 0-5 °C. Filter the mixture by vacuum filtration to remove the solid succinimide.
-
Purification: Wash the filtrate with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude 3-bromocyclohexene can be purified further by vacuum distillation.
Protocol 2: Allylic Bromination of Cyclohexene using N-Bromocaprolactam
This protocol demonstrates the key advantage of N-Bromocaprolactam: the absence of an external initiator.
Materials:
-
Cyclohexene
-
1-Bromohexahydro-2H-azepin-2-one (N-Bromocaprolactam)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Bromocaprolactam (19.2 g, 100 mmol).
-
Reagents: Add 100 mL of anhydrous CCl₄ followed by cyclohexene (8.2 g, 100 mmol).
-
Reaction: Heat the mixture to a gentle reflux with vigorous stirring. No external light source or chemical initiator is required.
-
Monitoring: The reaction progress can be monitored by the disappearance of the N-Bromocaprolactam starting material via TLC or GC analysis. The reaction is typically complete within 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature. The caprolactam byproduct is soluble in CCl₄, so filtration is not necessary.
-
Purification: Wash the reaction mixture sequentially with water, dilute sodium bisulfite solution (to quench any remaining active bromine), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude 3-bromocyclohexene can be purified further by vacuum distillation.
Conclusion and Recommendations
The choice between N-Bromosuccinimide and 1-Bromohexahydro-2H-azepin-2-one is not merely a substitution but a strategic decision based on the specific demands of the synthesis.
-
N-Bromosuccinimide (NBS) remains the go-to reagent for general-purpose bromination due to its extensive documentation, lower cost, and less severe handling profile. It is highly reliable, and its reactivity is well-understood and controllable through the use of standard initiators.
-
1-Bromohexahydro-2H-azepin-2-one (N-Bromocaprolactam) should be considered a specialist reagent. Its primary advantage is the ability to perform radical brominations thermally without the need for light or chemical initiators .[3] This makes it an excellent choice for substrates that are sensitive to AIBN or light, or for simplifying the experimental setup. However, its utility is tempered by its significantly higher hazard level, which mandates more stringent safety precautions.
For drug development professionals and researchers, NBS provides a robust and predictable starting point. However, when faced with challenging substrates or a need to avoid standard initiation conditions, N-Bromocaprolactam presents a valuable, albeit more hazardous, alternative that can unlock different reactivity and potentially cleaner reaction profiles.
References
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Schmidt, V. A., et al. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 136(41), 14389–14392. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of N-Chloro and N-Bromo Benzamides in Organic Synthesis. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of N-Haloacetamides in Synthesis. BenchChem.
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Journal of the American Chemical Society. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. J. Am. Chem. Soc.[Link]
- ResearchGate. (n.d.). Aminobromination with different N-bromoamides.
- Harris, D., Wichner, B., & Nalli, T. (n.d.). Allylic Rearrangement in NBS Bromination Reactions.
-
PubChem. (n.d.). 1-Bromohexahydro-2H-azepin-2-one. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
- ResearchGate. (1975). The Photochemical Isomerization of N-Bromo-α,β-unsaturated Lactams; An Intermolecular Allylic Bromination Process Involving a Probable Bromine Radical Chain.
-
Wang, Z., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 16599-16609. [Link]
- MANAC Inc. (2022).
- BenchChem. (n.d.).
- Santa Cruz Biotechnology. (n.d.). N-Bromo-ε-caprolactam. SCBT.
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-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]
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A Comparative Spectroscopic Guide to 1-Bromohexahydro-2H-azepin-2-one and Related Lactams
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise characterization of novel compounds is paramount. 1-Bromohexahydro-2H-azepin-2-one, also known as N-Bromocaprolactam, is a versatile reagent and an intriguing molecular scaffold. Its utility in various organic transformations necessitates a comprehensive understanding of its structural features, which can be elucidated through modern spectroscopic techniques. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Bromohexahydro-2H-azepin-2-one.
To provide a richer context and highlight the structural nuances imparted by the N-bromo functionality, this guide presents a comparative analysis with its parent compound, hexahydro-2H-azepin-2-one (ε-caprolactam), and other related derivatives. By examining the spectral shifts and patterns, we can discern the electronic and conformational effects of N-substitution on the seven-membered lactam ring. This approach not only facilitates the unambiguous identification of 1-Bromohexahydro-2H-azepin-2-one but also offers a deeper insight into the structure-property relationships within this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei provide detailed information about their local electronic environments, while coupling constants reveal connectivity.
Predicted ¹H NMR Spectral Data
While experimental spectra from commercial suppliers like Sigma-Aldrich are available, the precise chemical shifts and coupling constants are often proprietary.[1] Based on established principles of NMR spectroscopy, a predicted ¹H NMR spectrum of 1-Bromohexahydro-2H-azepin-2-one in CDCl₃ would exhibit distinct signals for the five methylene groups of the caprolactam ring.
The presence of the electronegative bromine atom attached to the nitrogen is expected to deshield the adjacent methylene group (C6-H₂) significantly, shifting its resonance downfield compared to the parent caprolactam. The protons on the carbon alpha to the carbonyl group (C2-H₂) will also be deshielded.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for 1-Bromohexahydro-2H-azepin-2-one and Comparative Compounds.
| Compound | C3-H₂ / C4-H₂ / C5-H₂ | C2-H₂ (α to C=O) | C6-H₂ (α to N) | Other |
| 1-Bromohexahydro-2H-azepin-2-one (Predicted) | ~1.7 - 1.9 (m) | ~2.6 (t) | ~3.8 (t) | |
| Hexahydro-2H-azepin-2-one (Caprolactam) | ~1.61 (m)[2] | ~2.46 (t)[2] | ~3.24 (t)[2] | ~7.19 (br s, NH)[3] |
| N-Methyl-hexahydro-2H-azepin-2-one | ~1.7 (m) | ~2.5 (t) | ~3.3 (t) | ~2.9 (s, N-CH₃) |
| N-Acetyl-hexahydro-2H-azepin-2-one | ~1.8 (m) | ~2.7 (t) | ~3.8 (t) | ~2.5 (s, COCH₃)[4] |
Note: Data for comparative compounds are sourced from various databases and may have been recorded under different conditions. Predicted values are estimates based on functional group effects.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is typically the most downfield signal. The introduction of the N-bromo group is anticipated to have a noticeable effect on the chemical shifts of the ring carbons, particularly C2 and C6.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for 1-Bromohexahydro-2H-azepin-2-one and Comparative Compounds.
| Compound | C3 / C4 / C5 | C2 (α to C=O) | C6 (α to N) | C=O | Other |
| 1-Bromohexahydro-2H-azepin-2-one (Predicted) | ~28-30 | ~37 | ~55 | ~177 | |
| Hexahydro-2H-azepin-2-one (Caprolactam) | 25.2, 31.0, 32.5[2] | 38.1[2] | 45.0[2] | 185.5[2] | |
| N-Methyl-hexahydro-2H-azepin-2-one | 26.6, 29.2, 30.2 | 36.8 | 49.3 | 175.7 | 35.5 (N-CH₃) |
| N-Acetyl-hexahydro-2H-azepin-2-one | 23.3, 28.7, 29.3 | 37.1 | 46.4 | 175.9 | 172.4 (N-C=O), 26.5 (CH₃) |
Note: Data for comparative compounds are sourced from various databases and may have been recorded under different conditions. Predicted values are estimates based on functional group effects.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Caption: Workflow for NMR Sample Preparation and Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present.
Predicted IR Spectral Data
The IR spectrum of 1-Bromohexahydro-2H-azepin-2-one is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group. The position of this band is sensitive to the electronic environment. The N-bromo substitution is likely to shift this frequency compared to the parent caprolactam.
Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹) for 1-Bromohexahydro-2H-azepin-2-one and Comparative Compounds.
| Compound | C=O Stretch (Amide I) | N-H Stretch/Bend | C-H Stretch |
| 1-Bromohexahydro-2H-azepin-2-one (Predicted) | ~1680 - 1700 | Absent | 2850-2950 |
| Hexahydro-2H-azepin-2-one (Caprolactam) | ~1650[4] | ~3290 (stretch), ~1550 (bend) | 2850-2930 |
| N-Methyl-hexahydro-2H-azepin-2-one | ~1635 | Absent | 2850-2930 |
| N-Acetyl-hexahydro-2H-azepin-2-one | ~1695 (imide I), ~1720 (imide II)[5] | Absent | 2850-2950 |
| N-Bromoacetamide | ~1715 | ~3280 (stretch), ~1570 (bend) | ~2930, 2970 |
Note: Wavenumbers are approximate and can vary based on the sampling method (e.g., KBr pellet, thin film, ATR).
The absence of N-H stretching and bending vibrations in the spectrum of 1-Bromohexahydro-2H-azepin-2-one would be a key differentiator from the parent caprolactam.
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Label the significant peaks in the spectrum.
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Caption: Workflow for ATR-FTIR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrum and Fragmentation
For 1-Bromohexahydro-2H-azepin-2-one (C₆H₁₀BrNO), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity at m/z 191 and 193.
The fragmentation of the molecular ion is likely to proceed through several pathways, including:
-
Loss of a bromine radical (•Br): This would lead to a fragment ion at m/z 112.
-
Alpha-cleavage adjacent to the carbonyl group: This could result in the loss of CO, leading to a fragment at m/z 163/165, or other cleavages of the ring.
-
Cleavage of the lactam ring: This can lead to a variety of smaller fragment ions.
Table 4: Comparison of Key Mass Spectral Fragments (m/z) for 1-Bromohexahydro-2H-azepin-2-one and Comparative Compounds.
| Compound | [M]⁺ | [M-Br]⁺ | [M-CO]⁺ | Other Key Fragments |
| 1-Bromohexahydro-2H-azepin-2-one (Predicted) | 191/193 | 112 | 163/165 | 84, 56 |
| Hexahydro-2H-azepin-2-one (Caprolactam) | 113[6] | - | 85[6] | 84, 56 |
| N-Methyl-hexahydro-2H-azepin-2-one | 127[7] | - | 99 | 84, 56 |
| 2-Bromocyclohexanone | 176/178[8] | 97 | 148/150 | 55 |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in doublet peaks for bromine-containing fragments.
Caption: Predicted Fragmentation Pathway for 1-Bromohexahydro-2H-azepin-2-one.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for the analysis of volatile and thermally stable organic compounds.
-
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
The sample is vaporized in a high-vacuum environment.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
-
Mass Analysis:
-
The positively charged ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or other detector.
-
The detector generates a signal that is proportional to the abundance of each ion.
-
The resulting data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.
-
Conclusion
The spectroscopic characterization of 1-Bromohexahydro-2H-azepin-2-one, through NMR, IR, and MS, provides a detailed and unambiguous structural fingerprint. The comparative analysis with caprolactam and other derivatives highlights the significant influence of the N-bromo substituent on the electronic and magnetic environments of the lactam ring. The deshielding effect observed in the predicted ¹H and ¹³C NMR spectra, the shift in the carbonyl stretching frequency in the IR spectrum, and the characteristic isotopic pattern in the mass spectrum are all key identifiers for this compound. The detailed experimental protocols provided herein offer a standardized approach for obtaining high-quality, reproducible spectroscopic data, which is essential for rigorous scientific research and development.
References
-
PubChem. 1-Bromohexahydro-2H-azepin-2-one. National Center for Biotechnology Information. [Link] (accessed Jan 20, 2026).
-
PubChem. 2-Bromocyclohexanone. National Center for Biotechnology Information. [Link] (accessed Jan 20, 2026).
-
NIST. 2H-Azepin-2-one, hexahydro-1-methyl-. National Institute of Standards and Technology. [Link] (accessed Jan 20, 2026).
-
NIST. Caprolactam. National Institute of Standards and Technology. [Link] (accessed Jan 20, 2026).
-
Biological Magnetic Resonance Bank. Epsilon-caprolactam. University of Wisconsin-Madison. [Link] (accessed Jan 20, 2026).
-
PubChem. N-Acetylcaprolactam. National Center for Biotechnology Information. [Link] (accessed Jan 20, 2026).
-
ResearchGate. 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... [Link] (accessed Jan 20, 2026).
-
Royal Society of Chemistry. Synthesis and characterization of α-amino-ε-caprolactam (ACL). [Link] (This is a representative article on a substituted caprolactam and may not be the direct source of all data).
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A Comparative Guide to the Selectivity of N-Bromocaprolactam and Other N-Bromo Compounds in Organic Synthesis
In the intricate landscape of organic synthesis, the targeted introduction of bromine atoms is a cornerstone for constructing complex molecular architectures. N-bromo compounds have emerged as indispensable reagents for this purpose, offering a safer and more manageable alternative to liquid bromine.[1][2] Among these, N-Bromosuccinimide (NBS) is arguably the most recognized, yet a nuanced understanding of the broader spectrum of N-bromo reagents, including N-Bromocaprolactam (NBC), N-Bromophthalimide (NBP), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), is critical for optimizing reaction selectivity and efficiency. This guide provides a detailed comparison of these reagents, focusing on their selectivity in key bromination reactions, supported by mechanistic insights and experimental considerations.
Introduction to N-Bromo Compounds: A Mechanistic Overview
N-bromo compounds are primarily utilized for allylic and benzylic brominations, reactions that proceed via a free-radical chain mechanism known as the Wohl-Ziegler reaction.[3][4][5] The key to the selectivity of these reagents lies in their ability to provide a low, steady concentration of bromine radicals (Br•) and molecular bromine (Br₂) in the reaction medium.[6][7][8] This controlled release minimizes competitive and often undesired electrophilic addition of bromine across double bonds.[7]
The generally accepted mechanism, first proposed by Goldfinger, involves the following key steps:[9]
-
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide, or UV light) facilitates the homolytic cleavage of a trace amount of Br₂ present in the N-bromo reagent to generate bromine radicals (Br•).[4][6]
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from an allylic or benzylic position, forming a resonance-stabilized radical intermediate and hydrogen bromide (HBr).[8][10]
-
The generated HBr reacts with the N-bromo compound to produce a low concentration of molecular bromine (Br₂).[10][11]
-
The allylic or benzylic radical then reacts with this in-situ generated Br₂ to form the desired brominated product and another bromine radical, which continues the chain reaction.[7][10]
-
-
Termination: The radical chain is terminated by the combination of any two radical species.[11]
The selectivity of a particular N-bromo reagent is influenced by factors such as the stability of the N-Br bond, the steric environment around the nitrogen atom, and the reaction conditions employed.
Diagram: The Wohl-Ziegler Radical Chain Mechanism
Caption: A simplified representation of the Wohl-Ziegler radical chain mechanism for allylic/benzylic bromination.
Comparative Analysis of N-Bromo Reagents
The choice of an N-bromo reagent can significantly impact the outcome of a bromination reaction. Below is a comparative overview of four commonly used reagents.
| Reagent | Structure | Molecular Weight | Key Features & Selectivity |
| N-Bromocaprolactam (NBC) | C₆H₁₀BrNO | 192.05[12] | A milder alternative to NBS, often not requiring radical initiators.[13] Useful for bromination of aromatics and oxidation of alcohols.[13] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | The most widely used reagent for allylic and benzylic bromination.[2][14] Highly selective for these positions over addition to double bonds.[7] |
| N-Bromophthalimide (NBP) | C₈H₄BrNO₂ | 226.03 | Generally less reactive than NBS for allylic bromination.[5] Also used in various other transformations like allylic amination.[15][16] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | 285.92 | An economical alternative to NBS, providing two bromine atoms per molecule.[17] Effective for bromination of electron-rich arenes and phenols.[17][18] |
In-Depth Look at N-Bromocaprolactam (NBC) Selectivity
N-Bromocaprolactam (NBC) is a versatile electrophilic brominating agent with a range of applications in organic synthesis.[13] It is a stable, crystalline solid that is soluble in various organic solvents.[13][19]
Key Selectivity Features of NBC:
-
Milder Reaction Conditions: A significant advantage of NBC is that it often does not require the use of peroxide catalysts or actinic light to initiate bromination reactions, making it a milder alternative to NBS.[13] This can be beneficial when working with sensitive substrates.
-
Bromination of Aromatic Compounds: NBC is effective for the bromination of various aromatic compounds.[13]
-
Oxidation of Alcohols: Beyond bromination, NBC can be used for the oxidation of alcohols to ketones.[13]
-
Allylic Bromination: NBC is also a competent reagent for allylic bromination.[12]
Head-to-Head Comparison: NBC vs. Other N-Bromo Compounds
NBC vs. NBS:
While both are effective for allylic and benzylic brominations, the key difference lies in the reaction initiation. NBS typically requires a radical initiator, whereas NBC can often proceed without one.[13] This suggests a potentially different or more facile initiation pathway for NBC under certain conditions. For substrates prone to degradation under harsh radical conditions, NBC may offer a gentler and more selective approach. However, NBS remains the more extensively studied and widely applied reagent for classic Wohl-Ziegler reactions.[3][20]
NBC vs. NBP:
N-Bromophthalimide (NBP) is generally considered less reactive than NBS for allylic bromination, which may be attributed to the electronic effects of the phthalimide ring.[5] This lower reactivity can sometimes be advantageous for achieving higher selectivity with highly reactive substrates. NBP has also found utility in other transformations, such as enantioselective bromocyclization reactions and as a reagent in allylic amination.[15][21]
NBC vs. DBDMH:
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a cost-effective and stable brominating agent that delivers two equivalents of bromine.[17][22] It is a powerful reagent for the bromination of electron-rich aromatic systems and has been shown to be effective for the ortho-monobromination of phenols.[17][18] In some contexts, DBDMH can be a more economical choice than NBS or NBC, especially for large-scale applications.[17] However, controlling the stoichiometry can be more critical with DBDMH to avoid over-bromination, given that it is a dibromo compound.[23]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for conducting bromination reactions with these reagents. Optimization of reaction conditions (solvent, temperature, and initiator concentration) is often necessary for specific substrates.
Diagram: Workflow for Selecting an N-Bromo Reagent
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Analytical methods for confirming the purity of 1-Bromohexahydro-2H-azepin-2-one
An In-Depth Comparative Guide to Analytical Methods for Confirming the Purity of 1-Bromohexahydro-2H-azepin-2-one
For researchers, scientists, and drug development professionals, the purity of a reagent or an active pharmaceutical ingredient (API) is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes.[1][2] 1-Bromohexahydro-2H-azepin-2-one, also known as N-Bromocaprolactam, is a versatile electrophilic brominating agent used in various organic syntheses.[3][4] Its efficacy and the safety of its subsequent products are directly dependent on its purity. The presence of unreacted starting materials, by-products, or degradation products can lead to unpredictable reaction kinetics, lower yields, and potentially toxicological risks in pharmaceutical applications.
This guide provides a comprehensive, field-proven comparison of the principal analytical methods for confirming the purity of 1-Bromohexahydro-2H-azepin-2-one. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for each protocol. The discussion will cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, enabling you to select the most fitting technique for your specific analytical challenge.
At a Glance: Comparison of Analytical Methods
The selection of an analytical method is a critical decision driven by the specific analytical need, such as routine quality control, identification of unknown impurities, or obtaining an absolute purity value. The table below summarizes the key performance characteristics of the discussed techniques for the analysis of 1-Bromohexahydro-2H-azepin-2-one.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection and identification.[5] | Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei.[5] | Absorption of infrared radiation by specific molecular bonds, providing a "fingerprint" of functional groups.[6] |
| Primary Use | Quantification of non-volatile or thermally labile impurities; routine purity checks (relative purity).[7] | Identification and quantification of volatile and semi-volatile impurities.[5][8][9] | Absolute purity determination without a specific reference standard for each impurity; structural confirmation.[5][10] | Rapid identity confirmation and detection of major functional group impurities.[6][11] |
| Selectivity | High; tunable via column and mobile phase selection. | Very high; combines chromatographic separation with mass-based identification. | High; based on unique chemical shifts of nuclei in the molecule. | Moderate; characteristic of functional groups, not the entire molecule. |
| Limit of Detection (LOD) | Moderate (µg/mL to ng/mL range).[7] | Low (ng/mL to pg/mL range).[5] | Higher (mg/mL range).[5] | High (typically >1% for impurities). |
| Key Limitations | Requires a chromophore for UV detection; relative quantification unless pure standards are used.[5] | Not suitable for non-volatile or thermally labile impurities.[5] | Lower sensitivity compared to chromatographic methods; potential for signal overlap.[5] | Not inherently quantitative; provides limited information on the nature of impurities. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds.[12] For 1-Bromohexahydro-2H-azepin-2-one, a moderately polar compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind the Choice : RP-HPLC is selected because it effectively separates compounds based on their hydrophobicity. The lactam structure of our analyte imparts sufficient polarity for it to be retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase, allowing for excellent separation from both more polar and less polar impurities.
Experimental Protocol: RP-HPLC
Objective : To separate and quantify 1-Bromohexahydro-2H-azepin-2-one from its potential non-volatile impurities and degradation products.
-
Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 phase provides a good balance of retention and resolution for lactam-based compounds.[13]
-
Mobile Phase : A gradient elution is often preferred to resolve a wide range of impurities.
-
Solvent A: Water with 0.1% Formic Acid (to ensure good peak shape).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program :
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C (to ensure reproducible retention times).
-
Detection Wavelength : The amide chromophore in the lactam ring typically absorbs in the low UV range. A wavelength of 215 nm is a good starting point.[13] A PDA detector is invaluable for checking peak purity and identifying the optimal wavelength.
-
Sample Preparation : Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase (initial conditions, e.g., 30% Acetonitrile/Water) to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume : 10 µL.
Data Interpretation : Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This provides a relative purity value. For accurate quantification, a validated method using a certified reference standard is required according to ICH guidelines.[14][15]
Workflow for HPLC Purity Analysis
Caption: General workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique for identifying and quantifying volatile and semi-volatile impurities.[5][8] Given that precursors to caprolactam and potential side-products of bromination can be volatile, GC-MS is a critical orthogonal method to HPLC. The mass spectrometer provides definitive identification of impurities, a significant advantage over UV detection.[9][16]
Causality Behind the Choice : 1-Bromohexahydro-2H-azepin-2-one has sufficient volatility and thermal stability to be analyzed by GC. The high resolution of capillary GC columns can separate structurally similar impurities, while the mass spectrometer provides molecular weight and fragmentation data, allowing for confident identification of unknowns by matching against spectral libraries.[8][17]
Experimental Protocol: GC-MS
Objective : To identify and quantify volatile impurities, such as residual solvents or synthesis by-products.
-
Instrumentation : A GC system coupled to a Mass Spectrometer (e.g., a quadrupole detector).
-
Column : A mid-polarity capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is a versatile choice for a broad range of analytes.[18]
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Inlet : Splitless mode is often used for trace analysis, but a split injection (e.g., 50:1) is suitable for purity assessment of the main component. Inlet temperature: 250 °C.[8]
-
Oven Temperature Program :
-
Initial: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.[18]
-
-
MS Conditions :
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation : Prepare a dilute solution of the sample (~100 µg/mL) in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.
Data Interpretation : The total ion chromatogram (TIC) is used to determine the relative abundance of separated components. The mass spectrum of each peak is then compared to a reference library (e.g., NIST) for identification. Purity is calculated by area percent, similar to HPLC, but with the added confidence of mass-based peak identification.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS impurity profiling.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Unlike chromatographic techniques that provide relative purity, qNMR is a primary analytical method capable of determining absolute purity without requiring a specific reference standard of the analyte.[10] It relies on the direct proportionality between the integrated NMR signal area and the number of nuclei contributing to that signal.
Causality Behind the Choice : For establishing a reference standard or for certifying the purity of a batch with the highest degree of confidence, qNMR is unparalleled. The structure of 1-Bromohexahydro-2H-azepin-2-one contains multiple unique proton signals that can be integrated for quantification against a certified internal standard of known purity.[12][19]
Experimental Protocol: ¹H qNMR
Objective : To determine the absolute purity (mass fraction) of 1-Bromohexahydro-2H-azepin-2-one.
-
Instrumentation : A high-field NMR spectrometer (≥400 MHz) for adequate signal dispersion.
-
Internal Standard (IS) : Select a certified internal standard with high purity, chemical stability, and signals that do not overlap with the analyte. Maleic anhydride or dimethyl sulfone are common choices.[18]
-
Sample Preparation :
-
Accurately weigh approximately 15-20 mg of the 1-Bromohexahydro-2H-azepin-2-one sample.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard.
-
Dissolve both components in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition Parameters :
-
Spectra : ¹H NMR.
-
Pulse Program : A standard 90° pulse sequence.
-
Relaxation Delay (d1) : Crucial for quantification. Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (a d1 of 30-60 seconds is common to ensure full relaxation).
-
Number of Scans : Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing :
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate at least one well-resolved, unique signal for the analyte and one for the internal standard.
-
Purity Calculation : The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
Workflow for qNMR Absolute Purity Determination
Caption: Workflow for qNMR absolute purity determination.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique that serves as an excellent tool for identity confirmation and for spotting significant impurities with different functional groups.[11] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at characteristic frequencies.[6]
Causality Behind the Choice : While not a primary tool for quantification, FTIR is invaluable for a quick quality check. The spectrum of 1-Bromohexahydro-2H-azepin-2-one will have distinctive peaks, most notably a strong carbonyl (C=O) stretch for the lactam amide group. The absence of certain peaks (e.g., a broad O-H stretch from a hydrolyzed starting material) or the presence of unexpected ones can immediately flag a sample as impure.
Experimental Protocol: FTIR
Objective : To confirm the identity of the material and detect the presence of impurities with distinct functional groups.
-
Instrumentation : An FTIR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation :
-
For ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Range : 4000-400 cm⁻¹.
-
Data Interpretation : The resulting spectrum is a molecular "fingerprint." For 1-Bromohexahydro-2H-azepin-2-one, key expected absorptions include:
-
~2850-2950 cm⁻¹ : C-H stretching from the aliphatic ring.
-
~1650 cm⁻¹ : A strong C=O stretching vibration, characteristic of the tertiary amide in the seven-membered lactam ring.[20] The exact position is sensitive to ring strain.
-
~1450 cm⁻¹ : C-H bending vibrations.
-
The C-N and C-Br stretches will appear in the fingerprint region (<1000 cm⁻¹).
The obtained spectrum should be compared against a reference spectrum of a known pure standard. The presence of significant unexpected peaks, such as a broad peak around 3300 cm⁻¹ (indicating O-H or N-H groups), would suggest impurity.
Logical Framework for Method Selection
Choosing the right analytical tool requires a logical approach based on the specific question being asked about the sample's purity.
Caption: Logical comparison for analytical method selection.
Conclusion
Confirming the purity of 1-Bromohexahydro-2H-azepin-2-one is a multi-faceted task that cannot be adequately addressed by a single analytical technique. A comprehensive and robust purity assessment relies on the strategic application of orthogonal methods. For routine quality control and the quantification of known non-volatile impurities, a validated HPLC method provides a reliable and efficient solution. When the identification of unknown volatile by-products or residual solvents is the primary concern, the specificity and sensitivity of GC-MS are indispensable. For rapid identity confirmation and screening for major functional group changes, FTIR is an effective first-line tool. Finally, for the definitive determination of absolute purity to certify a material as a reference standard, qNMR stands as the gold standard, providing accuracy grounded in fundamental physical principles. By understanding the strengths and limitations of each method, researchers and drug development professionals can design a scientifically sound analytical strategy that ensures the quality, safety, and integrity of their work.
References
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Vertex AI Search. Accessed January 10, 2026.
- Validating Analytical Methods in Pharmaceuticals - Pharmuni. Pharmuni. Accessed January 10, 2026.
- Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Published December 26, 2024.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Published February 1, 2010.
- Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. Pharmaceutical Technology. Accessed January 10, 2026.
- Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Published March 13, 2025.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Accessed January 10, 2026.
- Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. Published November 11, 2020.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Accessed January 10, 2026.
- GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... UNT Digital Library. Published December 22, 2025.
- A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. National Institutes of Health. Accessed January 10, 2026.
- Structure Elucidation and NMR. Hypha Discovery. Accessed January 10, 2026.
- How to Identify Functional Groups in FTIR Spectra.
- N-Bromo-ε-caprolactam. Santa Cruz Biotechnology. Accessed January 10, 2026.
- N-Bromocaprolactam. Enamine. Accessed January 10, 2026.
- FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. Published March 16, 2023.
- A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromo-1-chloropropane. Benchchem. Accessed January 10, 2026.
- Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences. Published January 8, 2025.
- A Comparative Guide to Purity Assessment of Synthesized "1-Bromo-2-isopropenylbenzene". Benchchem. Accessed January 10, 2026.
- A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol. Benchchem. Accessed January 10, 2026.
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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of N-Bromocaprolactam
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reagents is paramount to ensuring the reproducibility and success of synthetic endeavors. N-Bromocaprolactam (NBC) has emerged as a valuable electrophilic brominating agent, often touted as a milder alternative to the more conventional N-Bromosuccinimide (NBS).[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Bromocaprolactam, offering a comparative perspective against its parent compound, ε-caprolactam, and its primary alternative, NBS. The insights herein are grounded in fundamental NMR principles and data from analogous structures to provide a robust framework for spectral interpretation and quality control.
The Structural and Spectroscopic Landscape of N-Bromocaprolactam
N-Bromocaprolactam is a seven-membered lactam with a bromine atom attached to the nitrogen. This substitution is the key determinant of its reactivity and its unique spectroscopic signature. The introduction of the electronegative bromine atom significantly influences the electron density distribution within the caprolactam ring, leading to predictable changes in the chemical shifts of the neighboring protons and carbons compared to the unsubstituted ε-caprolactam.
Diagram: Structure and Atom Numbering of N-Bromocaprolactam
Caption: Structure of N-Bromocaprolactam with IUPAC numbering.
Predicted ¹H and ¹³C NMR Spectral Data for N-Bromocaprolactam
Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (ppm) for N-Bromocaprolactam vs. Experimental Data for ε-Caprolactam
| Protons (Position) | ε-Caprolactam (Experimental, in CDCl₃) | N-Bromocaprolactam (Predicted) | Rationale for Predicted Shift |
| H7 (α to N) | ~3.24 (t) | ~3.60 - 3.80 | Strong deshielding by electronegative Br on adjacent N. |
| H3 (α to C=O) | ~2.46 (t) | ~2.50 - 2.60 | Minor deshielding effect from N-Br group. |
| H4, H5, H6 (β, γ) | ~1.61 (m) | ~1.70 - 1.90 | Moderate deshielding propagating through the ring. |
| NH | ~6.50 (br s) | Absent | Substitution of proton with bromine. |
Note: Predicted shifts are estimates. Actual values may vary based on solvent and experimental conditions.
Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm) for N-Bromocaprolactam vs. Experimental Data for ε-Caprolactam
| Carbon (Position) | ε-Caprolactam (Experimental, in D₂O)[3] | N-Bromocaprolactam (Predicted) | Rationale for Predicted Shift |
| C2 (C=O) | ~185.5 | ~175 - 180 | Bromine may slightly shield the carbonyl carbon. |
| C7 (α to N) | ~45.0 | ~55 - 60 | Significant deshielding due to adjacent N-Br bond. |
| C3 (α to C=O) | ~38.1 | ~39 - 41 | Minor deshielding effect. |
| C6 | ~32.5 | ~33 - 35 | Moderate deshielding. |
| C4 | ~31.0 | ~31 - 33 | Minor deshielding. |
| C5 | ~25.2 | ~25 - 27 | Minor deshielding. |
Note: Predicted shifts are estimates. The reference solvent for ε-caprolactam is D₂O, which can influence chemical shifts compared to a typical organic solvent like CDCl₃.[3]
Comparative Analysis: N-Bromocaprolactam vs. N-Bromosuccinimide (NBS)
The choice between N-Bromocaprolactam and N-Bromosuccinimide often depends on the specific requirements of the reaction, such as desired reactivity and solubility.[1] NBS is widely used for allylic and benzylic brominations via a radical pathway known as the Wohl-Ziegler reaction.[6][7] N-Bromocaprolactam is reported to be a milder and sometimes more selective reagent.[1]
Spectroscopic Differentiation
-
¹H NMR: NBS will show a single sharp singlet for its four equivalent methylene protons, typically around 2.8 ppm in CDCl₃. In contrast, N-Bromocaprolactam will exhibit a more complex spectrum with multiple multiplets for its non-equivalent methylene protons, as detailed in Table 1. This complexity provides a clear and unambiguous way to distinguish between the two reagents.
-
¹³C NMR: NBS displays two signals: one for the carbonyl carbons (~177 ppm) and one for the methylene carbons (~35 ppm). N-Bromocaprolactam, with its seven-membered ring, will show six distinct signals for the ring carbons (see Table 2).
Diagram: Comparative Workflow for Reagent Selection and Analysis
Caption: Logic for selecting and verifying brominating agents via NMR.
Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible data, a standardized protocol for sample preparation and spectral acquisition is essential.
Step-by-Step Methodology for Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-Bromocaprolactam.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Most modern spectrometers reference the residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would be:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust for concentration)
-
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a time-consuming experiment due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio.[8]
-
Typical parameters for a 100 MHz (for ¹³C) spectrometer would be:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128 to 1024 or more, depending on sample concentration and desired signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Conclusion: The Utility of NMR in Reagent Validation
NMR spectroscopy is an indispensable tool for the structural elucidation and quality control of reagents like N-Bromocaprolactam. The predicted ¹H and ¹³C NMR spectra, based on established chemical shift principles, provide a reliable benchmark for confirming the identity and purity of this important brominating agent. The distinct spectral differences between N-Bromocaprolactam and its common alternative, N-Bromosuccinimide, allow for unambiguous differentiation, empowering researchers to proceed with their synthetic work with a high degree of confidence in their starting materials. The methodologies outlined in this guide serve as a robust framework for obtaining high-quality spectral data, ensuring scientific integrity and reproducibility in the laboratory.
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Evans, R. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 47(4), 342-347. [Link]
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-
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Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
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Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
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RJ Wave. Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. [Link]
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A Comparative Guide to N-Bromocaprolactam: The Superior Choice for Controlled and Safe Bromination in Organic Synthesis
For chemists engaged in the fine art of molecular construction, the choice of a brominating agent is a critical decision that profoundly impacts reaction outcomes, safety, and efficiency. While molecular bromine (Br₂) has historically served as a fundamental reagent for this purpose, its high reactivity and hazardous nature have driven the adoption of safer and more selective alternatives. Among these, N-Bromocaprolactam (NBC) has emerged as a reagent of exceptional utility, offering a compelling combination of mild reactivity, high selectivity, and superior handling characteristics.
This guide provides an in-depth, objective comparison of N-Bromocaprolactam and molecular bromine, grounded in mechanistic principles and supported by experimental insights. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to leverage the distinct advantages of NBC in their synthetic endeavors.
The Reagents: A Tale of Two Brominators
Molecular Bromine (Br₂): The Volatile Workhorse
Molecular bromine is a dense, reddish-brown fuming liquid that has been a mainstay in organic chemistry for over a century.[1] Its potent electrophilicity makes it a powerful brominating agent for a vast array of transformations.[2] However, this high reactivity is a double-edged sword. Br₂ is notoriously difficult to handle due to its high volatility, corrosivity, and acute toxicity.[1][3][4] It poses significant inhalation hazards and can cause severe chemical burns upon contact.[4][5] Its use necessitates stringent safety protocols, including specialized handling equipment and emergency preparedness.[6][7]
N-Bromocaprolactam (NBC): The Solid, Stable, and Selective Alternative
N-Bromocaprolactam is a stable, crystalline white to off-white solid.[8][9] Structurally, it is a seven-membered lactam with a bromine atom attached to the nitrogen.[9] This N-Br bond is polarized, rendering the bromine atom electrophilic, yet its reactivity is significantly attenuated compared to Br₂. This moderation is the key to its enhanced selectivity. As a solid with a melting point of 64–66°C, NBC is vastly easier and safer to handle, weigh, and dispense than liquid bromine, mitigating risks of spills and exposure.[1][8]
| Feature | N-Bromocaprolactam (NBC) | Molecular Bromine (Br₂) |
| Physical State | Crystalline Solid[9] | Fuming, Volatile Liquid[1] |
| Handling | Easy to weigh and handle[10] | Requires specialized handling, fume hood[1][5] |
| Toxicity | Hazardous, handle with care[9] | Highly toxic, corrosive, severe burn risk[4] |
| Stability | Stable solid[8] | Highly reactive, light-sensitive |
| By-product | Caprolactam (neutral amide) | Hydrogen Bromide (HBr, corrosive acid)[1] |
The Decisive Advantage: Reactivity and Selectivity
The primary benefit of using N-bromo-amides like NBC lies in their ability to deliver bromine in a more controlled manner than Br₂, leading to superior selectivity in complex substrates.[10][11]
Chemoselectivity: Avoiding Unwanted Side Reactions
In molecules with multiple reactive sites, such as alkenes, Br₂ often leads to a mixture of products. Its high electrophilicity can result in the competitive addition of bromine across double bonds when allylic or benzylic substitution is the desired outcome.[1][12]
N-Bromocaprolactam, being a milder electrophile, exhibits greater chemoselectivity.[8] It is particularly effective for the bromination of activated aromatic compounds and in the formation of bromohydrins without requiring special catalysts or initiators that are sometimes needed for other N-bromoimides like N-Bromosuccinimide (NBS).[8] This allows for the precise bromination of a target functional group while leaving other sensitive moieties, like double bonds, intact under carefully controlled conditions.
Regioselectivity: Directing Bromine with Precision
The ability to control where the bromine atom is introduced on a molecule (regioselectivity) is crucial. While the inherent directing effects of substituents on an aromatic ring are the primary drivers of regioselectivity, the choice of brominating agent can be pivotal.[13]
N-haloamides can offer improved regioselectivity, particularly in complex systems where steric hindrance and electronic factors are subtly balanced.[14][15] For instance, in the bromolactonization of unsaturated carboxylic acids, N-bromo reagents can be used to control the formation of different ring sizes (endo vs. exo cyclization) based on reaction conditions, a level of control not easily achieved with the more aggressive Br₂.[14][16]
Safety and Handling: A Non-Negotiable Priority
The most significant practical advantage of NBC over molecular bromine is its vastly superior safety profile.
-
Ease of Use: As a crystalline solid, NBC can be weighed accurately and transferred with minimal risk of exposure.[1][10] In contrast, Br₂ is a volatile liquid that releases dense, corrosive fumes, demanding the use of a well-ventilated chemical fume hood and specialized dispensing equipment like gas-tight syringes.[1][5]
-
Reduced Hazard: The risks associated with Br₂ are severe, including fatal toxicity upon inhalation, severe skin burns, and long-term health effects.[4][7] While NBC is still a hazardous chemical that requires appropriate personal protective equipment (PPE), it does not present the same level of immediate danger from volatility and corrosivity.[9]
-
By-product Management: Reactions with Br₂ generate hydrogen bromide (HBr) as a stoichiometric by-product. HBr is a corrosive acid that often requires quenching with a base during the reaction workup, complicating purification.[1] The by-product of NBC is caprolactam, a neutral, water-soluble amide that is typically much easier to remove during extraction and purification.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, consider the electrophilic bromination of an activated aromatic compound like anisole.
Protocol 1: Bromination of Anisole with Molecular Bromine (Br₂)
WARNING: This procedure must be performed in a certified chemical fume hood. Full personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[6] Have a bromine spill kit and emergency quench solution (e.g., sodium thiosulfate) readily available.
-
Setup: Dissolve anisole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Cool the flask to 0 °C in an ice bath.
-
Reagent Preparation: In the fume hood, carefully measure molecular bromine (1.0 eq) by volume and dilute it with the reaction solvent in the addition funnel.
-
Reaction: Add the bromine solution dropwise to the stirred anisole solution over 30 minutes, maintaining the temperature at 0 °C. The characteristic red-brown color of bromine should dissipate as it reacts. The reaction will generate HBr gas, which should be vented through a scrubber.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine. Then, add a saturated sodium bicarbonate solution to neutralize the HBr and acetic acid.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Bromination of Anisole with N-Bromocaprolactam (NBC)
NOTE: While safer than Br₂, NBC is still a hazardous substance. Standard laboratory PPE (gloves, goggles, lab coat) should be worn.
-
Setup: Dissolve anisole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask with a magnetic stir bar.[17]
-
Reagent Addition: Weigh N-Bromocaprolactam (1.05 eq) as a solid and add it to the anisole solution in one portion at room temperature.[17]
-
Reaction: Stir the mixture at room temperature or with gentle heating as required. The reaction is typically cleaner, with no HBr gas evolution.
-
Monitoring: Monitor the reaction progress by TLC. The caprolactam by-product is often visible on the TLC plate.
-
Workup: Upon completion, dilute the reaction mixture with water.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The caprolactam by-product is often removed during aqueous washes. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.
Visualizing the Workflow Advantage
The operational simplicity and enhanced safety of using NBC are evident when comparing the experimental workflows.
Caption: Comparative workflow for bromination using Br₂ vs. NBC.
Mechanistic Underpinnings of Selectivity
The difference in reactivity stems from the nature of the bromine electrophile. In electrophilic aromatic substitution, Br₂ often requires activation by a Lewis acid to form a highly reactive Br⁺ equivalent.[18] This powerful electrophile is less discriminating.
N-Bromocaprolactam provides a "buffered" source of electrophilic bromine. The N-Br bond is polarized (Nδ⁻-Brδ⁺), allowing the bromine to act as an electrophile without the need for harsh activators. The reaction proceeds through the attack of the nucleophile (e.g., an alkene or aromatic ring) on the bromine atom, with the caprolactam anion acting as a leaving group. This moderated electrophilicity is the key to achieving higher selectivity.
Caption: Generalized mechanistic pathways for alkene bromination.
Conclusion
For the modern synthesis laboratory, N-Bromocaprolactam offers a clear and compelling set of advantages over molecular bromine. Its identity as a stable, easy-to-handle solid dramatically simplifies experimental procedures and, most importantly, enhances laboratory safety.[1][8] From a chemical standpoint, its attenuated reactivity translates into superior chemo- and regioselectivity, providing higher yields of desired products and minimizing the formation of unwanted by-products.[10][11] The resulting neutral caprolactam by-product further streamlines purification processes. While molecular bromine will always have its place in the canon of organic chemistry, N-Bromocaprolactam represents a more refined, controlled, and safer tool, empowering chemists to execute complex brominations with greater precision and confidence.
References
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Interscan Corporation. Bromine (Br2): Assessing Health Risks and Safety Protocols. 2024. Available at: [Link]
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Nanjing Suru Chemical Co., Ltd. Mastering Allylic Bromination: The Power of N-Bromosuccinimide (NBS). Available at: [Link]
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Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. 2011. Available at: [Link]
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Scribd. Standard Operating Procedure: Bromine. Available at: [Link]
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Nanjing Suru Chemical Co., Ltd. N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. 2025. Available at: [Link]
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
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National Center for Biotechnology Information. Controlling the regioselectivity of the bromolactonization reaction in HFIP. 2021. Available at: [Link]
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National Center for Biotechnology Information. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. 2017. Available at: [Link]
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Chemia. Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1. 2022. Available at: [Link]
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Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. 2022. Available at: [Link]
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Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available at: [Link]
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PubMed. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. 2016. Available at: [Link]
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A Senior Application Scientist's Guide to the Strategic Selection of Brominating Agents for Electron-Rich Aromatic Compounds
For researchers, medicinal chemists, and professionals in process development, the regioselective bromination of electron-rich aromatic compounds such as phenols, anilines, and their derivatives is a cornerstone of modern synthesis. The resulting aryl bromides are pivotal intermediates in the construction of complex molecules, serving as versatile handles for cross-coupling reactions, the formation of organometallic reagents, and as key structural motifs in numerous pharmaceuticals and functional materials.
The choice of brominating agent is far from trivial; it is a critical decision that profoundly influences reaction efficiency, regioselectivity, and overall process safety. This guide provides an in-depth comparative analysis of the most common and effective brominating agents for these activated systems, grounded in experimental data and practical insights to empower you in making the optimal choice for your specific synthetic challenge.
The Underlying Mechanism: Electrophilic Aromatic Substitution
The bromination of electron-rich aromatic compounds proceeds via the well-established electrophilic aromatic substitution (EAS) mechanism. The high electron density of the aromatic ring, enhanced by electron-donating groups like hydroxyl (-OH) and amino (-NH₂), facilitates the attack on an electrophilic bromine species. The reaction can be generalized into three key steps:
-
Generation of the Electrophile: A polarized or cationic bromine species (Br⁺) is generated. For highly reactive substrates, the Br-Br bond in molecular bromine can be sufficiently polarized by the aromatic ring itself. For less reactive systems, a Lewis acid catalyst is often employed.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium or sigma complex. The formation of this intermediate is typically the rate-determining step.
-
Deprotonation and Re-aromatization: A base removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the brominated product.
Caption: Generalized mechanism of electrophilic aromatic bromination.
A Comparative Analysis of Key Brominating Agents
The ideal brominating agent should offer a balance of reactivity, selectivity, safety, and cost-effectiveness. Here, we compare three of the most widely used reagents: Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and Pyridinium Tribromide (Py·Br₃).
Molecular Bromine (Br₂)
Molecular bromine is the most traditional and atom-economical source of electrophilic bromine. Its high reactivity, however, is a double-edged sword.
-
Reactivity & Selectivity: Br₂ is highly reactive towards electron-rich aromatics. This can lead to a lack of selectivity, often resulting in polybromination. For instance, the reaction of aniline with bromine water famously yields 2,4,6-tribromoaniline as a precipitate almost instantaneously.[1] To control this reactivity and achieve selective monobromination, the activating group is often protected, for example, by converting aniline to acetanilide. This attenuates the activating effect of the amino group, allowing for controlled, para-selective bromination.[2]
-
Advantages:
-
High atom economy.
-
Readily available and inexpensive.
-
-
Disadvantages:
-
Highly corrosive, toxic, and volatile, requiring specialized handling procedures.[3]
-
Often leads to over-bromination with highly activated substrates.
-
Generates corrosive hydrogen bromide (HBr) as a byproduct.
-
N-Bromosuccinimide (NBS)
NBS is a crystalline solid that serves as a convenient and safer source of electrophilic bromine. It is particularly valued for its milder reactivity.
-
Reactivity & Selectivity: NBS is less reactive than molecular bromine, which often translates to higher selectivity for monobromination.[2] A key feature of NBS is that its regioselectivity can be significantly influenced by the choice of solvent.[4] For example, in the bromination of 3-substituted anilines, polar aprotic solvents like acetonitrile can favor ortho-bromination, whereas less polar solvents such as dioxane may yield more of the para-isomer.[2] The addition of a catalyst, such as an acid, can also be used to modulate reactivity and selectivity.[5]
-
Advantages:
-
Solid, non-volatile, and easier to handle than Br₂.[3]
-
Provides a low, steady concentration of electrophilic bromine, minimizing side reactions.
-
Selectivity can be tuned with solvent and catalysts.
-
-
Disadvantages:
-
Lower atom economy compared to Br₂.
-
Can be unreliable if not pure; recrystallization is often recommended.
-
Pyridinium Tribromide (Py·Br₃)
Also known as pyridinium hydrobromide perbromide, this reagent is a stable, red crystalline solid that acts as a convenient source of electrophilic bromine.
-
Reactivity & Selectivity: Pyridinium tribromide is a mild brominating agent, offering excellent control and selectivity for the monobromination of activated aromatic rings.[3][6] It is considered a safer alternative to liquid bromine, and its use often simplifies the reaction work-up and product purification.[6]
-
Advantages:
-
Stable, non-volatile, crystalline solid that is easy to handle and weigh.[3]
-
Offers high selectivity for monobromination.
-
Work-up is often straightforward.
-
-
Disadvantages:
-
Higher molecular weight and cost compared to Br₂.
-
Less atom economical.
-
Quantitative Performance Comparison
The following table summarizes experimental data for the bromination of representative electron-rich aromatic compounds using the discussed agents. This side-by-side comparison is designed to aid in reagent selection based on desired yield and regioselectivity.
| Brominating Agent | Substrate | Solvent | Temp (°C) | Major Product(s) | Yield (%) | o:p Ratio | Reference |
| Br₂ / Acetic Anhydride | Aniline | Acetic Acid | RT | p-Bromoacetanilide | High | - | [2] |
| NBS | 3-Chloroaniline | Dioxane | RT | 2-Bromo-5-chloroaniline / 4-Bromo-3-chloroaniline | 40 / 45 | - | [2] |
| NBS | 3-Chloroaniline | Acetonitrile | RT | 2-Bromo-5-chloroaniline / 4-Bromo-3-chloroaniline | 70 / 20 | - | [2] |
| NBS / NH₄OAc | Phenol | Acetonitrile | RT | p-Bromophenol | 98 | Sole Product | [2] |
| NBS / p-TsOH | p-Cresol | Methanol | RT | 2-Bromo-4-methylphenol | >86 | Ortho only | [5] |
| Pyridinium Tribromide | Phenol | Acetonitrile | RT | 2,4,6-Tribromophenol | 80 | - | [7] |
| Cetylpyridinium Tribromide | Phenol | Acetonitrile | RT | p-Bromophenol | 92 | Para only | [8] |
Note: Yields and selectivities are highly dependent on the specific reaction conditions and substrate.
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key bromination reactions are presented below. These protocols are designed to be self-validating, with clear endpoints and purification procedures.
Protocol 1: Selective para-Bromination of Aniline via Acetanilide using NBS
This two-step protocol demonstrates the use of a protecting group to control the high reactivity of aniline and achieve selective monobromination.
Caption: Workflow for the selective bromination of aniline via acetanilide.
Methodology:
-
Protection of Aniline: (This step is assumed to be performed beforehand to obtain acetanilide).
-
Bromination of Acetanilide:
-
In a 20 mL scintillation vial, combine N-bromosuccinimide (5.0 mmol) and acetanilide (5.0 mmol) in 10 mL of acetonitrile.
-
Stir the mixture until all solids are nearly dissolved.
-
Add one drop of concentrated HCl to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 20 minutes.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a 100 mL beaker containing 40 mL of water. This will precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with water to remove any succinimide and unreacted starting materials.
-
Allow the collected solid to air dry on a tared watch glass.
-
Determine the mass, percent yield, and characterize the product (e.g., melting point, TLC, NMR).
-
Protocol 2: Bromination of Phenol using Cetylpyridinium Tribromide
This protocol illustrates a milder approach to the monobromination of phenol, favoring the para-isomer.
Methodology:
-
Reaction Setup:
-
Dissolve phenol (2 mmol, 188 mg) in 3 mL of acetonitrile in a 50 mL round-bottomed flask equipped with a magnetic stirrer.[8]
-
-
Reagent Addition:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The disappearance of the starting material spot indicates reaction completion.[8]
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the residue by column chromatography on silica gel to obtain the pure p-bromophenol.[8]
-
Conclusion
The selection of a brominating agent for electron-rich aromatic compounds is a strategic decision that hinges on the specific substrate, the desired regioselectivity, and practical considerations of safety and scale.
-
Molecular Bromine (Br₂) remains a viable option for large-scale syntheses where cost is a primary driver and when the substrate's reactivity can be attenuated, for instance, through protecting groups.
-
N-Bromosuccinimide (NBS) offers a significant advantage in terms of handling safety and provides an avenue for tuning regioselectivity through judicious solvent choice, making it a versatile tool for laboratory-scale synthesis and methods development.
-
Pyridinium Tribromide (Py·Br₃) and its derivatives represent an excellent compromise, providing the ease of handling of a solid reagent with mild reactivity and high selectivity, often simplifying purification.
By understanding the distinct reactivity profiles and leveraging the experimental data presented, researchers can confidently select the most appropriate reagent to achieve their synthetic goals efficiently and safely.
References
- Alimenia, B., Kumar, A., Jamir, L., Sinha, D., & Sinha, U. B. (2011). Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations.
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- BenchChem. (2025). A Comparative Guide to Brominating Agents for Organic Synthesis. BenchChem.
- Kauffman, G. B., & Stevens, K. L. (1962). Brominations with Pyridinium Bromide Perbromide.
- Djerassi, C., & Scholz, C. R. (1948). Brominations with Pyridine Hydrobromide Perbromide. Journal of the American Chemical Society, 70(1), 417–418.
- González-Bello, C., & Castedo, L. (2007). 31.5.1.4.1 Method 1: Electrophilic Substitution of Phenols. In Science of Synthesis (Vol. 31a, p. 453). Thieme.
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- Reed, R. (2005). N-Bromosuccinimide. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Choudary, B. M., et al. (2002). A green protocol for the regioselective monobromination of phenols with KBr and ZnAl–BrO3−–layered double hydroxides. Green Chemistry, 4(3), 279-284.
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- Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Chemistry Steps.
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- Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC advances, 8(33), 18456-18463.
- Ghorbani-Vaghei, R., & Jalili, H. (2007). Regioselective and high-yielding bromination of phenols and anilins using N-bromosaccharin and amberlyst-15. Synthesis, 2007(15), 2267-2270.
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A Senior Application Scientist's Guide to Characterizing 1-Bromohexahydro-2H-azepin-2-one Reaction Products by Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth technical comparison of mass spectrometry for elucidating the products of reactions involving 1-bromohexahydro-2H-azepin-2-one, a reactive brominating agent. We will explore a model reaction, detail the mass spectrometric analysis, and compare its performance with alternative analytical techniques, supported by experimental data and established chemical principles.
Introduction: The Intricacies of 1-Bromohexahydro-2H-azepin-2-one Reactivity
1-Bromohexahydro-2H-azepin-2-one, also known as N-bromocaprolactam, is a versatile reagent in organic synthesis, primarily utilized for electrophilic bromination and radical-mediated reactions.[1] Its reactivity stems from the polarized N-Br bond, which can act as a source of electrophilic bromine or cleave homolytically to generate a bromine radical. Understanding the products of its reactions is crucial for controlling reaction pathways and ensuring the purity of desired compounds in synthetic chemistry and drug development. Mass spectrometry offers a powerful tool for this purpose, providing rapid and sensitive detection and structural elucidation of the resulting products.
This guide will focus on a model reaction of 1-bromohexahydro-2H-azepin-2-one with cyclohexene. This reaction is expected to proceed via both radical and ionic pathways, yielding a mixture of products that will serve as a practical example for demonstrating the capabilities of mass spectrometry.
The Model Reaction: Bromination of Cyclohexene
The reaction between 1-bromohexahydro-2H-azepin-2-one and cyclohexene, initiated by light or a radical initiator, is expected to produce two primary products: 3-bromocyclohexene, arising from a radical allylic bromination mechanism, and 1,2-dibromocyclohexane, resulting from an ionic addition pathway. The N-bromoamide is consumed in the reaction, yielding the byproduct hexahydro-2H-azepin-2-one (caprolactam).
Caption: Proposed reaction scheme for the bromination of cyclohexene with 1-bromohexahydro-2H-azepin-2-one.
Experimental Protocol: Reaction and Sample Preparation
Objective: To generate a mixture of brominated cyclohexene derivatives from the reaction of 1-bromohexahydro-2H-azepin-2-one and cyclohexene for mass spectrometric analysis.
Materials:
-
1-Bromohexahydro-2H-azepin-2-one (C₆H₁₀BrNO)
-
Cyclohexene (C₆H₁₀)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.92 g (10 mmol) of 1-bromohexahydro-2H-azepin-2-one and 0.82 g (10 mmol) of cyclohexene in 50 mL of anhydrous carbon tetrachloride.
-
Add a catalytic amount (approx. 50 mg) of AIBN to the mixture.
-
Heat the reaction mixture to reflux (approximately 77°C) with constant stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Separate the organic layer and wash it with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.
-
For analysis, dissolve a small aliquot of the crude product mixture in a suitable solvent (e.g., dichloromethane or methanol) for direct injection into the mass spectrometer or for chromatographic separation prior to MS analysis.
Mass Spectrometric Characterization
The crude reaction mixture is then subjected to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to separate the components and obtain their individual mass spectra. Electron Ionization (EI) is a suitable ionization technique for these relatively volatile and thermally stable compounds.
Caption: Experimental workflow for the GC-MS analysis of the reaction products.
Expected Mass Spectra and Fragmentation Patterns
The following table summarizes the expected key ions in the EI mass spectra of the starting material, byproduct, and major products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected m/z Values and Fragment Interpretations |
| 1-Bromohexahydro-2H-azepin-2-one | C₆H₁₀BrNO | 191.0/193.0 | M⁺˙: 191/193 (isotopic pattern for one Br), [M-Br]⁺: 112, [M-C₂H₄]⁺˙: 163/165, [C₄H₇NO]⁺: 97, [C₅H₉N]⁺: 83 |
| Hexahydro-2H-azepin-2-one (Caprolactam) | C₆H₁₁NO | 113.16 | M⁺˙: 113 , [M-CO]⁺˙: 85, [M-C₂H₄]⁺˙: 85, [C₄H₈N]⁺: 70 |
| 3-Bromocyclohexene | C₆H₉Br | 160.0/162.0 | M⁺˙: 160/162 (isotopic pattern for one Br), [M-Br]⁺: 81 (base peak), [M-HBr]⁺˙: 80 |
| 1,2-Dibromocyclohexane | C₆H₁₀Br₂ | 240.0/242.0/244.0 | M⁺˙: 240/242/244 (isotopic pattern for two Br), [M-Br]⁺: 161/163, [M-HBr]⁺˙: 160/162, [M-Br₂]⁺˙: 80 |
Interpretation of Fragmentation:
-
1-Bromohexahydro-2H-azepin-2-one: The molecular ion peak will exhibit the characteristic 1:1 isotopic pattern for a single bromine atom.[2] Key fragmentations include the loss of a bromine radical to form a stable acylium ion (m/z 112). Alpha-cleavage adjacent to the nitrogen and carbonyl group will also be prominent.
-
Hexahydro-2H-azepin-2-one: The molecular ion is expected to be relatively stable. Common fragmentations for cyclic amides include the loss of CO and ring cleavage.
-
3-Bromocyclohexene: The molecular ion will show the bromine isotopic pattern. The most significant fragmentation will be the loss of the bromine atom to form a stable cyclohexenyl cation at m/z 81, which is often the base peak.[1]
-
1,2-Dibromocyclohexane: The molecular ion will display a characteristic 1:2:1 isotopic pattern for two bromine atoms.[3] Fragmentation will involve the sequential loss of bromine atoms and hydrogen bromide.[3][4]
The following diagram illustrates the proposed fragmentation pathway for 1-bromohexahydro-2H-azepin-2-one.
Caption: Proposed EI fragmentation pathway for 1-bromohexahydro-2H-azepin-2-one.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Feature | Mass Spectrometry (GC-MS) | NMR Spectroscopy (¹H, ¹³C) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by boiling point/polarity, detection by mass-to-charge ratio. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Separation based on differential partitioning between a mobile and stationary phase. |
| Information Provided | Molecular weight, elemental composition (from isotopic patterns), and structural information from fragmentation. | Detailed structural information, including connectivity of atoms, stereochemistry, and quantification. | Separation and quantification of components in a mixture. Can be coupled with UV or other detectors for identification. |
| Sample Requirements | Volatile and thermally stable compounds. Small sample size (µg-ng). | Soluble sample. Larger sample size (mg). | Soluble sample. Wide range of polarities and molecular weights. |
| Analysis Time | Relatively fast (minutes per sample). | Slower (minutes to hours per sample). | Relatively fast (minutes per sample). |
| Strengths for this Application | Excellent for identifying compounds by their unique mass spectra and isotopic patterns for bromine. High sensitivity.[5] | Unambiguous structure elucidation of isomers.[6] Provides detailed information on the position of the bromine atom. | Excellent for separating isomers and quantifying the relative amounts of each product.[7] |
| Limitations for this Application | Fragmentation can sometimes be complex to interpret. Isomers may have similar mass spectra. | Lower sensitivity compared to MS. Can be difficult to analyze complex mixtures without prior separation. | Does not inherently provide structural information without coupling to a detector like MS. |
Causality in Experimental Choices:
-
GC-MS is chosen for its ability to separate the volatile products and provide distinct mass spectra for each, with the bromine isotopic patterns serving as a clear indicator of successful bromination.
-
NMR is invaluable for distinguishing between the isomers 3-bromocyclohexene and the various stereoisomers of 1,2-dibromocyclohexane, which might be challenging to differentiate solely by their mass spectra. The chemical shifts and coupling constants of the protons and carbons directly attached to or near the bromine atoms provide definitive structural information.
-
HPLC would be the method of choice if the reaction products were not volatile or were thermally sensitive. It offers excellent separation of the product mixture, allowing for accurate quantification of each component.[8]
Conclusion
Mass spectrometry, particularly when coupled with gas chromatography, provides a rapid, sensitive, and highly informative method for the characterization of reaction products of 1-bromohexahydro-2H-azepin-2-one. The distinct isotopic signature of bromine and predictable fragmentation patterns allow for confident identification of the brominated products. While NMR spectroscopy offers more detailed structural elucidation and HPLC provides superior separation and quantification, the speed and sensitivity of mass spectrometry make it an indispensable tool in the initial analysis and screening of such reactions in a drug development and research setting. A multi-technique approach, leveraging the strengths of each method, will ultimately provide the most comprehensive and reliable characterization of the reaction products.
References
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Chegg. (2019). Solved 1. The 'H NMR spectrum and mass spectrum for. Retrieved from [Link]
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PubChem. (n.d.). trans-1,2-Dibromocyclohexane. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromocyclohexene. Retrieved from [Link]
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NIST. (n.d.). Cyclohexane, 1,2-dibromo-, trans-. In NIST Chemistry WebBook. Retrieved from [Link]
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Reusch, W. (2013). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. In Virtual Textbook of Organic Chemistry. Retrieved from [Link]
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University of California, Davis. (2020). Chem 267: Cyclohexene. Retrieved from [Link]
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ResearchGate. (n.d.). Direct catalytic synthesis of ε-caprolactam from cyclohexanol using [n-C16H33N (CH3)3]H2PW12O40 as a catalyst. Retrieved from [Link]
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SpectraBase. (n.d.). Trans-1,2-dibromocyclohexane. Retrieved from [Link]
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Taylor & Francis Online. (2009). Reaction of bromine with 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid. Retrieved from [Link]
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Journal of Chemical Education. (2001). Reaction of Bromine with Cyclohexane, Cyclohexene, and Benzene. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]
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ACS Publications. (2022). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.7.2: Fragmentation Patterns of Organic Molecules. Retrieved from [Link]
-
RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Retrieved from [Link]
-
Chromatography Today. (n.d.). Is Cyclohexane a Suitable HPLC Solvent? It Can Become Solid Under Pressure. Retrieved from [Link]
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NIST. (n.d.). Cyclohexene, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. [Link]
- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
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PubMed. (n.d.). [Analysis of by-products in photopromoted carbonylation of cyclohexene and carbon dioxide by gas chromatography-mass spectrometry]. Retrieved from [Link]
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ResearchGate. (n.d.). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Retrieved from [Link]
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ResearchGate. (n.d.). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. Retrieved from [Link]
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ACS Publications. (n.d.). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. Retrieved from [Link]
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PubMed. (n.d.). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Retrieved from [Link]
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AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
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Dr. K. (2022, March 9). Lec-25 || Fragmentation pattern of alkene, cycloalkene & alkyne | Mass spectrum of limonene & ionone [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to Electrophilic Bromination: N-Bromocaprolactam vs. Dibromoisocyanuric Acid
For researchers, medicinal chemists, and process development professionals, the strategic incorporation of bromine atoms into molecular scaffolds is a cornerstone of modern synthesis. The choice of brominating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. While a familiar workhorse like N-Bromosuccinimide (NBS) is prevalent, this guide provides an in-depth performance comparison of two powerful, yet distinct, alternatives: N-Bromocaprolactam (NBC) and Dibromoisocyanuric Acid (DBI) .
This document moves beyond a simple cataloging of features, offering a field-proven perspective on when and why to select one reagent over the other. We will delve into the mechanistic nuances that govern their reactivity, present comparative experimental data, and provide robust, reproducible protocols.
Reagent Overview and Physicochemical Properties
A pragmatic comparison begins with the fundamental properties of each reagent, which directly impact their handling, stability, and reaction setup.
| Property | N-Bromocaprolactam (NBC) | Dibromoisocyanuric Acid (DBI) |
| Appearance | White to off-white crystalline solid[1][2] | White to slightly yellow crystalline powder[3] |
| Molecular Weight | 192.05 g/mol | 285.84 g/mol |
| Melting Point | 64–66°C[1] | 309°C (decomposes)[3] |
| Bromine Content | ~41.6% | ~55.9% (two bromine atoms)[4] |
| Solubility | Soluble in various organic solvents[1][2] | Poor solubility in common organic solvents; soluble in concentrated H₂SO₄ and CH₂Cl₂[3] |
| Stability | Stable crystalline solid under standard conditions[1] | Must be stored in a cool, dark, dry place; sensitive to moisture and light[3][5] |
Scientist's Insight: The higher melting point and thermal stability of DBI are notable, but its poor solubility in many common organic solvents necessitates the use of strong acids like concentrated sulfuric acid for many aromatic brominations.[3][6] NBC's good solubility and lower melting point offer greater flexibility in solvent choice and reaction temperature.[1] Furthermore, NBC is generally considered a milder alternative to NBS and does not require peroxide or light initiation for bromination reactions.[1]
The Heart of the Matter: Reactivity and Mechanism
The divergent performance of NBC and DBI stems from their distinct electronic structures and the nature of the electrophilic bromine they deliver.
Dibromoisocyanuric Acid (DBI) is an exceptionally powerful brominating agent, often considered top-class among N-bromo compounds.[3] Its potency is derived from the electron-withdrawing isocyanuric acid backbone, which highly polarizes the N-Br bonds, creating a potent "Br⁺" source. This makes DBI particularly effective for the bromination of challenging, electron-deficient (deactivated) aromatic rings under surprisingly mild conditions.[3][4] For instance, DBI can brominate nitrobenzene in concentrated sulfuric acid at 20°C in just five minutes with an 88% yield, a transformation that requires harsh conditions (100°C, 6 hours) with NBS.[3]
N-Bromocaprolactam (NBC) , conversely, is a milder and often more selective electrophilic brominating reagent.[1] The caprolactam ring is less electron-withdrawing than the isocyanuric acid core, resulting in a less polarized N-Br bond. This tempered reactivity is advantageous for substrates prone to over-bromination or side reactions. It is an excellent choice for the bromination of activated aromatic compounds and for applications requiring high regioselectivity without the aggressive power of DBI.[1]
To visualize the fundamental mechanistic pathway for electrophilic aromatic substitution, the following diagram illustrates the key steps.
Caption: General experimental workflow for aromatic bromination.
Protocol 1: Bromination of a Deactivated Arene with Dibromoisocyanuric Acid (DBI)
Target Reaction: Bromination of 2,6-Dinitrotoluene. This protocol is adapted from established procedures. [4][6]
-
Rationale: Concentrated sulfuric acid serves as both the solvent and a necessary activator, protonating the DBI to form a superelectrophilic species capable of brominating the highly deactivated ring. [7]
-
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dinitrotoluene (1.0 eq., e.g., 500 mg, 2.75 mmol).
-
Carefully add concentrated sulfuric acid (e.g., 3 mL) and stir at room temperature until the substrate is fully dissolved.
-
In a single portion, add dibromoisocyanuric acid (0.55 eq., e.g., 433 mg, 1.51 mmol). Note: Both bromine atoms on DBI can be utilized. [4] 4. Stir the reaction mixture vigorously at room temperature for 1.5 hours. Monitor the reaction progress by UPLC or TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water (e.g., 50 mL).
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography (e.g., using a hexane/dichloromethane gradient) to yield 5-bromo-2-methyl-1,3-dinitrobenzene. [4][6]
-
Protocol 2: Regioselective Bromination of an Activated Arene with N-Bromocaprolactam (NBC)
Target Reaction: Para-bromination of Anisole.
-
Rationale: For activated arenes, strong acid catalysis is unnecessary and can lead to side reactions. A polar aprotic solvent like acetonitrile is often sufficient to facilitate the electrophilic substitution with the milder NBC reagent. [8]
-
Step-by-Step Procedure:
-
In a round-bottom flask with a magnetic stir bar, dissolve anisole (1.0 eq.) in acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromocaprolactam (1.0 eq.) portion-wise over 5 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates full consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining electrophilic bromine.
-
Extract the product with diethyl ether or ethyl acetate (3x volume of acetonitrile).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the crude product via column chromatography to isolate the major product, 4-bromoanisole.
-
Safety and Handling: A Scientist's Responsibility
Dibromoisocyanuric Acid (DBI):
-
Hazards: Strong oxidizer; may intensify fire. Causes severe skin burns and eye damage. [6]Contact with acids can produce toxic fumes. [9]* Handling: Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. [9]Avoid contact with combustible materials, moisture, and reducing agents. [9][10]Store in a refrigerator, locked up, and under inert gas if possible. N-Bromocaprolactam (NBC):
-
Hazards: While milder than DBI, it should be handled as a hazardous chemical. It can cause skin and eye irritation.
-
Handling: Standard laboratory PPE is required. Use in a fume hood and avoid inhalation of dust. [2]Store in a cool, dry place away from incompatible materials.
Conclusion and Recommendations
The choice between N-Bromocaprolactam and Dibromoisocyanuric Acid is not a matter of which is "better," but which is fitter for purpose.
-
Choose Dibromoisocyanuric Acid (DBI) when:
-
The substrate is an electron-deficient or deactivated aromatic ring.
-
A powerful brominating agent is required to overcome low reactivity.
-
The reaction can be performed in strong acid or dichloromethane.
-
-
Choose N-Bromocaprolactam (NBC) when:
-
The substrate is an electron-rich (activated) aromatic or heterocyclic compound.
-
High regioselectivity (e.g., para-selectivity) is the primary goal.
-
A milder reagent is needed to avoid over-bromination or degradation of sensitive functional groups.
-
By understanding the fundamental principles of reactivity and consulting reliable experimental data, researchers can make informed decisions, optimizing their synthetic strategies for efficiency, selectivity, and safety.
References
-
One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11) - Chemia. (2022, August 22). Retrieved from [Link]
-
Material Safety Data Sheet - Dichloroisocyanuric acid, sodium salt - Cole-Parmer. Retrieved from [Link]
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. Retrieved from [Link]
-
Taşkesenlioğlu, S. (2021). The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions. Journal of the Turkish Chemical Society Section A: Chemistry, 8(2), 537-542. Retrieved from [Link]
-
Esteves, P. M., de Mattos, M. C. S., de Almeida, L. S., & Simonelli, F. (2009). Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study. Tetrahedron, 65(34), 7034-7040. Retrieved from [Link]
-
Day, D. P., & Alsenani, N. I. (2020). Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds. Asian Journal of Organic Chemistry, 9(8), 1162-1171. Retrieved from [Link]
-
Taşkesenlioğlu, S. (2021). The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions. Retrieved from [Link]
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Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of deactivated aromatics: a simple and efficient method. The Journal of organic chemistry, 72(15), 5867–5869. Retrieved from [Link]
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Zysman-Colman, E., Arias, K., & Siegel, J. S. (2009). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile. A simple and efficient method for aromatic bromination. Tetrahedron Letters, 50(17), 1873-1875. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromohexahydro-2H-azepin-2-one
This document provides essential procedural guidance for the safe handling and disposal of 1-Bromohexahydro-2H-azepin-2-one (also known as N-Bromocaprolactam). As a brominated organic compound with significant associated hazards, adherence to strict disposal protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Core Hazard Profile and Immediate Safety Precautions
1-Bromohexahydro-2H-azepin-2-one is a reactive compound that demands respect and careful handling. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the stringent personal protective equipment (PPE) and handling protocols required.[1]
Table 1: GHS Hazard Classification for 1-Bromohexahydro-2H-azepin-2-one [1]
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Essential Personal Protective Equipment (PPE):
-
Hand Protection: Wear double nitrile or Viton gloves to protect against skin corrosion.[2] Prolonged contact can cause severe burns.[1]
-
Eye Protection: Chemical splash goggles are mandatory. Given the severe eye damage risk, a face shield should also be worn when handling larger quantities or when there is a significant splash risk.[1]
-
Body Protection: A fully-buttoned lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this compound, especially the weighing of solids or transfer of solutions, must be conducted within a certified chemical fume hood to mitigate the risk of respiratory irritation.[1][3]
Waste Classification and Segregation: The Cornerstone of Safe Disposal
The presence of a carbon-bromine bond classifies 1-Bromohexahydro-2H-azepin-2-one as a halogenated organic compound .[4][5] This is the single most important factor determining its disposal pathway. Improper segregation can lead to dangerous chemical reactions, compromise the integrity of waste containers, and result in significant regulatory penalties.
The Golden Rule: Isolate and Segregate
-
DO NOT dispose of this chemical down the drain.[2]
-
DO NOT allow it to evaporate in a fume hood as a disposal method.[2]
-
DO NOT mix it with non-halogenated organic waste. Co-mingling increases disposal costs and complexity.[3]
-
DO NOT combine it with acids, bases, metals, or strong oxidizing agents to avoid potentially violent reactions.[2]
The following diagram outlines the critical decision-making process for waste segregation.
Caption: Waste Segregation Decision Flowchart.
Standard Operating Procedure (SOP) for Routine Waste Collection
All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
Step-by-Step Protocol:
-
Container Selection:
-
Select a chemically compatible container. High-density polyethylene (HDPE) or other polyethylene carboys are recommended.[2]
-
Avoid metal containers. Halogenated solvents can degrade to produce acidic byproducts (like hydrobromic acid) which corrode metal, leading to a loss of containment.[2]
-
Ensure the container has a tight-fitting, threaded cap to prevent vapor release.[6]
-
-
Labeling:
-
Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[3]
-
Clearly write the full chemical name: "1-Bromohexahydro-2H-azepin-2-one". Do not use abbreviations or chemical formulas.[6]
-
If other compatible chemicals are present, list all constituents and their approximate percentages.[3][4]
-
Identify all applicable hazards on the tag (e.g., Toxic, Corrosive).[3]
-
-
Accumulation:
-
Add waste to the container inside a chemical fume hood to minimize exposure.
-
Keep the container securely closed at all times, except when actively adding waste.[3][6]
-
Store the container in a designated SAA, within secondary containment (such as a polypropylene tub) to contain any potential leaks.[2]
-
-
Requesting Pickup:
-
When the container is approximately three-quarters full, arrange for a waste pickup from your EHS department.[3] Do not overfill containers.
-
Emergency Protocol for Spills and Accidental Releases
Immediate and correct response to a spill is critical to prevent injury and environmental contamination.
For Small, Manageable Spills (<100 mL):
If you are trained and have the appropriate spill kit, you may clean up small spills.[2]
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile or Viton gloves.[2]
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material into a compatible, sealable container (e.g., a heavy-duty plastic bag or a designated waste pail).[2][3]
-
Decontaminate: Wipe the spill area with a suitable decontamination solution (consult your institution's EHS guidelines) or soap and water, followed by clean water rinses.
-
Dispose: Label the container with the collected spill debris as "Hazardous Waste," listing all chemicals involved, and request a pickup.
For Large, Unmanageable Spills (>100 mL or any spill outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Alert all nearby personnel and activate the fire alarm if necessary to ensure a full evacuation.[6]
-
Call for Help: Contact your institution's emergency services and EHS department immediately. Provide them with the chemical name, location, and estimated quantity of the spill.
Caption: Emergency Spill Response Workflow.
Final Disposal Pathway
Once collected by EHS, halogenated organic waste streams containing 1-Bromohexahydro-2H-azepin-2-one are sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for this chemical class is high-temperature incineration in a regulated hazardous waste incinerator.[4] During combustion, the bromine content can lead to the formation of hydrobromic acid (HBr), which must be neutralized in the incinerator's flue gas by "scrubbers" to prevent acid rain and environmental damage.[7]
By following these procedures, you ensure the safe and compliant management of 1-Bromohexahydro-2H-azepin-2-one from the benchtop to its final disposal, protecting yourself, your colleagues, and the environment.
References
-
Hazardous Waste Segregation Guide . Bucknell University. [Link]
-
Halogenated Solvents Safety Information . Washington State University, Environmental Health & Safety. [Link]
-
Chemical Waste Cheat Sheet . University of California, Santa Cruz, Environmental Health & Safety. [Link]
-
1-Bromohexahydro-2H-azepin-2-one Summary . PubChem, National Center for Biotechnology Information. [Link]
-
Halogenated Solvents in Laboratories Disposal Guide . Temple University, Environmental Health and Radiation Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Other Disposal Guidance . U.S. Environmental Protection Agency. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. Environmental Protection Agency, NEPIS. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromohexahydro-2H-azepin-2-one
Welcome to a comprehensive guide on the safe handling of 1-Bromohexahydro-2H-azepin-2-one (also known as N-Bromocaprolactam). In drug discovery and development, the integrity of our research is intrinsically linked to the safety of our researchers. This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a deep-seated culture of safety, ensuring that every procedural step is understood and executed with precision. The protocols herein are designed to be self-validating, grounded in the established hazards of the material to provide a robust shield against exposure.
Hazard Assessment: The "Why" Behind the "What"
Understanding the intrinsic hazards of a chemical is the critical first step in establishing a safe handling protocol. 1-Bromohexahydro-2H-azepin-2-one is classified under the Globally Harmonized System (GHS) with specific and significant hazards that dictate our PPE choices.[1]
-
H302: Harmful if swallowed: This indicates acute oral toxicity. While direct ingestion is unlikely in a lab setting, it underscores the importance of preventing hand-to-mouth contamination.
-
H314: Causes severe skin burns and eye damage: This is the most critical hazard for direct handling. The corrosive nature of this compound means that even brief contact with skin or eyes can cause serious, irreversible damage.
-
H335: May cause respiratory irritation: In powdered form or if aerosolized, the compound can irritate the respiratory tract.
These classifications demand a PPE strategy that provides a complete barrier to skin, eye, and respiratory exposure. The hierarchy of controls dictates that we first rely on engineering controls, such as a certified chemical fume hood, to minimize inhalation risk. PPE serves as the essential final barrier.
Core PPE Requirements: A Head-to-Toe Protocol
Based on the hazard assessment, a standard PPE ensemble is required for all routine operations involving 1-Bromohexahydro-2H-azepin-2-one.
Hand Protection: The First Line of Defense
Given the H314 classification, robust hand protection is non-negotiable.
-
Glove Type: Use powder-free nitrile rubber gloves. Nitrile provides excellent resistance to a broad range of chemicals. Avoid latex gloves, which offer inferior chemical protection and can cause allergic reactions.
-
Double Gloving: Always wear two pairs of gloves.[2] This practice significantly reduces the risk of exposure if the outer glove is torn or punctured. The outer glove should be removed and disposed of immediately upon known or suspected contact.
-
Cuff Integration: The inner glove cuff should be tucked under the sleeve of your lab coat, while the outer glove cuff goes over the sleeve. This creates a secure seal at the wrist, a common point of exposure.[2][3]
-
Regular Changes: Change outer gloves at least every 60 minutes or immediately if contamination is suspected.[3]
Eye and Face Protection: Shielding from Corrosive Splashes
The risk of severe eye damage necessitates more than standard safety glasses.
-
Chemical Splash Goggles: Indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards are mandatory. They provide a seal around the eyes, protecting from splashes, which standard safety glasses with side shields do not.[3]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing, such as when transferring solutions or handling larger quantities. The face shield protects the entire face from corrosive burns.
Body Protection: Preventing Skin Contact
To prevent skin burns, a chemical-resistant barrier is essential.
-
Laboratory Coat: A long-sleeved, knee-length laboratory coat made of a low-permeability fabric is required. Ensure it is fully buttoned.
-
Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, such as large-scale solution preparation or cleaning spills, a chemical-resistant apron should be worn over the lab coat.
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[4]
Respiratory Protection: An Engineering-First Approach
The primary method for controlling respiratory exposure is to handle 1-Bromohexahydro-2H-azepin-2-one within a certified chemical fume hood.[5] This engineering control captures vapors and dust at the source.
-
Fume Hood Use: All weighing, reconstitution, and transfer operations should be performed in a fume hood.
-
Respirator Use: In the rare event that engineering controls are not feasible or during a large spill cleanup, respiratory protection may be required. A NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates would be necessary.[6] Use of a respirator requires prior medical clearance, fit-testing, and training under a formal respiratory protection program.
PPE Selection Summary
The following table summarizes the minimum required PPE for common laboratory tasks involving 1-Bromohexahydro-2H-azepin-2-one.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat & Apron | Chemical Fume Hood |
| Small-Scale Transfers | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat & Apron | Air-Purifying Respirator (if outside fume hood) |
Operational & Disposal Plans
A safe workflow includes the procedural steps for preparing to work and cleaning up afterward.
Step-by-Step PPE Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
-
Donning (Putting On):
-
Put on closed-toe shoes and long pants.
-
Don the inner pair of nitrile gloves.
-
Don the lab coat, ensuring cuffs of inner gloves are tucked under the sleeves.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the lab coat sleeves.
-
Don chemical splash goggles.
-
Don the face shield (if required).
-
-
Doffing (Taking Off): This process is designed to contain contaminants.
-
Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them immediately.
-
Remove the face shield and goggles. Place in a designated area for decontamination.
-
Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outside folded inward.
-
Remove the inner pair of gloves using the same inside-out technique.
-
Wash hands thoroughly with soap and water.[2]
-
Disposal of Contaminated PPE
All disposable PPE, including both pairs of gloves and any disposable aprons or gowns, that is contaminated with 1-Bromohexahydro-2H-azepin-2-one must be disposed of as hazardous chemical waste in a designated, sealed container.[7][8] Do not discard it in the regular trash.
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling 1-Bromohexahydro-2H-azepin-2-one.
Caption: Safe Handling & PPE Workflow Diagram.
References
-
PubChem. 1-Bromohexahydro-2H-azepin-2-one. National Center for Biotechnology Information. [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.[Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment | US EPA.[Link]
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Thermo Fisher Scientific. Safety Data Sheet (N-Acetylcaprolactam).[Link]
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Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). U.S. Department of Labor. [Link]
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Pesticide Environmental Stewardship. Components of Personal Protective Equipment.[Link]
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Carl ROTH. Safety Data Sheet: Bromine.[Link]
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University of California, Berkeley. Procedures for Work with Radioactive Materials. Office of Environment, Health & Safety. [Link]
-
NIST. 2H-Azepin-2-one, hexahydro-1-methyl-. NIST Chemistry WebBook. [Link]
-
Princeton University. Handling Radioactive Materials Safely. Office of Environmental Health and Safety. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
